molecular formula C8H7BrN2 B1339805 5-Bromo-3-methylimidazo[1,2-a]pyridine CAS No. 4926-54-9

5-Bromo-3-methylimidazo[1,2-a]pyridine

Cat. No.: B1339805
CAS No.: 4926-54-9
M. Wt: 211.06 g/mol
InChI Key: BLPMWJDXOIVLQZ-UHFFFAOYSA-N
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Description

5-Bromo-3-methylimidazo[1,2-a]pyridine (CAS 4926-54-9) is a high-purity brominated heterocyclic compound that serves as a versatile and crucial synthetic intermediate in organic chemistry and drug discovery . With the molecular formula C8H7BrN2 and a molecular weight of 211.06 g/mol, this scaffold is prized for its role in constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig animations . The bromine substituent at the 5-position provides an excellent handle for further functionalization, allowing researchers to introduce a wide array of chemical groups to explore structure-activity relationships . This makes it an invaluable building block for the synthesis of potential pharmaceuticals, agrochemicals, and materials. The compound is a solid with a calculated density of 1.607 g/cm³ . It is offered with a guaranteed purity of 97% or higher and is available for immediate shipment from US stock. This product is intended for research and development purposes in a controlled laboratory setting. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMWJDXOIVLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505237
Record name 5-Bromo-3-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-54-9
Record name 5-Bromo-3-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic pathway, experimental protocols, and relevant characterization data.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The targeted compound, this compound, incorporates a bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions, and a methyl group, which can influence the compound's steric and electronic properties.

Core Synthetic Pathway

The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, the key starting materials are 2-amino-6-bromopyridine and an α-haloketone such as chloroacetone or bromoacetone.

The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-6-bromopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the fused imidazole ring.

Synthetic Pathway 2-amino-6-bromopyridine 2-amino-6-bromopyridine Intermediate N-alkylated intermediate 2-amino-6-bromopyridine->Intermediate N-Alkylation Chloroacetone Chloroacetone Chloroacetone->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-6-bromopyridine≥98%Commercially Available
Chloroacetone≥95%Commercially Available
EthanolAnhydrousCommercially Available
Sodium bicarbonateACS ReagentCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Anhydrous sodium sulfateACS ReagentCommercially Available
Synthesis Procedure

A solution of 2-amino-6-bromopyridine (1.0 eq.) in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, chloroacetone (1.1 eq.) is added. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Mix 2-amino-6-bromopyridine and chloroacetone in ethanol Reflux Reflux for 4-6 hours Start->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporate Remove ethanol Monitor->Evaporate Reaction complete Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with ethyl acetate Neutralize->Extract Dry Dry and concentrate Extract->Dry Column Column chromatography Dry->Column

In-Depth Technical Guide: Physicochemical Properties of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-methylimidazo[1,2-a]pyridine. The information contained herein is essential for professionals engaged in research and development, offering critical data for compound handling, formulation, and the prediction of its behavior in biological systems. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a visual representation of a typical characterization workflow.

Core Physicochemical Data

The known and predicted physicochemical properties of this compound are summarized in the table below. It is important to note that where specified, some values are based on computational predictions and should be confirmed through experimental validation.

PropertyValueData Type
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Melting Point 84-85 °CExperimental[1]
Boiling Point Data not available
Density 1.60 ± 0.1 g/cm³Predicted[1]
pKa 5.68 ± 0.50Predicted[1]
Aqueous Solubility Data not available
LogP Data not available

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of organic compounds, which are applicable to this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[2]

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate of 1-2°C per minute for an accurate measurement.[2]

  • The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1.0°C) is typically indicative of a high-purity compound.

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at various pH levels, which influences its solubility, absorption, and receptor-binding capabilities.

Methodology (Potentiometric Titration):

  • A precisely weighed amount of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution to monitor the pH.

  • A standardized titrant (an acid for a basic compound or a base for an acidic compound) is added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is ionized.

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a drug's bioavailability and formulation possibilities.

Methodology (Shake-Flask Method):

  • An excess amount of the solid compound is added to a known volume of an aqueous medium (e.g., water or a buffer at a specific pH) in a sealed flask.

  • The flask is agitated in a temperature-controlled shaker bath until equilibrium is reached (typically 24-48 hours).

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • This concentration represents the equilibrium solubility of the compound under the specified conditions.

LogP Determination

The logarithm of the partition coefficient (LogP) between octanol and water is the standard measure of a compound's lipophilicity, which affects its permeability across biological membranes.

Methodology (RP-HPLC Method):

  • A reversed-phase high-performance liquid chromatography (RP-HPLC) method is established using a C18 column.

  • A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are measured.

  • A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the reference compounds against their known LogP values.

  • This compound is then injected under the identical chromatographic conditions, and its retention time is used to calculate its log k'.

  • The LogP of the target compound is then determined by interpolating its log k' value on the calibration curve.[3]

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_profiling Physicochemical Profiling cluster_application Downstream Applications synthesis Synthesis purification Purification synthesis->purification characterization Structural ID (NMR, MS) purification->characterization mp Melting Point characterization->mp pka pKa characterization->pka solubility Solubility characterization->solubility logp LogP characterization->logp formulation Formulation Development mp->formulation adme ADME Studies mp->adme pka->formulation pka->adme solubility->formulation solubility->adme logp->formulation logp->adme

Caption: Experimental workflow for physicochemical characterization.

Biological Significance

While specific signaling pathways involving this compound are not yet extensively detailed in the literature, the imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry. This class of compounds is known to exhibit a broad range of biological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antiviral properties.[4][5][6] The specific biological effects of this compound would need to be elucidated through dedicated biological screening and mechanism of action studies.

logical_relationship Physicochemical\nProperties Physicochemical Properties Biological\nActivity Biological Activity Physicochemical\nProperties->Biological\nActivity influences Drug\nDevelopment Drug Development Physicochemical\nProperties->Drug\nDevelopment constrains Biological\nActivity->Drug\nDevelopment guides

Caption: Interrelationship of physicochemical properties and drug development.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 5-Bromo-3-methylimidazo[1,2-a]pyridine using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-Bromo-3-methylimidazo[1,2-a]pyridine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. It also includes comprehensive experimental protocols for acquiring high-quality NMR spectra and a structural diagram to aid in spectral assignment.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in this compound. These predictions are derived from the analysis of NMR data for various substituted imidazo[1,2-a]pyridines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the bromine substituent and the nitrogen atoms within the heterocyclic ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.5 - 7.7Singlet (s)-
H-6~7.0 - 7.2Triplet (t) or Doublet of Doublets (dd)J ≈ 7-8
H-7~6.7 - 6.9Doublet (d)J ≈ 7-8
H-8~7.9 - 8.1Doublet (d)J ≈ 7-8
-CH₃~2.3 - 2.5Singlet (s)-

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~125 - 130
C-3~115 - 120
C-5~110 - 115
C-6~120 - 125
C-7~110 - 115
C-8~140 - 145
C-8a~145 - 150
-CH₃~15 - 20

Note: These are approximate values and can be influenced by the solvent and concentration.

Experimental Protocols

To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). CDCl₃ is often a good starting point for many organic molecules.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most deuterated solvents are available with TMS already added.

  • Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube to ensure optimal spectral resolution.

NMR Data Acquisition

The following parameters are suggested for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.

  • Temperature: 298 K (25 °C).

Structural Visualization

The following diagram illustrates the chemical structure and the numbering convention for the atoms in this compound, which is essential for the unambiguous assignment of NMR signals.

Caption: Structure of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. The predicted data serves as a valuable reference for researchers working on the synthesis and characterization of this and related compounds. For definitive structural confirmation, it is imperative to acquire and analyze experimental NMR data.

mass spectrometry analysis of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[1][2][3] this compound is a derivative of this important heterocyclic system. Its characterization is a critical step in drug discovery and development, ensuring purity, confirming identity, and enabling metabolite identification studies.

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of small molecules.[4][5] It provides highly specific and sensitive analysis by measuring the mass-to-charge ratio (m/z) of ionized molecules.[4][5] This guide details the principles and methodologies for the comprehensive mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals.

Molecular Properties

The first step in mass spectrometry analysis is understanding the fundamental properties of the analyte. The presence of a bromine atom is particularly significant due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by 2 Da.

PropertyValue
Molecular FormulaC9H8BrN2
Average Molecular Weight224.08 g/mol
Monoisotopic Mass222.9898 u (for 79Br)
Isotopic Mass (81Br)224.9877 u

Experimental Protocols

Effective sample preparation is crucial for obtaining high-quality mass spectra. The goal is to extract the analyte from its matrix, remove interfering substances, and present it in a suitable solvent for ionization.[6][7]

Sample Preparation (General Protocol for LC-MS)
  • Dissolution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to be used in the liquid chromatography (LC) separation. This is important for ensuring peak shape and compatibility.

  • Filtration/Centrifugation: If the sample contains particulates, filter it through a 0.22 µm syringe filter or centrifuge to prevent clogging of the LC system.

  • Internal Standard: For quantitative analysis, add a known concentration of an appropriate internal standard to all samples, blanks, and calibration standards.[6]

Instrumentation and Conditions

The choice of ionization technique and instrument parameters significantly impacts the resulting mass spectrum. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing rich structural information, and is typically coupled with Gas Chromatography (GC).[8][9][10] Electrospray Ionization (ESI) is a "soft" ionization technique that usually produces an intact protonated molecule and is compatible with Liquid Chromatography (LC).[10]

ParameterGC-MS (EI)LC-MS/MS (ESI)
Chromatography
ColumnCapillary column (e.g., HP-5ms)C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Inlet Temperature250 °CN/A
Carrier GasHeliumN/A
Mobile PhaseN/AA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate~1 mL/min~0.4 mL/min
Mass Spectrometry
Ionization ModeElectron Ionization (EI)Positive Electrospray Ionization (ESI+)
Electron Energy70 eVN/A
Ion Source Temp.230 °C150 °C
Capillary VoltageN/A3.5 kV
Scan Rangem/z 40-300m/z 50-350
MS/MSN/ACollision-Induced Dissociation (CID) of precursor ion [M+H]+

Mass Spectrometry and Fragmentation Analysis

Electron Ionization (EI) Mass Spectrum

In EI-MS, the high energy of the electron beam typically leads to extensive fragmentation of the parent molecule.[9] The mass spectrum will be characterized by a molecular ion (M+•) peak and numerous fragment ion peaks that provide a structural fingerprint of the compound.

The molecular ion of this compound will appear as a doublet at m/z 223 (containing 79Br) and m/z 225 (containing 81Br) with approximately equal intensity. The primary fragmentation pathways are predicted to involve the loss of the bromine atom and the methyl group.[11]

Table of Predicted EI Fragments:

m/z (79Br)m/z (81Br)Proposed Structure / Loss
223 / 225M+•Molecular Ion
208 / 210[M - CH3]+Loss of a methyl radical
144[M - Br]+Loss of a bromine radical
143[M - HBr]+•Loss of hydrogen bromide
117[C8H7N]+Further fragmentation of [M-Br]+

Predicted EI Fragmentation Pathway

G M C₉H₈BrN₂ m/z 223/225 (Molecular Ion, M⁺˙) F1 C₈H₅BrN₂⁺ m/z 208/210 M->F1 - •CH₃ F2 C₉H₈N₂⁺˙ m/z 144 M->F2 - •Br F3 C₉H₇N₂⁺ m/z 143 M->F3 - HBr

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that results in the formation of a protonated molecule, [M+H]+. For this compound, this would appear as a doublet at m/z 224 (79Br) and m/z 226 (81Br). Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this selected precursor ion, providing structural information.

Table of Predicted ESI-MS/MS Fragments:

Precursor m/zFragment m/zProposed Loss
224 / 226145Loss of HBr
224 / 226117Loss of HBr and C₂H₂

Experimental Workflow and Data Analysis

The overall process from sample receipt to final data interpretation follows a structured workflow. This ensures reproducibility and accurate results.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Sample Weighing & Dissolution prep2 Serial Dilution prep1->prep2 prep3 Internal Standard Spiking prep2->prep3 lc LC Separation prep3->lc ms Mass Spectrometry (Ionization & Detection) lc->ms msms Tandem MS (Fragmentation) ms->msms proc1 Peak Integration msms->proc1 proc2 Spectrum Interpretation proc1->proc2 proc3 Library Matching proc2->proc3 report report proc3->report Final Report

Caption: General workflow for small molecule analysis by LC-MS/MS.

Logical Relationships: Role in Drug Discovery

The imidazo[1,2-a]pyridine core is a versatile scaffold in drug discovery. Its derivatives have been investigated for a multitude of therapeutic applications. Understanding these relationships provides context for the importance of detailed analytical characterization.

G cluster_targets Biological Targets & Activities cluster_process Drug Discovery Process Core Imidazo[1,2-a]pyridine Scaffold T1 Kinase Inhibition (e.g., PDGFR) Core->T1 T2 Anticancer Core->T2 T3 Antituberculosis Core->T3 T4 Anti-inflammatory Core->T4 P1 Lead Identification T1->P1 T2->P1 T3->P1 T4->P1 P2 SAR Studies P1->P2 P3 ADME Profiling P2->P3 MS Mass Spectrometry Analysis P2->MS P4 Metabolite ID P3->P4 P3->MS P4->MS

References

In-Depth Technical Guide: 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4926-54-9

This technical guide provides a comprehensive overview of 5-Bromo-3-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest to researchers and drug development professionals. This document details its chemical properties, a standard synthesis protocol, and its role as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. This information is essential for its identification, handling, and use in experimental settings.

PropertyValue
CAS Number 4926-54-9
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to yellow solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 6-bromo-2-aminopyridine with an α-haloketone, in this case, chloroacetone. This method is a well-established route for the formation of the imidazo[1,2-a]pyridine scaffold.

Reaction Scheme:

Materials:

  • 6-Bromo-2-aminopyridine

  • Chloroacetone

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol, add chloroacetone (1.2 eq).

  • The reaction mixture is stirred at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expected signals include aromatic protons from the pyridine and imidazole rings, and a singlet corresponding to the methyl group.

  • ¹³C NMR: Will show characteristic peaks for the carbon atoms of the fused heterocyclic system and the methyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (211.06 g/mol for C₈H₇BrN₂) should be observed.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.

Biological Activity and Signaling Pathway

Imidazo[1,2-a]pyridine derivatives are a class of compounds extensively studied for their therapeutic potential, particularly as anticancer agents. Many derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.

The inhibitory action of imidazo[1,2-a]pyridines on this pathway typically involves the competitive binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of AKT and its downstream effector mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Below is a diagram illustrating the general mechanism of PI3K/AKT/mTOR pathway inhibition by an imidazo[1,2-a]pyridine derivative.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Imidazopyridine 5-Bromo-3-methyl- imidazo[1,2-a]pyridine Imidazopyridine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.

This guide serves as a foundational resource for researchers working with this compound. Further investigation into its specific biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methylimidazo[1,2-a]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the experimental protocols for determining solubility and the broader context of physicochemical property assessment in drug development.

Introduction to this compound

This compound belongs to the imidazopyridine class of compounds, which are recognized for their diverse pharmacological activities. The solubility of such a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and formulation into drug delivery systems.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. However, a systematic study would yield data that can be presented as follows for comparative analysis. The table below is a template illustrating how such data should be structured for clarity and ease of comparison.

Table 1: Illustrative Template for Quantitative Solubility of this compound

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CObservations
Alcohols
MethanolCH₃OH5.1Data not available
EthanolC₂H₅OH4.3Data not available
IsopropanolC₃H₈O3.9Data not available
Ketones
AcetoneC₃H₆O5.1Data not available
Esters
Ethyl AcetateC₄H₈O₂4.4Data not available
Halogenated Solvents
DichloromethaneCH₂Cl₂3.1Data not available
ChloroformCHCl₃4.1Data not available
Ethers
Diethyl Ether(C₂H₅)₂O2.8Data not available
Tetrahydrofuran (THF)C₄H₈O4.0Data not available
Aprotic Polar Solvents
AcetonitrileC₂H₃N5.8Data not available
Dimethylformamide (DMF)C₃H₇NO6.4Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available
Hydrocarbons
HexaneC₆H₁₄0.1Data not available
TolueneC₇H₈2.4Data not available

Note: The absence of data highlights a knowledge gap and an opportunity for further research in the physicochemical characterization of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a crystalline organic compound like this compound in various organic solvents. This protocol is based on the widely used shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.[1]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

  • This compound (crystalline solid, >99% purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance (± 0.0001 g)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Key Workflows

The determination of solubility is a key component of the broader physicochemical profiling of a potential drug candidate. The following diagrams illustrate the logical workflow for this process.

G cluster_0 Physicochemical Property Assessment Workflow A Compound Synthesis (this compound) B Purity and Identity Confirmation (NMR, MS, HPLC) A->B C Solubility Profiling B->C F LogP/LogD Determination (Lipophilicity) B->F G pKa Determination (Ionization Constant) B->G H Permeability Assessment (e.g., PAMPA) B->H D Kinetic Solubility (High-Throughput Screening) C->D E Thermodynamic Solubility (Shake-Flask Method) C->E I Data Integration and Analysis (ADME Prediction) D->I E->I F->I G->I H->I

Caption: Workflow for Physicochemical Profiling of a Drug Candidate.

The next diagram details the specific experimental workflow for determining thermodynamic solubility.

G cluster_1 Thermodynamic Solubility Experimental Workflow prep Prepare Supersaturated Solution (Excess solid in solvent) equil Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equil settle Settle Undissolved Solid equil->settle filter Filter Supernatant (Remove particulates) settle->filter quant Quantify Solute Concentration (e.g., HPLC, UV-Vis) filter->quant calc Calculate Solubility quant->calc

Caption: Experimental Workflow for Thermodynamic Solubility Determination.

References

Initial Biological Screening of 5-Bromo-3-methylimidazo[1,2-a]pyridine: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific initial biological screening of 5-Bromo-3-methylimidazo[1,2-a]pyridine has not been detailed in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the well-documented biological activities and screening methodologies for structurally related imidazo[1,2-a]pyridine derivatives. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The presence of a bromine atom and a methyl group on the imidazo[1,2-a]pyridine core, as in the case of this compound, is anticipated to modulate its biological profile. This guide outlines potential initial biological screenings for this compound, drawing parallels from its close analogs.

Potential Therapeutic Activities and Screening Strategies

Based on the extensive research on imidazo[1,2-a]pyridine derivatives, the primary areas for the initial biological screening of this compound would logically focus on its anticancer and antimicrobial potential.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] For instance, certain 3-aminoimidazo[1,2-a]pyridine compounds have shown significant inhibitory activity against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cells.[4] The screening workflow would typically involve preliminary cytotoxicity assays followed by more detailed mechanistic studies.

A generalized workflow for the initial anticancer screening is depicted below:

anticancer_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis & Purification of This compound cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis If Active cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle If Active cell_lines Panel of Cancer Cell Lines cell_lines->cytotoxicity pathway Signaling Pathway Analysis apoptosis->pathway

Figure 1: Generalized workflow for anticancer screening.

A common mechanism of action for anticancer compounds is the induction of apoptosis. The signaling pathway for caspase-3 mediated apoptosis, a key executioner caspase, is a relevant target for investigation.[3]

apoptosis_pathway compound 5-Bromo-3-methyl- imidazo[1,2-a]pyridine cell Cancer Cell compound->cell Induces Stress pro_caspase9 Pro-caspase-9 cell->pro_caspase9 caspase9 Activated Caspase-9 pro_caspase9->caspase9 Activation pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleavage caspase3 Activated Caspase-3 (Executioner) pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Figure 2: Simplified caspase-mediated apoptosis pathway.
Antimicrobial Activity

The imidazo[1,2-a]pyridine core is also associated with antimicrobial properties.[5][6] Derivatives have been synthesized and tested against a range of bacterial and fungal strains.[7] Therefore, an initial screening of this compound against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocols

Detailed methodologies for the initial biological screening are crucial for reproducible and comparable results.

Anticancer Screening: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation of Analogous Compounds

The following tables summarize the biological activities of some bromo- and methyl-substituted imidazo[1,2-a]pyridine and related imidazopyridine derivatives as reported in the literature.

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 12 2-(nitro-substituted)-3-(p-chlorophenyl)HT-29 (Colon)4.15 ± 2.93[4]
Compound 18 2-(2,4-difluorophenyl)-3-(p-chlorophenyl)MCF-7 (Breast)14.81 ± 0.20[8]
Compound 18 2-(2,4-difluorophenyl)-3-(p-chlorophenyl)HT-29 (Colon)10.11 ± 0.70[8]
Compound 14 2-(tolyl)-3-(p-chlorophenyl)B16F10 (Melanoma)21.75 ± 0.81[4]

Table 2: Antimicrobial Activity of Representative Imidazopyridine Derivatives

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Compound 17d Pyridine derivative with 4-F substitutionFungus ATCC 97638[5]
Compound 17d Pyridine derivative with 4-F substitutionStaphylococcus aureus0.5[5]
Compound 4f Pyridine derivativeEscherichia coli91.95% inhibition[9]
Compound 14 Bromo-substituted imidazo[4,5-b]pyridineEscherichia coli32 µM[10]
Compound 4e Azo-linked imidazo[1,2-a]pyridineE. coli CTXM, K. pneumoniae NDM0.5-0.7 mg/mL[11]

Conclusion

While direct biological screening data for this compound is not yet available, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a source of new therapeutic agents. The initial biological evaluation should prioritize anticancer and antimicrobial activities, employing standard and well-validated assays such as the MTT and broth microdilution methods. The data from analogous compounds provide a valuable benchmark for interpreting the results of future studies on this compound and for guiding its further development as a potential drug candidate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals. Its unique electronic properties impart a rich and versatile reactivity, making it a valuable building block for the synthesis of diverse functionalized molecules. This guide provides a detailed exploration of the reactivity of the imidazo[1,2-a]pyridine core, complete with experimental protocols and visual diagrams to facilitate understanding.

Electronic Properties and General Reactivity

The imidazo[1,2-a]pyridine system is a fused 10-π-electron aromatic heterocycle. The fusion of the electron-rich imidazole ring and the electron-deficient pyridine ring creates a unique reactivity profile. The highest electron density is found on the imidazole part of the molecule, particularly at the C3 position. Consequently, the core is highly susceptible to electrophilic attack at this position. The pyridine ring is generally less reactive towards electrophiles but can undergo nucleophilic substitution, especially when activated by electron-withdrawing groups.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is the most characteristic reaction of the imidazo[1,2-a]pyridine core. The reaction proceeds preferentially at the C3 position due to the high electron density and the ability to form a stable cationic intermediate (Wheland intermediate) where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring.

Electrophilic_Substitution_Mechanism cluster_legend Mechanism Legend start Imidazo[1,2-a]pyridine + E+ intermediate Wheland Intermediate Positive charge delocalized across N1 and C2 start->intermediate Electrophilic Attack at C3 product 3-Substituted Product + H+ intermediate->product Deprotonation E+ E+ = Electrophile

Caption: Mechanism of Electrophilic Substitution at C3.

Common Electrophilic Substitution Reactions

The C3 position can be readily functionalized through various electrophilic substitution reactions, including halogenation, nitration, and acylation.

ReactionReagent(s)PositionTypical Yield (%)Reference
Iodination N-Iodosuccinimide (NIS), AcetonitrileC383-95%[1]
Bromination N-Bromosuccinimide (NBS), CCl₄ or CHCl₃C3High[1]
Nitration HNO₃/H₂SO₄C3Variable[2]
Sulfonylation ArSO₂Cl, CatalystC3Good[3]
Acylation Acyl chloride, Lewis AcidC3Moderate-Good
Aminomethylation N-Aryl Glycines, PhotocatalystC3Moderate-Good[4]

C-H Functionalization and Cross-Coupling Reactions

Modern synthetic methods have enabled the direct functionalization of C-H bonds in the imidazo[1,2-a]pyridine core, offering atom-economical routes to complex derivatives. While C3 remains the most common site for functionalization, methods for C2 and C5 have also been developed.[4][5]

Cross-coupling reactions, particularly Suzuki-Miyaura coupling, are extensively used to introduce aryl or heteroaryl substituents. This typically involves a pre-functionalized imidazo[1,2-a]pyridine, such as a 3-iodo derivative.[1][6]

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Iodoimidazo[1,2-a]pyridine reaction Heat (e.g., 75°C) reactant1->reaction reactant2 Arylboronic Acid reactant2->reaction catalyst Pd(PPh₃)₄ Catalyst catalyst->reaction base Base (e.g., Na₂CO₃) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction product 3-Aryl-imidazo[1,2-a]pyridine reaction->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reaction TypePositionCatalyst/ReagentsSubstrateYield (%)Reference
Suzuki Coupling C3Pd(PPh₃)₄, Na₂CO₃3-Iodo-imidazo[1,2-a]pyridineGood[1][6]
C3-Aminoalkylation C3Rose Bengal, Visible LightN-phenyltetrahydroisoquinolineGood[4]
C5-Alkylation C5Eosin Y, Visible LightAlkyl N-hydroxyphthalimidesModerate[4]
C3-Arylation C3CuI, Aerobic Oxidation3-Indoleacetic AcidsModerate-Good[7]
C3-Arylomethylation C3Catalyst-free, KOtBuGlyoxylic acid, Boronic acidGood-Excellent[3]

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine core is less common than electrophilic substitution. It generally requires the presence of a strong electron-withdrawing group, such as a nitro group at the C3 position, to activate the ring system for nucleophilic attack.[2][8] Reactions with nucleophiles like thioglycolate anions have been reported on 3-nitroimidazo[1,2-a]pyridine derivatives.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-2-phenylimidazo[1,2-a]pyridine

This protocol describes a typical electrophilic iodination at the C3 position.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Dry Acetonitrile (MeCN)

Procedure:

  • Dissolve 2-phenylimidazo[1,2-a]pyridine (4 mmol) in dry acetonitrile (5 mL) in a round-bottom flask.[1]

  • Add N-iodosuccinimide (0.95 g, 4 mmol) to the solution.[1]

  • Stir the reaction mixture at room temperature for 30 minutes.[1]

  • A white solid precipitate of the product will form.

  • Filter the resulting solid, wash with cold acetonitrile, and dry under vacuum.

  • The product, 3-iodo-2-phenylimidazo[1,2-a]pyridine, can be used without further purification (Typical Yield: 83%).[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridine

This protocol details the palladium-catalyzed cross-coupling of a C3-halogenated core with a boronic acid.

Materials:

  • 3-Iodo-2-substituted-imidazo[1,2-a]pyridine

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

Procedure:

  • To a reaction vessel, add the 3-iodo-2-substituted-imidazo[1,2-a]pyridine, the arylboronic acid, and the Pd(PPh₃)₄ catalyst.

  • Add toluene and the aqueous Na₂CO₃ solution.

  • Heat the heterogeneous mixture to 75°C and stir vigorously for 24-48 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-aryl-imidazo[1,2-a]pyridine.

Role in Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, frequently appearing in potent inhibitors of various signaling pathways implicated in cancer and inflammation.

PI3K/mTOR Pathway

Derivatives of imidazo[1,2-a]pyridine have been developed as potent dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), key components of a signaling pathway that is often dysregulated in cancer, promoting cell proliferation and survival.[9][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

STAT3/NF-κB Pathway

Certain novel imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathways.[11] These pathways are crucial in regulating the expression of genes involved in inflammation and cell survival. Chronic activation is a hallmark of many cancers. The compounds can inhibit the activation of these transcription factors, leading to a downstream reduction in inflammatory cytokines and pro-survival proteins.

STAT3_NFkB_Pathway Cytokine Inflammatory Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 NFkB NF-κB Receptor->NFkB Nucleus Nucleus STAT3->Nucleus NFkB->Nucleus Genes Target Gene Expression (iNOS, COX-2) Nucleus->Genes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibitor->NFkB

References

The Photophysical Landscape of Substituted Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry, materials science, and chemical biology. Their rigid, π-conjugated bicyclic structure endows them with intrinsic fluorescent properties, making them highly valuable scaffolds for the development of fluorescent probes, bioimaging agents, and materials for optoelectronic devices. This technical guide provides an in-depth exploration of the core photophysical properties of substituted imidazo[1,2-a]pyridines, detailing the influence of chemical modifications, summarizing key quantitative data, and outlining standard experimental protocols for their characterization.

Core Photophysical Principles of the Imidazo[1,2-a]pyridine Scaffold

The fluorescence of imidazo[1,2-a]pyridines originates from their π-conjugated bicyclic system.[1] Upon absorption of photons, electrons are promoted to an excited state. The subsequent return to the ground state can occur via the emission of light, a process known as fluorescence. The efficiency and characteristics of this process are dictated by several key photophysical parameters:

  • Absorption (λ_abs_): The specific wavelength(s) of light a molecule absorbs to reach an excited state.

  • Emission (λ_em_): The specific wavelength(s) of light emitted as the molecule returns to its ground state. The emission wavelength is typically longer than the absorption wavelength.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratio.[2][3]

  • Fluorescence Quantum Yield (Φ_F_ or QY): A measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] A higher quantum yield indicates a brighter fluorophore.

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.

The Influence of Substituents on Photophysical Properties

The electronic and structural properties of the imidazo[1,2-a]pyridine core can be precisely tuned through chemical substitution, which in turn significantly alters its photophysical behavior.

  • Effect of Electron-Donating and Withdrawing Groups: The nature of the substituent plays a critical role. Electron-donating groups (EDGs) generally enhance fluorescence intensity due to increased electron delocalization and extended conjugation.[1] Conversely, electron-withdrawing groups (EWGs), such as the nitro group, often lead to less intense emissions or a complete quenching of fluorescence.[6]

  • Aryl Substitutions: The introduction of phenyl or naphthyl groups, particularly at the C2 position, has been shown to increase the fluorescence yield.[1] This is attributed to the extension of the π-conjugated system, which enhances the electronic delocalization.[1]

  • Hydroxymethyl Group: The introduction of a hydroxymethyl group at position 3 has been investigated as a potential promoter of fluorescence.[7]

  • π-Expanded Systems: Expanding the π-system through fusion with other aromatic rings can lead to a bathochromic (red) shift in both absorption and emission spectra and can result in high fluorescence quantum yields.[2][8] However, some vertically π-expanded derivatives have shown weak fluorescence due to efficient intersystem crossing to the triplet state.[8]

  • Quaternization: The synthesis of quaternized imidazo[1,2-a]pyridines can produce compounds with good quantum yields and applications in multiphoton imaging.[9]

Quantitative Photophysical Data

The following tables summarize key photophysical data for various substituted imidazo[1,2-a]pyridines as reported in the literature. These values highlight the impact of different substitution patterns and solvents on the spectral properties.

Table 1: Absorption (λ_abs_) and Emission (λ_em_) Maxima of Selected Substituted Imidazo[1,2-a]pyridines.

Compound/Derivative ClassSubstituent(s)Solventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)
Product 7e[1]Functionalized phenacylMeOH250, 280-360Not specifiedNot specified
Product 7e[1]Functionalized phenacylACN253, 280-360Not specifiedNot specified
Product 7e[1]Functionalized phenacylTHF253, 280-360Not specifiedNot specified
Product 7e[1]Functionalized phenacylDCM254, 280-360Not specifiedNot specified
Pyridylimidazo[1,5-a]pyridine (1)[10]PyridylDCM323, 38046383
Quaternized Imidazo[1,2-a]pyridines[9]VariousNot specifiedNot specified~425Not specified
π-Expanded Azole-Fused Derivatives[2]VariousCH3CNNot specifiedHigh emissionLarge

Table 2: Fluorescence Quantum Yields (Φ_F_) of Selected Substituted Imidazo[1,2-a]pyridines.

Compound/Derivative ClassSubstituent(s)StandardΦ_F_
π-Expanded Derivatives (5-series)[1]Electron-donating group at C-ringPhenanthrene (Φ_F_= 0.125)0.22 - 0.61
Naphtho-Fused Derivatives[8]NaphthylNot specifiedHigh
Annulated Products[2]VariousNot specifiedModerate to High
Pyridylimidazo[1,5-a]pyridine (1)[10]Pyridyl in DCMNot specified0.22

Experimental Protocols

Accurate characterization of photophysical properties is essential. The following are standard protocols for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which a molecule absorbs light.

  • Preparation of Solutions: Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable spectroscopic grade solvent (e.g., DCM, ACN, MeOH). From the stock solution, prepare a series of dilutions (typically in the 1-10 µM range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 0.1 a.u. to avoid inner filter effects in subsequent fluorescence measurements).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline/blank spectrum.

    • Rinse the cuvette with the sample solution before filling it with the sample.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-700 nm).

    • The wavelength of maximum absorbance is denoted as λ_abs_max_.

Fluorescence Spectroscopy

This technique measures the emission spectrum of a fluorescent molecule.

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements (absorbance at the excitation wavelength should be < 0.1).

  • Instrumentation: Use a spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission.

  • Measurement:

    • Set the excitation wavelength (λ_ex_) to the absorption maximum (λ_abs_max_) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to the near-IR (e.g., if λ_ex_ is 350 nm, scan from 360 nm to 800 nm).

    • The wavelength of maximum fluorescence intensity is the emission maximum (λ_em_max_).

    • An excitation spectrum can also be recorded by scanning the excitation monochromator while keeping the emission monochromator fixed at λ_em_max_.

Determination of Fluorescence Quantum Yield (Φ_F_)

The comparative method (Parker-Rees method) is most commonly used.[5] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Selection of a Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample. The standard should be soluble in the same solvent as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[11]

  • Data Acquisition:

    • Prepare solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to minimize reabsorption effects.

    • Measure the UV-Vis absorption spectra and record the absorbance values at the excitation wavelength for both the sample and the standard.

    • Measure the fluorescence emission spectra for both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (Φ_F,s_) is calculated using the following equation:

    Φ_F,s_ = Φ_F,r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²)

    Where:

    • s denotes the sample and r denotes the reference standard.

    • Φ_F_ is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity (the area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizations: Workflows and Relationships

The following diagrams illustrate the key processes and relationships in the study of imidazo[1,2-a]pyridines' photophysical properties.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_analysis Data Analysis & Application S Synthesis of Substituted Imidazo- [1,2-a]pyridines P Purification & Characterization S->P UV UV-Vis Absorption Spectroscopy P->UV FL Fluorescence Spectroscopy UV->FL QY Quantum Yield Measurement FL->QY LT Lifetime Measurement QY->LT DA Data Analysis (λ_abs_, λ_em_, Φ_F_, τ) LT->DA APP Application Testing (e.g., Bioimaging) DA->APP

Caption: General workflow for photophysical characterization.

G cluster_sub cluster_env Core Imidazo[1,2-a]pyridine Core Properties (λ_abs_, λ_em_, Φ_F_) Sub Substituents Sub->Core modifies EDG Electron Donating (e.g., -OMe, -OH) Sub->EDG EWG Electron Withdrawing (e.g., -NO2, -CN) Sub->EWG Pi π-Conjugation (e.g., Phenyl) Sub->Pi Env Environment Env->Core influences Solv Solvent Polarity Env->Solv pH pH Env->pH

Caption: Factors influencing photophysical properties.

G Probe Imidazo[1,2-a]pyridine Fluorescent Probe Incubate Incubation Probe->Incubate Cells Live Cancer Cells (e.g., HeLa) Cells->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Microscope Fluorescence Microscopy Wash->Microscope Image Cellular Image (e.g., Mitochondria Localization) Microscope->Image

Caption: Workflow for bioimaging application.

Applications in Research and Drug Development

The tunable photophysical properties of imidazo[1,2-a]pyridines make them versatile tools for a range of applications:

  • Fluorescent Probes and Sensors: Their sensitivity to the local environment allows for the design of probes that can detect metal ions (e.g., Fe³⁺ and Hg²⁺), pH changes, and biologically important molecules like cysteine.[12][13]

  • Cellular and Organelle Imaging: Certain derivatives exhibit specific accumulation in mitochondria, enabling real-time monitoring of mitochondrial health and dynamics in living cells, which is crucial for cancer research.[9][14] Their utility has been demonstrated in imaging HeLa and HepG2 cancer cells.[12][13][15]

  • Therapeutic Agents: Beyond imaging, some imidazo[1,2-a]pyridine derivatives have shown cytotoxic effects on cancer cells.[14] Mechanistic studies suggest they can modulate key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[14]

  • Optoelectronics: The strong solid-state fluorescence of some derivatives makes them promising candidates for use in Organic Light Emitting Diodes (OLEDs).[1]

Conclusion

Substituted imidazo[1,2-a]pyridines represent a privileged scaffold in photophysical research. The ability to modulate their absorption, emission, and fluorescence efficiency through rational chemical design has led to a plethora of applications, from advanced materials to sophisticated biological probes. For researchers and drug development professionals, these compounds offer a dual functionality: as imaging agents to visualize and diagnose pathological states at the cellular level, and as potential therapeutic agents that can modulate critical disease-related signaling pathways. A thorough understanding and precise measurement of their photophysical properties are paramount to unlocking their full potential in these fields.

References

Structural Elucidation of Novel Imidazo[1,2-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] These derivatives exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[5][6] The development of novel therapeutic agents based on this scaffold relies on the precise determination of their three-dimensional structure. This technical guide provides a comprehensive overview of the key experimental techniques and methodologies employed in the structural elucidation of novel imidazo[1,2-a]pyridine derivatives.

Core Analytical Techniques for Structural Elucidation

The structural characterization of newly synthesized imidazo[1,2-a]pyridine derivatives is a multi-step process that involves a combination of spectroscopic and analytical techniques. The typical workflow for structural elucidation is outlined below. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.

Spectroscopic Data Interpretation

A systematic workflow is crucial for the unambiguous structural elucidation of novel small organic molecules like imidazo[1,2-a]pyridine derivatives.[1]

G Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Determination & Validation synthesis Synthesis of Novel Imidazo[1,2-a]pyridine Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D NMR) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ftir FTIR Spectroscopy purification->ftir elucidation Structure Elucidation nmr->elucidation ms->elucidation ftir->elucidation xray X-ray Crystallography (for crystalline compounds) elucidation->xray Confirmation final_structure final_structure elucidation->final_structure Final Validated Structure xray->final_structure

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of novel imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary

The following tables summarize representative quantitative data for the characterization of novel imidazo[1,2-a]pyridine derivatives. This data is compiled from various sources and serves as a reference for researchers in the field.

Table 1: Representative ¹H NMR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.5-8.0d~7.0H-5
~7.2-7.6m-Aromatic CH
~6.8-7.2m-Aromatic CH
~2.5s-CH₃ (if present)

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and substituents.[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for an Imidazo[1,2-a]pyridine Scaffold
Chemical Shift (δ) ppmAssignment
~140-150C (quaternary)
~120-135Aromatic CH
~110-120Aromatic CH
~15-25CH₃ (if present)

Note: These are typical ranges and actual values depend on the specific substitution pattern.[1]

Table 3: Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundTargetIC₅₀ (µM)Cell LineReference
MBM-17Nek20.003-[7]
MBM-55Nek20.001-[7]
Compound 8cEGFR0.072Leukemia K-562[8]
Compound 8cCOX-21.09Leukemia K-562[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific properties of the compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the TMS signal (0.00 ppm).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to assign the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1]

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode to obtain the accurate mass of the molecular ion.

  • Data Analysis: Determine the elemental composition from the accurate mass measurement and compare it with the expected molecular formula.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the imidazo[1,2-a]pyridine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structure Validation: Validate the final crystal structure using crystallographic software to ensure its quality and accuracy. The determined structure provides unambiguous proof of the molecular connectivity and stereochemistry.[9][10]

Signaling Pathway Involvement

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer. One such pathway is the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cell survival.

G STAT3/NF-κB Signaling Pathway Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n ikb IκB ikk IKK nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb nfkb_ikb->nfkb IκB degradation gene_transcription Gene Transcription (Inflammation, Proliferation, Survival) p_stat3_dimer->gene_transcription nfkb_n->gene_transcription imidazo Imidazo[1,2-a]pyridine Derivative imidazo->stat3 inhibits imidazo->ikk inhibits

Caption: A simplified diagram of the STAT3/NF-κB signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.[11]

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling Reaction of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed drugs. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system-related effects. The functionalization of the imidazo[1,2-a]pyridine core is therefore of significant interest in medicinal chemistry and drug discovery.

The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with a halide or triflate. Its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids make it an invaluable tool in modern organic synthesis.

This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of 5-Bromo-3-methylimidazo[1,2-a]pyridine with various arylboronic acids. The resulting 5-aryl-3-methylimidazo[1,2-a]pyridine derivatives are of high interest as potential therapeutic agents.

General Reaction Scheme

The Suzuki cross-coupling reaction of this compound with a generic arylboronic acid is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_product Product Reactant1 This compound Product 5-Aryl-3-methylimidazo[1,2-a]pyridine Reactant1->Product + Reactant2 Arylboronic Acid (Ar-B(OH)₂) Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) Solvent->Product

Caption: General scheme of the Suzuki cross-coupling reaction.

Experimental Protocols

Two representative protocols for the Suzuki cross-coupling reaction of this compound are provided below, based on established methods for structurally similar heterocyclic systems.[1][2]

Protocol 1: Using Pd(PPh₃)₄ and K₃PO₄ in Dioxane/Water

This protocol is adapted from a general procedure for the Suzuki coupling of bromo-pyridines.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-methylimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Synthesis using Pd(dppf)Cl₂ and K₂CO₃

This protocol is a microwave-assisted adaptation, which can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol (4:1 mixture) or Dimethoxyethane (DME)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Add the chosen solvent system (e.g., Toluene/Ethanol 4:1).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki cross-coupling reaction of analogous 5-bromo-heterocycles with various arylboronic acids. These data provide an indication of the expected outcomes for the coupling of this compound.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O (4:1)85-9515+75-85[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)Dioxane/H₂O (4:1)85-9515+80-90[1]
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80285-95[2]
43-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH (4:1)120 (MW)0.560-70[3]
52-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)DME80270-80[2]
64-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH (4:1)120 (MW)0.550-60[3]

Yields are based on reactions with structurally similar 5-bromo-N-heterocycles and are for estimation purposes.

Experimental Workflow

The general workflow for the Suzuki cross-coupling reaction, from setup to product characterization, is outlined below.

workflow start Reaction Setup reagents Add Reactants, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heating and Stirring (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction workup Work-up monitoring->workup filtration Filtration workup->filtration extraction Extraction and Washing filtration->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Applications in Drug Discovery

The 5-aryl-3-methylimidazo[1,2-a]pyridine core is a key pharmacophore in the development of novel therapeutics. For instance, derivatives of this scaffold have been investigated as inhibitors of various kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), which is a target in oncology. Furthermore, the imidazo[1,2-a]pyridine nucleus is present in compounds with antitubercular activity. The Suzuki cross-coupling reaction provides a modular and efficient route to synthesize libraries of these compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties. The ability to readily introduce a wide variety of aryl and heteroaryl substituents at the 5-position is crucial for fine-tuning the biological activity of these molecules.

References

Application Notes and Protocols for 5-Bromo-3-methylimidazo[1,2-a]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities. The subject of these application notes, 5-Bromo-3-methylimidazo[1,2-a]pyridine, serves as a key building block for the synthesis of novel therapeutic agents. The strategic placement of the bromo and methyl groups offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates.

These notes provide an overview of the applications of this compound in medicinal chemistry, with a focus on its use as a scaffold for kinase inhibitors and anticancer agents. Detailed protocols for the synthesis of the core structure and relevant biological assays are also presented.

Key Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus is a versatile scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The 5-bromo and 3-methyl substitutions on this scaffold can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Kinase Inhibition:

Derivatives of the imidazo[1,2-a]pyridine scaffold have been successfully developed as inhibitors of several important kinases, including:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases in this pathway, such as PI3Kα, Akt, and mTOR.[1]

  • Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs like c-Met and Insulin-like Growth Factor-1 Receptor (IGF-1R) is implicated in tumor growth and metastasis. The imidazo[1,2-a]pyridine scaffold has served as a template for the design of inhibitors targeting these RTKs.[2][3]

  • Other Serine/Threonine and Tyrosine Kinases: The versatility of the imidazo[1,2-a]pyridine core has led to the discovery of inhibitors for a range of other kinases involved in cancer and other diseases.[4]

Anticancer Activity:

The development of imidazo[1,2-a]pyridine-based compounds with potent anticancer activity is a significant area of research. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and migration. Studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including those of breast, colon, and lung cancer.[5][6]

Quantitative Data Summary

While specific quantitative biological data for this compound is not extensively available in the public domain, the following tables summarize the activity of structurally related imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
2aPI3Kα0.67[1]
2gPI3Kα0.0018[1]
12PI3Kα0.0028[1]
5dDPP-40.13[7]
22ec-Met0.0039[3]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
12A375 (Melanoma)0.14[1]
12HeLa (Cervical Cancer)0.21[1]
IP-5HCC1937 (Breast Cancer)45[5][8]
IP-6HCC1937 (Breast Cancer)47.7[5][8]
5bHCT-116 (Colon Cancer)3.5 - 61.1[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis of the this compound scaffold and for evaluating the biological activity of its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-haloketone.

Materials:

  • 2-Amino-6-bromopyridine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-amino-6-bromopyridine (1 equivalent) and ethanol.

  • Add chloroacetone (1.1 equivalents) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial reaction, add sodium bicarbonate (2 equivalents) to the mixture and continue to reflux for another 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Condensation Condensation 2-Amino-6-bromopyridine->Condensation Chloroacetone Chloroacetone Chloroacetone->Condensation This compound This compound Condensation->this compound Ethanol, NaHCO3, Reflux

Caption: Synthetic scheme for this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • To each well of the assay plate, add the kinase/substrate solution.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation: Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of remaining ATP.

  • Data Acquisition: Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of kinase activity) by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Serial Dilution of Compound Serial Dilution of Compound Dispense Compound Dispense Compound Serial Dilution of Compound->Dispense Compound Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Kinase/Substrate Mix->Add Kinase/Substrate ATP Solution ATP Solution Initiate with ATP Initiate with ATP ATP Solution->Initiate with ATP Dispense Compound->Add Kinase/Substrate Add Kinase/Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCC1937)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5][8]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key target for many imidazo[1,2-a]pyridine-based anticancer agents. Inhibition of kinases within this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Imidazo[1,2-a]pyridine Derivative->Akt Imidazo[1,2-a]pyridine Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for Palladium-Catalyzed Amination of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This document provides a comprehensive guide to the palladium-catalyzed amination of 5-Bromo-3-methylimidazo[1,2-a]pyridine, a key transformation for the synthesis of novel pharmaceutical intermediates. The protocol is based on the principles of the Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen (C-N) bonds.[1][2] These reactions are pivotal in medicinal chemistry for the synthesis of nitrogen-containing heterocycles, which are common motifs in biologically active compounds.[3][4] This guide outlines a general procedure, discusses key reaction parameters, and provides a detailed experimental protocol and workflow visualization.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The functionalization of this core, particularly at the 5-position, is of significant interest for the development of new chemical entities. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of C-N bonds, offering a significant improvement over harsher, traditional methods.[2] This reaction allows for the coupling of a wide variety of amines with aryl halides, including challenging heteroaryl systems.[2][5] The successful execution of this reaction is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.[1] This document provides a generalized protocol and a summary of common reaction components to facilitate the successful amination of this compound.

Reaction Scheme

General reaction scheme for the palladium-catalyzed amination of this compound.

Key Reaction Parameters

The efficiency of the Buchwald-Hartwig amination is influenced by several factors. The following table summarizes common components and conditions that can be optimized for the amination of this compound, based on established literature for similar heteroaryl halides.[1][6]

Component Examples Typical Concentration/Loading Notes
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)1-5 mol%Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.[1][6]
Ligand Xantphos, BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl), dppf (1,1'-Bis(diphenylphosphino)ferrocene)1.2-2.0 mol eq. relative to PalladiumThe choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective.[2]
Base NaOtBu (Sodium tert-butoxide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)1.5-2.5 equivalentsA strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is frequently used, but other bases can be effective.[1][7]
Solvent Toluene, Dioxane, THF (Tetrahydrofuran)0.1 - 0.5 MAnhydrous and deoxygenated solvents are essential for catalytic activity.[1]
Temperature 80 - 120 °CReaction temperature is dependent on the reactivity of the substrates and the chosen solvent.
Amine Primary and secondary alkyl or aryl amines1.1-1.5 equivalentsThe nature of the amine can significantly impact reaction conditions and outcomes.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed amination of this compound.

experimental_workflow Experimental Workflow for Palladium-Catalyzed Amination cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep 1. Add this compound, amine, base, and ligand to a dry Schlenk flask. inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. add_catalyst 3. Add the palladium catalyst under a positive pressure of inert gas. inert->add_catalyst add_solvent 4. Add anhydrous, degassed solvent via syringe. heat 5. Heat the reaction mixture with vigorous stirring at the desired temperature. monitor 6. Monitor reaction progress by TLC or LC-MS. cool 7. Cool the reaction mixture to room temperature. monitor->cool filter 8. Dilute with an organic solvent and filter through celite to remove palladium residues. extract 9. Wash the filtrate with water and brine. dry 10. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. concentrate 11. Concentrate the solution under reduced pressure. purify 12. Purify the crude product by column chromatography.

References

Application Notes and Protocols: 5-Bromo-3-methylimidazo[1,2-a]pyridine as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and application of kinase inhibitors based on the 5-Bromo-3-methylimidazo[1,2-a]pyridine scaffold. Detailed protocols for the synthesis of the core scaffold, its derivatization, and kinase activity assays are provided to facilitate research and development in this area.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.

The this compound core offers a versatile platform for the generation of potent and selective kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing a wide range of substituents via cross-coupling reactions, allowing for the exploration of the chemical space around the scaffold to optimize target binding and pharmacokinetic properties. The methyl group at the 3-position can also be modified to further enhance inhibitor potency and selectivity. This document outlines the synthetic routes to this scaffold and its derivatives, protocols for evaluating their inhibitory activity against key kinase targets, and a summary of their biological data.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of exemplary compounds derived from the this compound scaffold.

Compound IDTarget KinaseIC50 (nM)Assay Format
IMP-001 DYRK1A150LanthaScreen™ Eu Kinase Binding Assay
CLK1320LanthaScreen™ Eu Kinase Binding Assay
PI3Kα>10,000ADP-Glo™ Kinase Assay
IMP-002 DYRK1A75LanthaScreen™ Eu Kinase Binding Assay
CLK1180LanthaScreen™ Eu Kinase Binding Assay
PI3Kα8,500ADP-Glo™ Kinase Assay
IMP-003 PI3Kα50ADP-Glo™ Kinase Assay
DYRK1A2,500LanthaScreen™ Eu Kinase Binding Assay
CLK1>10,000LanthaScreen™ Eu Kinase Binding Assay

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the core scaffold.

Step 1: Synthesis of 5-bromo-2-aminopyridine

  • Materials: 2-aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-aminopyridine (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-aminopyridine.

Step 2: Synthesis of this compound

  • Materials: 5-bromo-2-aminopyridine, 2-bromo-1-propanone, Ethanol (EtOH), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • To a solution of 5-bromo-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • Add 2-bromo-1-propanone (1.1 eq) dropwise to the mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Derivatization via Suzuki Cross-Coupling

This protocol describes the functionalization of the 5-bromo position.

  • Materials: this compound, Arylboronic acid, Pd(PPh₃)₄, Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-3-methylimidazo[1,2-a]pyridine derivative.

Protocol 3: LanthaScreen™ Eu Kinase Binding Assay for DYRK1A/CLK1

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol.[1]

  • Materials:

    • DYRK1A or CLK1 enzyme

    • LanthaScreen™ Eu-anti-GST Antibody

    • Kinase Tracer

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (e.g., IMP-001, IMP-002)

    • 384-well plate

  • Procedure:

    • Prepare a 4X serial dilution of the test compound in kinase buffer.

    • Prepare a 4X solution of the kinase (e.g., 20 nM DYRK1A) and 4X Eu-anti-GST antibody (e.g., 8 nM) in kinase buffer.

    • Prepare a 4X solution of the Kinase Tracer (concentration dependent on the specific tracer used) in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution.

    • Add 2.5 µL of the 4X kinase/antibody mixture.

    • Add 5 µL of the 4X Kinase Tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: ADP-Glo™ Kinase Assay for PI3Kα

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol.[2][3][4]

  • Materials:

    • PI3Kα enzyme

    • PI(4,5)P2 substrate

    • ATP

    • PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Test compounds (e.g., IMP-003)

    • White, opaque 384-well plate

  • Procedure:

    • Prepare a 5X serial dilution of the test compound in PI3K reaction buffer.

    • In a 384-well plate, add 2 µL of the 5X test compound solution.

    • Prepare a 2.5X enzyme/substrate mix containing PI3Kα and PI(4,5)P2 in PI3K reaction buffer. Add 4 µL of this mix to each well.

    • Prepare a 5X ATP solution in PI3K reaction buffer. Add 4 µL of the ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors and a general experimental workflow for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., IMP-003) Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a this compound-based inhibitor.

DYRK1A_CLK1_Signaling DYRK1A DYRK1A SR_Proteins SR Proteins (e.g., SRSF1) DYRK1A->SR_Proteins Phosphorylates NFAT NFAT DYRK1A->NFAT Phosphorylates (Inhibits nuclear translocation) CLK1 CLK1 CLK1->SR_Proteins Phosphorylates Spliceosome Spliceosome SR_Proteins->Spliceosome Regulates Alt_Splicing Alternative Splicing Spliceosome->Alt_Splicing Gene_Expression Gene Expression NFAT->Gene_Expression Regulates Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., IMP-001) Inhibitor->DYRK1A Inhibitor->CLK1

Caption: Simplified signaling roles of DYRK1A and CLK1 in alternative splicing and gene expression, and their inhibition.

Experimental_Workflow Synthesis Synthesis of 5-Bromo-3-methyl- imidazo[1,2-a]pyridine Derivatization Derivatization (e.g., Suzuki Coupling) Synthesis->Derivatization Purification Purification and Characterization Derivatization->Purification Kinase_Assay In Vitro Kinase Assays (IC50 Determination) Purification->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., Proliferation) Kinase_Assay->Cell_Assay Lead Compounds In_Vivo In Vivo Studies (e.g., Xenograft Models) Cell_Assay->In_Vivo Candidate

Caption: General experimental workflow for the development of this compound-based kinase inhibitors.

References

Application Notes and Protocols: 5-Bromo-3-methylimidazo[1,2-a]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-3-methylimidazo[1,2-a]pyridine and its derivatives in materials science, with a focus on their application as fluorescent sensors and in Organic Light-Emitting Diodes (OLEDs). The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold, such as strong fluorescence and environmental sensitivity, make it a versatile building block for advanced materials.[1][2][3]

Application as Fluorescent Sensors for Metal Ion Detection

Derivatives of the imidazo[1,2-a]pyridine core structure have demonstrated significant potential as selective and sensitive fluorescent probes for the detection of various metal ions.[1][4][5][6] The introduction of specific chelating moieties to the core structure allows for tailored detection of ions such as Fe³⁺ and Hg²⁺. The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a "turn-on" or "turn-off" fluorescent response upon binding of the target analyte.

Quantitative Data for Imidazo[1,2-a]pyridine-Based Fluorescent Sensors
Sensor DerivativeTarget AnalyteDetection LimitQuantum Yield (Φ)Sensing MechanismReference
Fused imidazopyridineFe³⁺4.0 ppb-Turn-on[1][6]
Fused imidazopyridineHg²⁺1.0 ppb-Turn-off[1][6]
Xanthene-functionalized imidazo[1,2-a]pyridineHg²⁺--Turn-on (ring-opening)[4][5]
Experimental Protocol: Metal Ion Detection using a Generic Imidazo[1,2-a]pyridine-based Probe

This protocol provides a general procedure for evaluating the efficacy of a this compound-based fluorescent probe for metal ion detection.

1. Materials and Reagents:

  • This compound derivative (synthesized and purified)

  • Stock solutions of various metal ions (e.g., Fe³⁺, Hg²⁺, Cu²⁺, Zn²⁺, etc.) in a suitable solvent (e.g., deionized water, ethanol)

  • Spectroscopic grade solvent (e.g., acetonitrile, DMSO)

  • pH buffer solutions

  • Fluorometer

  • UV-Vis Spectrophotometer

2. Preparation of Sensor Solution:

  • Prepare a stock solution of the fluorescent probe in the chosen spectroscopic solvent at a concentration of 1 mM.

  • For measurements, dilute the stock solution to a final concentration of 10 µM in the desired solvent or buffer system.

3. Spectroscopic Measurements:

  • Record the absorption and emission spectra of the probe solution in the absence of any metal ions. Determine the excitation and emission maxima.

  • Titrate the probe solution with increasing concentrations of the target metal ion stock solution.

  • After each addition, allow the solution to equilibrate for a specified time (e.g., 1-5 minutes) and then record the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Monitor changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength.

4. Data Analysis:

  • Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the detection limit. The detection limit can be calculated using the formula: 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.

  • To assess selectivity, perform similar titration experiments with a range of other metal ions at the same concentration.

Application in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of imidazo[1,2-a]pyridine derivatives make them promising candidates for use as emitters in OLEDs.[7][8][9][10][11] By modifying the substituents on the imidazo[1,2-a]pyridine core, the emission color and efficiency of the resulting OLEDs can be tuned. Recent research has focused on developing deep-blue emitters and materials exhibiting thermally activated delayed fluorescence (TADF) to enhance device performance.

Quantitative Data for Imidazo[1,2-a]pyridine-Based OLEDs
Emitter TypeDevice StructureMax. External Quantum Efficiency (EQE)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Reference
Deep-Blue Fluorescent Emitter (IP-PPI)Non-doped4.85%(0.153, 0.097)[7][11]
Deep-Blue Fluorescent Emitter (IP-DPPI)Non-doped4.74%(0.154, 0.114)[7][11]
Dual-State Emissive Luminogen (SK-4)-~10.00%-[8]
AIEgen (GBY-17)Non-doped cyan OLED15.6%(0.23, 0.42)[9]
AIEgen (GBY-18)Non-doped orange OLED10.9%(0.59, 0.38)[9]
Experimental Protocol: Fabrication of a Generic OLED Device

This protocol outlines the general steps for fabricating a multilayer OLED using a this compound derivative as the emissive layer.

1. Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for hole injection layer (HIL), hole transport layer (HTL), host material for the emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL)

  • This compound derivative (emitter)

  • Metal for cathode (e.g., Al, LiF/Al)

  • High-vacuum thermal evaporation system

  • Substrate cleaning facility (ultrasonic bath with detergents, deionized water, and organic solvents)

  • Characterization equipment: current-voltage-luminance (IVL) measurement system, spectroradiometer.

2. Substrate Preparation:

  • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

3. Device Fabrication (by Thermal Evaporation):

  • Transfer the cleaned ITO substrates into a high-vacuum chamber (<10⁻⁶ Torr).

  • Deposit the organic layers and the cathode sequentially onto the ITO substrate without breaking the vacuum. A typical device structure would be:

    • ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 20 nm, host doped with the imidazo[1,2-a]pyridine emitter) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm LiF) / Cathode (e.g., 100 nm Al).

  • The deposition rates for the organic materials are typically 1-2 Å/s, and for the metal cathode, 5-10 Å/s.

4. Encapsulation and Characterization:

  • Encapsulate the fabricated devices using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

  • Measure the electroluminescence (EL) spectrum and calculate the CIE coordinates using a spectroradiometer.

  • From the collected data, determine the external quantum efficiency (EQE), power efficiency, and luminance of the device.

Visualizations

Synthesis of this compound

G General Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Sonogashira Coupling Sonogashira Coupling 2-Amino-6-bromopyridine->Sonogashira Coupling Propargyl alcohol Propargyl alcohol Propargyl alcohol->Sonogashira Coupling Cyclization Cyclization Sonogashira Coupling->Cyclization Intermediate This compound This compound Cyclization->this compound

Caption: A generalized synthetic workflow for this compound.

Workflow for Material Application Development

G Development Workflow for Imidazo[1,2-a]pyridine-Based Materials Synthesis & Purification Synthesis & Purification Photophysical Characterization Photophysical Characterization Synthesis & Purification->Photophysical Characterization Computational Modeling Computational Modeling Synthesis & Purification->Computational Modeling Device Fabrication / Sensor Preparation Device Fabrication / Sensor Preparation Photophysical Characterization->Device Fabrication / Sensor Preparation Computational Modeling->Device Fabrication / Sensor Preparation Performance Evaluation Performance Evaluation Device Fabrication / Sensor Preparation->Performance Evaluation Optimization Optimization Performance Evaluation->Optimization Optimization->Synthesis & Purification Iterative Improvement

Caption: Iterative development cycle for novel organic electronic materials.

Metal Ion Sensing Mechanism

G Fluorescent Sensing of Metal Ions Probe Probe Probe-Metal Complex Probe-Metal Complex Probe->Probe-Metal Complex + Metal Ion Metal Ion Metal Ion->Probe-Metal Complex Fluorescence Quenched/Enhanced Fluorescence Quenched/Enhanced Probe-Metal Complex->Fluorescence Quenched/Enhanced results in

Caption: Simplified mechanism of fluorescence change upon metal ion binding.

References

Application Notes and Protocols: Synthesis of Antitubercular Agents from 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IPAs) are a prominent class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] Notably, derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as potent antitubercular agents, exhibiting activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][4][5][6][7] This document provides detailed protocols for the synthesis of novel antitubercular agents starting from 5-Bromo-3-methylimidazo[1,2-a]pyridine, along with data on their biological activity and proposed mechanisms of action.

Mechanism of Action

Several studies suggest that imidazo[1,2-a]pyridine derivatives exert their antitubercular effects by targeting the cytochrome bcc complex, specifically by inhibiting QcrB, a subunit of the complex.[1][8] This inhibition disrupts the electron transport chain, leading to a depletion of ATP levels within the mycobacterial cell, ultimately resulting in a bacteriostatic effect.[8] Other potential targets for different derivatives include enoyl acyl carrier protein reductase and pantothenate synthetase.[5][9]

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

A common strategy for the synthesis of potent antitubercular imidazo[1,2-a]pyridine derivatives involves the generation of an imidazo[1,2-a]pyridine-3-carboxylic acid intermediate, which is then coupled with various amines to produce a library of carboxamides.[10] The general synthetic approach is outlined below.

Diagram: Synthetic Workflow

Synthesis_Workflow A 5-Bromo-2-aminopyridine C Ethyl this compound-2-carboxylate A->C Cyclization (Reflux in DME) B Ethyl 2-chloro-2-methylacetoacetate B->C D This compound-2-carboxylic acid C->D Hydrolysis (LiOH, EtOH) F Antitubercular Imidazo[1,2-a]pyridine-2-carboxamides D->F Amide Coupling (EDC, DMAP) E Amine (R-NH2) E->F

Caption: General workflow for the synthesis of antitubercular imidazo[1,2-a]pyridine-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound-2-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-aminopyridine (1 equivalent) in 1,2-dimethoxyethane (DME).

  • Addition of Reagent: Add ethyl 2-chloro-2-methylacetoacetate (1.1 equivalents) to the solution.

  • Reaction: Reflux the mixture for 48 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the desired product.

Protocol 2: Synthesis of this compound-2-carboxylic acid
  • Reaction Setup: Dissolve ethyl this compound-2-carboxylate (1 equivalent) in ethanol.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) (2 equivalents) and stir the mixture at room temperature for 16 hours.

  • Acidification: Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.

Protocol 3: General Procedure for the Synthesis of this compound-2-carboxamides
  • Reaction Setup: To a solution of this compound-2-carboxylic acid (1 equivalent) in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate in hexanes) to afford the final carboxamide derivative.[9]

Data Presentation

The antitubercular activity of synthesized compounds is typically evaluated against the M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits bacterial growth.[9]

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDR-Group on CarboxamideMIC (µg/mL) vs. Mtb H37RvCytotoxicity (CC50 in µM) vs. VERO cellsSelectivity Index (SI = CC50/MIC)
IPA-1 4-Chlorobenzyl0.8>100>125
IPA-2 4-Fluorobenzyl0.4>100>250
IPA-3 4-Trifluoromethylbenzyl3.12>100>32
IPA-4 2-Phenoxyethyl0.05>100>2000
Ethambutol (Standard)6.25--
Isoniazid (Standard)0.03--

Note: The data presented in this table is a representative example based on published literature for similar compounds and may not directly correspond to derivatives of this compound.[2][9]

Signaling Pathway

Diagram: Proposed Mechanism of Action

MoA cluster_membrane Mycobacterial Inner Membrane ETC Electron Transport Chain QcrB QcrB ATP_Synthase ATP Synthase QcrB->ATP_Synthase Proton Motive Force Disruption IPA Imidazo[1,2-a]pyridine Derivative IPA->QcrB Inhibition ATP ATP ATP_Synthase->ATP Synthesis Blocked Bacterial_Growth Bacterial Growth ATP->Bacterial_Growth Depletion Leads to Inhibition

Caption: Inhibition of QcrB by imidazo[1,2-a]pyridines disrupts ATP synthesis, leading to the inhibition of mycobacterial growth.

Conclusion

The synthetic protocols outlined provide a robust framework for the generation of novel imidazo[1,2-a]pyridine-based antitubercular agents. The structure-activity relationship (SAR) can be extensively explored by varying the amine component in the final amide coupling step. The potent in vitro activity and favorable safety profiles reported for this class of compounds underscore their potential as promising candidates for further preclinical and clinical development in the fight against tuberculosis.[7][10]

References

Application Notes and Protocols for the Functionalization of the C5 Position of the Imidazo[1,2-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. While functionalization at the C3 position is well-established, selective derivatization at the C5 position presents a unique synthetic challenge and offers opportunities for accessing novel chemical space in drug discovery programs. This document provides detailed application notes and experimental protocols for the key methods developed for the functionalization of the C5 position of the imidazo[1,2-a]pyridine ring system.

Introduction to C5 Functionalization

The C5 position of the imidazo[1,2-a]pyridine ring is less electronically activated than the C3 position, making direct C-H functionalization more challenging. However, recent advances in photoredox catalysis, directed C-H activation, and cross-coupling technologies have enabled the selective introduction of various substituents at this site. These methods provide valuable tools for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document outlines protocols for C5-alkylation, C5-arylation, and C5-halogenation, followed by subsequent cross-coupling reactions.

C5-Alkylation of Imidazo[1,2-a]pyridines

Visible-Light-Induced C5-Alkylation

A mild and efficient method for the C5-alkylation of imidazo[1,2-a]pyridines has been developed utilizing visible-light photoredox catalysis. This approach employs an organic dye as the photocatalyst and N-hydroxyphthalimide esters as the source of alkyl radicals, offering a greener alternative to traditional methods.[1][2][3]

Reaction Principle: The reaction is initiated by the excitation of the photocatalyst (e.g., Eosin Y) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with the N-hydroxyphthalimide ester, leading to the formation of an alkyl radical. This radical then undergoes addition to the C5 position of the protonated imidazo[1,2-a]pyridine, followed by an oxidative dearomatization/reomatization sequence to afford the C5-alkylated product.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Imidazo[1,2-a]pyridine, N-Hydroxyphthalimide Ester, and Eosin Y in a reaction vessel. prep2 Add solvent (e.g., DMF) and a proton source (e.g., TFA). prep1->prep2 prep3 Degas the mixture. prep2->prep3 react1 Irradiate with visible light (e.g., blue LEDs) at room temperature. prep3->react1 react2 Monitor reaction progress by TLC. react1->react2 workup1 Quench the reaction. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry and concentrate the organic phase. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 3-(N-methoxycarbamoyl)imidazo[1,2-a]pyridine, aryl boronic acid, and Rh(III) catalyst. prep2 Add oxidant (e.g., Ag₂CO₃) and additive (e.g., K₂CO₃). prep1->prep2 prep3 Add solvent (e.g., 1,2-dichloroethane). prep2->prep3 react1 Heat the reaction mixture under an inert atmosphere. prep3->react1 react2 Monitor reaction progress by TLC. react1->react2 workup1 Cool to room temperature and filter. react2->workup1 workup2 Concentrate the filtrate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3 G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 5-Bromoimidazo[1,2-a]pyridine, Coupling Partner, Pd Catalyst, and Ligand. prep2 Add Base and Solvent. prep1->prep2 prep3 Degas the mixture. prep2->prep3 react1 Heat the reaction mixture under an inert atmosphere. prep3->react1 react2 Monitor reaction progress by TLC. react1->react2 workup1 Cool and filter if necessary. react2->workup1 workup2 Perform aqueous work-up and extraction. workup1->workup2 workup3 Dry and concentrate the organic phase. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

References

Application Note: Efficient One-Pot Syntheses of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines (IMPs) are a class of fused bicyclic nitrogen-containing heterocyclic compounds. They are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3] Several commercial drugs, such as Zolpidem, Alpidem, and Saripidem, feature the imidazo[1,2-a]pyridine core. Consequently, the development of efficient and sustainable synthetic methods for this scaffold is of significant interest. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering advantages like high atom economy, reduced reaction times, operational simplicity, and lower environmental impact compared to traditional multi-step syntheses.[2][4]

This application note details various one-pot protocols for the synthesis of imidazo[1,2-a]pyridine derivatives, focusing on microwave-assisted methods, the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, and catalyst-free approaches.

General Experimental Workflow

The one-pot synthesis of imidazo[1,2-a]pyridines generally follows a streamlined workflow, which minimizes the need for isolating intermediates, thereby saving time and resources. The typical sequence involves combining the starting materials, applying specific reaction conditions, and proceeding directly to product purification.

G A Reactant Combination (e.g., 2-Aminopyridine, Aldehyde/Ketone, etc.) B Addition of Catalyst & Solvent (If required) A->B C Application of Energy (Conventional Heat, Microwave, or Ultrasound) B->C D Reaction Monitoring (e.g., Thin Layer Chromatography - TLC) C->D E Reaction Work-up (e.g., Quenching, Extraction) D->E Upon Completion F Purification (Recrystallization or Column Chromatography) E->F G Product Characterization (NMR, MS, IR) F->G

Caption: General workflow for one-pot synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Microwave-Assisted Synthesis in a Green Solvent

Microwave irradiation has been widely adopted as an energy-efficient method to accelerate organic reactions.[5] This protocol describes a green and highly efficient one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using lemon juice as a natural acidic catalyst and solvent under microwave irradiation.[6]

Experimental Protocol
  • α-Bromination Step: In a microwave-safe reaction vessel, a mixture of an aromatic ketone (5.0 mmol), N-bromosuccinimide (NBS) (5.0 mmol), and fresh lemon juice (10 mL) is prepared.

  • The vessel is sealed and irradiated in a microwave synthesizer at 400W power at a temperature of 85°C.

  • The formation of the α-bromoketone intermediate is monitored by Thin Layer Chromatography (TLC).

  • Cyclization Step: Once the α-bromination is complete, 2-aminopyridine (5.0 mmol) is added to the same reaction mixture.

  • The mixture is further irradiated under the same microwave conditions (400W, 85°C) until the reaction completion is indicated by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The resulting solid product is collected by filtration, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from aqueous ethanol to yield the pure imidazo[1,2-a]pyridine derivative.[6]

Data Presentation

The following table summarizes the results for the synthesis of various 2-phenylimidazo[1,2-a]pyridine derivatives using the microwave-assisted protocol.

EntryAromatic Ketone Substituent (R)2-Aminopyridine Substituent (R')Reaction Time (min)Yield (%)
1HH1092
24-CH₃H1290
34-OCH₃H1588
44-ClH1094
54-BrH1193
64-NO₂H895
7H5-CH₃1289
8H5-Cl1091
Data adapted from reference[6].

Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The Groebke–Blackburn–Bienaymé Reaction (GBBR) is a prominent isocyanide-based multicomponent reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines.[2] This method involves the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. Recent advancements have focused on using greener catalysts and energy sources.[1]

Reaction Pathway

The GBB reaction proceeds through a series of steps involving imine formation, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclization to form the final fused heterocyclic product.

G A 2-Aminopyridine Aldehyde B Imine Intermediate A->B + H₂O D Nitrile Adduct (via nucleophilic attack) B->D + Isocyanide C Isocyanide E Intramolecular Cyclization (5-endo-dig) D->E F 3-Amino-Imidazo[1,2-a]pyridine E->F Aromatization

Caption: Simplified reaction pathway for the GBB synthesis.

Experimental Protocol (Ultrasound-Assisted)
  • Reactant Setup: In a flask, place 2-aminopyridine (1.0 mmol), an aldehyde (e.g., furfural) (1.0 mmol), an isocyanide (e.g., cyclohexyl isocyanide) (1.0 mmol), phenylboronic acid (PBA) (10 mol%), and water (3 mL).[2]

  • Reaction Execution: The flask is placed in an ultrasonic bath and irradiated at 60°C.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.[2]

Data Presentation

The following table summarizes the results for the ultrasound-assisted GBB synthesis of various IMP derivatives in water.

EntryAldehyde2-AminopyridineIsocyanideTime (h)Yield (%)
1Furfural2-aminopyridineCyclohexyl2.586
2Furfural2-amino-5-Br-pyridineCyclohexyl378
3Furfural2-amino-5-Cl-pyridineCyclohexyl375
4Furfural2-amino-5-CN-pyridineCyclohexyl367
55-Methylfurfural2-amino-5-CN-pyridine4-Methoxyphenyl3.580
Data adapted from reference[2].

Protocol 3: Catalyst- and Solvent-Free Synthesis

In line with the principles of green chemistry, catalyst- and solvent-free reactions are highly desirable. Imidazo[1,2-a]pyridines can be efficiently synthesized by the direct condensation of 2-aminopyridines with α-haloketones under neat conditions (without any solvent) and without a catalyst, typically with gentle heating.[7][8]

Experimental Protocol
  • Reactant Mixing: A mixture of the α-haloketone (e.g., α-bromoacetophenone) (1.0 mmol) and the 2-aminopyridine derivative (1.0 mmol) is placed in a round-bottom flask.

  • Reaction Conditions: The flask is heated in a pre-heated oil bath at 60-80°C.

  • Monitoring: The reaction is monitored by TLC until the starting materials are consumed. The reaction often results in the formation of a solid mass.

  • Work-up and Purification: The reaction mixture is cooled to room temperature. A saturated aqueous solution of NaHCO₃ is added, and the mixture is stirred for 10 minutes.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[7]

Data Presentation

The table below shows the results for the catalyst- and solvent-free synthesis of various imidazo[1,2-a]pyridine derivatives.

Entryα-Haloketone2-AminopyridineTemp (°C)Time (min)Yield (%)
1α-bromoacetophenone2-aminopyridine602095
24'-Chloro-α-bromoacetophenone2-aminopyridine602096
34'-Methoxy-α-bromoacetophenone2-aminopyridine602592
4α-bromoacetophenone2-amino-5-methylpyridine803098
5α-bromoacetophenone2-amino-4-methylpyridine803096
62-bromopropiophenone2-aminopyridine803589
Data adapted from references[7][8].

Conclusion

One-pot synthetic strategies provide powerful and efficient avenues for the construction of the medicinally important imidazo[1,2-a]pyridine scaffold. The protocols outlined in this note—ranging from microwave-assisted green synthesis and multicomponent reactions to catalyst- and solvent-free methods—offer researchers a versatile toolkit. These methods not only streamline the synthesis process but also align with the growing demand for sustainable and environmentally benign chemical practices. The choice of method can be tailored based on the desired substitution pattern, available equipment, and specific green chemistry goals.

References

Application Notes: Multicomponent Reactions for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest to the pharmaceutical and materials science industries. This scaffold is a key structural component in a variety of commercially available drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the antiulcer agent zolimidine.[1][2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, such as anticancer, antiviral, anti-inflammatory, and antibacterial properties, has made them a "privileged scaffold" in drug discovery.[3][4][5]

Advantages of Multicomponent Reactions (MCRs)

Traditionally, the synthesis of imidazo[1,2-a]pyridines has been achieved through various methods, including condensation, oxidative coupling, and tandem reactions.[3] However, multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of these valuable compounds.[6] MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates a substantial portion of all the reactants.[7] Key advantages of MCRs include:

  • High Efficiency and Atom Economy: MCRs often proceed with high yields and incorporate most of the atoms from the starting materials into the final product, minimizing waste.[8]

  • Operational Simplicity: The one-pot nature of MCRs simplifies experimental procedures and reduces the need for purification of intermediates.

  • Structural Diversity: The use of diverse starting materials allows for the rapid generation of large libraries of structurally complex molecules for biological screening.[5]

  • Convergence: MCRs allow for the convergent synthesis of complex molecules in fewer steps compared to traditional linear synthetic routes.[8]

Key Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis

Several MCRs have been successfully employed for the synthesis of imidazo[1,2-a]pyridines. Among the most prominent are:

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][9] The GBB reaction is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

  • Ugi-type Reactions: These reactions are versatile for creating peptidomimetics and other complex molecules. In the context of imidazo[1,2-a]pyridine synthesis, they can be used in tandem with other MCRs, such as the GBB reaction, to generate highly functionalized products.[5][10]

  • Copper-Catalyzed Three-Component Reactions: An alternative approach involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, which provides access to a different substitution pattern on the imidazo[1,2-a]pyridine core.[11]

These MCRs offer a robust and flexible platform for the synthesis of diverse libraries of imidazo[1,2-a]pyridines for drug discovery and development.

Experimental Protocols

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is adapted from a procedure for the synthesis of imidazopyridine-fused isoquinolinones.[12]

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Aldehyde (e.g., furfural) (0.6 mmol, 1.2 equiv)

  • Isocyanide (0.6 mmol, 1.2 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 0.08 equiv)

  • Dichloromethane (DCM)/Methanol (MeOH) (3:1, 4 mL)

Procedure:

  • To a microwave vial, add 2-aminopyridine, aldehyde, isocyanide, and Yb(OTf)₃.

  • Add the DCM/MeOH solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

Protocol 2: Ultrasound-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction in Water

This protocol describes a green synthesis of imidazo[1,2-a]pyridines.[13]

Materials:

  • 2-Aminopyridine derivative (e.g., 2-amino-5-cyanopyridine)

  • Aldehyde (e.g., furfural)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Water

Procedure:

  • In a suitable vessel, combine the 2-aminopyridine derivative, aldehyde, and isocyanide in water.

  • Place the vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power until the reaction is complete (monitor by TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by chromatography to yield the final product.

Protocol 3: Iodine-Catalyzed Three-Component Synthesis

This protocol outlines a room temperature synthesis of 3-aminoimidazo[1,2-a]pyridines.[7][14]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Aryl aldehyde (1 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Methanol (5 mL)

Procedure:

  • Dissolve 2-aminopyridine and the aryl aldehyde in methanol in a round-bottom flask.

  • Add iodine to the mixture and stir for 5-10 minutes at room temperature.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Continue stirring at room temperature for the specified time (monitor by TLC).

  • After the reaction is complete, quench with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data

Table 1: Screening of Conditions for the GBB Reaction [8]

EntryCatalystTemperature (°C)Time (h)Yield (%)
1NH₄ClRT1282
2NH₄Cl60883
3NH₄Cl (MW)-30 min89

Table 2: Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction [15]

ProductIsocyanideYield (%)
9atert-Butyl isocyanide69
9bCyclohexyl isocyanide65
9cBenzyl isocyanide58
9d4-Methoxyphenyl isocyanide61

Table 3: Yields of Peptidomimetics from Tandem GBB-Ugi Reaction [10][16]

ProductYield (%)
7a65
7b72
7c58
7d63
7e45
7f55

Visualizations

GBB_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_output Output 2-Aminopyridine 2-Aminopyridine ReactionVessel One-Pot Reaction (e.g., Microwave or Ultrasound) 2-Aminopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Purification Purification (Column Chromatography) ReactionVessel->Purification Catalyst Lewis or Brønsted Acid (e.g., Yb(OTf)₃, I₂) Catalyst->ReactionVessel FinalProduct Imidazo[1,2-a]pyridine Purification->FinalProduct

Caption: Experimental workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Anticancer_Mechanism cluster_cell Intracellular Events Drug Imidazo[1,2-a]pyridine Derivative CancerCell Cancer Cell Drug->CancerCell Target Cellular Target (e.g., Kinase, Receptor) Pathway Signaling Pathway (e.g., Proliferation Pathway) Target->Pathway Modulation Apoptosis Induction of Apoptosis Pathway->Apoptosis Proliferation Inhibition of Cell Proliferation Pathway->Proliferation CancerCell->Target

Caption: Putative mechanism of action for an anticancer imidazo[1,2-a]pyridine derivative.

References

Application Notes and Protocols for Imidazo[1,2-a]Pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In cancer research, derivatives of this heterocyclic system have garnered significant attention for their potent and selective anticancer properties.[1][2] These compounds have been shown to target various key signaling pathways implicated in tumor growth, proliferation, and survival, making them promising candidates for the development of novel cancer therapeutics.[1][3]

While specific research on 5-Bromo-3-methylimidazo[1,2-a]pyridine is not extensively available in the current body of literature, the broader class of imidazo[1,2-a]pyridine derivatives offers a wealth of data. This document provides a comprehensive overview of the application of these derivatives in cancer research, including their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action and Targeted Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating a variety of signaling pathways crucial for cancer cell survival and proliferation. A predominant mechanism involves the inhibition of protein kinases, which are key regulators of cellular processes.[3]

One of the most frequently targeted pathways is the PI3K/AKT/mTOR signaling cascade .[2][4][5] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives leads to decreased cell proliferation, survival, and angiogenesis.[2][5] Some derivatives have been shown to downregulate the phosphorylation of AKT and mTOR, key components of this pathway.[2][4] This inhibition can also lead to the upregulation of tumor suppressor genes like PTEN.[4]

Furthermore, these compounds have been observed to induce apoptosis , or programmed cell death, in cancer cells.[2][4][6] This is often achieved through both intrinsic and extrinsic pathways, involving the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[4][7] Some derivatives have also been shown to increase the levels of tumor suppressor protein p53 and its downstream target p21, leading to cell cycle arrest, typically at the G2/M phase.[2][6]

Other targeted pathways and mechanisms include:

  • Wnt/β-catenin signaling: Certain derivatives can inhibit this pathway, which is crucial in embryonic development and often dysregulated in cancer.[8]

  • STAT3/NF-κB signaling: Some compounds exhibit anti-inflammatory effects by modulating this pathway, which is linked to cancer development.[7]

  • c-KIT inhibition: Specific derivatives have been designed to inhibit mutated forms of the c-KIT receptor tyrosine kinase, a driver in gastrointestinal stromal tumors (GIST).[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the IC50 values for a selection of these compounds from the literature.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[2]
Compound 6 WM115 (Melanoma)12.3[2]
Compound 6 HeLa (Cervical Cancer)15.5[2]
IP-5HCC1937 (Breast Cancer)45[6][10]
IP-6HCC1937 (Breast Cancer)47.7[6][10]
IP-7HCC1937 (Breast Cancer)79.6[6][10]
Compound 12 HT-29 (Colon Cancer)4.15[5]
Compound 14 B16F10 (Melanoma)21.75[5]
Compound 18 MCF-7 (Breast Cancer)14.81[11]
Compound 11 MCF-7 (Breast Cancer)20.47[11]
HB9A549 (Lung Cancer)50.56[9][12]
HB10HepG2 (Liver Cancer)51.52[9][12]

Experimental Protocols

A fundamental experiment to assess the anticancer activity of novel compounds is the cytotoxicity assay. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of imidazo[1,2-a]pyridine derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium.[2]

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative from the stock solution in complete medium to achieve the desired final concentrations (e.g., 0-100 µM).[2]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[2]

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 4 hours at 37°C.[2] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer or DMSO to each well to dissolve the formazan crystals.[2]

    • Incubate the plate for at least 16 hours at 37°C (if using SDS) or for 15-30 minutes at room temperature with gentle shaking (if using DMSO).[2]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->AKT Inhibits Imidazopyridine->mTOR Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50->Mechanism Animal_Model Xenograft Animal Model Mechanism->Animal_Model Toxicity Toxicity Studies Animal_Model->Toxicity Efficacy Antitumor Efficacy Animal_Model->Efficacy

Caption: General experimental workflow for the evaluation of imidazo[1,2-a]pyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route considered here is the reaction of 2-amino-6-bromopyridine with a methyl ketone equivalent, such as chloroacetone or bromoacetone.

Issue 1: Low or No Product Yield

Question: I am not getting the desired this compound product, or the yield is very low. What are the possible causes and solutions?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here's a systematic approach to troubleshoot this issue:

  • Starting Material Quality:

    • 2-amino-6-bromopyridine: Ensure the starting material is pure. Impurities can interfere with the reaction. Consider recrystallization or column chromatography if the purity is questionable.

    • Chloroacetone/Bromoacetone: These reagents can degrade over time. Use freshly distilled or a newly opened bottle. Check for discoloration, which may indicate decomposition.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. If you are using a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), the reaction may be slow or incomplete. Consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) which has been shown to improve yields in similar reactions.[1]

    • Solvent: The solvent plays a crucial role in solubility and reaction rate. While alcohols like ethanol are common, aprotic solvents such as acetonitrile or DMF might be more effective, especially when using stronger bases.[1]

    • Temperature: The reaction may require heating. If you are running the reaction at room temperature, try increasing the temperature to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, extend the duration.

  • Side Reactions:

    • Polymerization: The methyl ketone reagent can self-condense, especially in the presence of a strong base. Adding the ketone slowly to the reaction mixture can minimize this.

    • Formation of Isomers: While less common in this specific synthesis, be aware of the possibility of forming other isomers if impurities are present in the starting pyridine.

Issue 2: Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on the TLC plate, making purification difficult. How can I improve the selectivity of the reaction?

Answer:

The formation of multiple products or impurities is a common challenge. Here are some strategies to enhance the reaction's selectivity:

  • Control of Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes favor the formation of the desired product over side products.

  • Order of Addition: The order in which you add the reagents can be important. Generally, the 2-amino-6-bromopyridine and the base are mixed in the solvent before the slow addition of the chloroacetone or bromoacetone.

  • Purification of Starting Materials: As mentioned previously, ensure the purity of your starting materials to prevent side reactions from impurities.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes improve selectivity by minimizing side reactions involving the base itself.

Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification techniques are most effective?

Answer:

Purification of brominated heterocyclic compounds can sometimes be challenging. Here are some recommended techniques:

  • Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyridines.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent System: A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, can be a good starting point for finding a suitable recrystallization solvent.

  • Acid-Base Extraction: Since the imidazo[1,2-a]pyridine core is basic, you can perform an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium bicarbonate and extract the product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 2-amino-6-bromopyridine and a methyl ketone equivalent (e.g., chloroacetone) typically proceeds through a two-step sequence:

  • N-Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the chloroacetone, displacing the chloride and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The amino group of the pyridine ring then attacks the carbonyl carbon of the ketone, followed by dehydration to form the fused imidazole ring.

Q2: What are the key reaction parameters to optimize for maximizing the yield?

A2: To maximize the yield, focus on optimizing the following parameters:

  • Base: The choice of base is critical. Stronger, non-nucleophilic bases often lead to higher yields.

  • Solvent: The solvent should be chosen to ensure good solubility of the reactants and to be compatible with the chosen base.

  • Temperature: The optimal temperature will depend on the specific reactants and solvent used. It is often necessary to heat the reaction.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.

Q3: Are there any alternative synthetic routes to this compound?

A3: Yes, other methods for the synthesis of the imidazo[1,2-a]pyridine core exist and could potentially be adapted. These include:

  • Multi-component reactions: These reactions combine three or more starting materials in a one-pot synthesis.[2][3][4]

  • Metal-catalyzed cross-coupling reactions: These methods can be used to introduce substituents onto the imidazo[1,2-a]pyridine core.[3]

  • Catalyst-free methods: Some syntheses can be achieved under catalyst-free conditions, which can simplify the work-up and purification.[2]

Data Presentation

Table 1: Effect of Base and Solvent on Yield

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaHCO₃ (2.0)EthanolReflux1245Hypothetical
2K₂CO₃ (2.0)DMF100860Hypothetical
3KOtBu (1.5)Acetonitrile80685[1]
4DBU (1.5)THFReflux1070Hypothetical

Note: The data in this table is illustrative and based on general principles and related reactions. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-amino-6-bromopyridine

  • Chloroacetone (or bromoacetone)

  • Potassium tert-butoxide (KOtBu)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-bromopyridine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add potassium tert-butoxide (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add chloroacetone (1.2 eq) to the reaction mixture via a syringe.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Mandatory Visualization

reaction_mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product 2-amino-6-bromopyridine 2-amino-6-bromopyridine N-Alkylation N-Alkylation 2-amino-6-bromopyridine->N-Alkylation + Chloroacetone Chloroacetone Chloroacetone Chloroacetone->N-Alkylation Intramolecular_Cyclization Intramolecular Cyclization & Dehydration N-Alkylation->Intramolecular_Cyclization Intermediate Product This compound Intramolecular_Cyclization->Product

Caption: Reaction mechanism for the synthesis of this compound.

troubleshooting_workflow Start Start Low_Yield Low or No Yield Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Pure Pure? Check_Purity->Pure Optimize_Conditions Optimize Reaction Conditions Base_Solvent Optimize Base & Solvent Optimize_Conditions->Base_Solvent Consider_Side_Reactions Consider Side Reactions End End Consider_Side_Reactions->End Pure->Optimize_Conditions Yes Purify Purify Starting Materials Pure->Purify No Purify->Optimize_Conditions Temp_Time Optimize Temperature & Time Base_Solvent->Temp_Time Temp_Time->Consider_Side_Reactions

Caption: Troubleshooting workflow for low yield in the synthesis.

optimization_logic Goal Maximize Yield Parameter1 Base Selection Goal->Parameter1 Parameter2 Solvent Choice Goal->Parameter2 Parameter3 Temperature Control Goal->Parameter3 Parameter4 Reaction Time Goal->Parameter4 Outcome Improved Yield Parameter1->Outcome Parameter2->Outcome Parameter3->Outcome Parameter4->Outcome

Caption: Logical relationship for optimizing reaction conditions to improve yield.

References

Technical Support Center: Regioselective Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted imidazo[1,2-a]pyridines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted imidazo[1,2-a]pyridines?

A1: The most prevalent methods include the condensation of 2-aminopyridines with α-halocarbonyl compounds (Tschitschibabin reaction), multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé reaction), and various metal-catalyzed cross-coupling and cyclization reactions.[1][2][3] Each method offers distinct advantages regarding substrate scope, functional group tolerance, and regioselectivity.

Q2: What factors primarily influence the regioselectivity in the synthesis of substituted imidazo[1,2-a]pyridines?

A2: Regioselectivity is primarily influenced by the electronic and steric properties of the substituents on both the 2-aminopyridine and the coupling partner. Reaction conditions such as the choice of solvent, temperature, and catalyst also play a crucial role. For instance, electron-donating groups on the pyridine ring can influence the nucleophilicity of the ring nitrogen atoms, thereby affecting the site of initial attack and subsequent cyclization.

Q3: Can I achieve regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines without using a catalyst?

A3: Yes, catalyst-free methods for the regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines have been developed. These often involve the use of specific reagents that favor the formation of the 3-substituted isomer. Additionally, careful control of reaction conditions can also promote the desired regioselectivity.

Q4: What are the typical side products observed in these syntheses?

A4: The most common side product is the undesired regioisomer (e.g., the 2-substituted product when the 3-substituted one is desired). Other potential side products can arise from self-condensation of the starting materials, incomplete cyclization, or subsequent reactions of the desired product under the reaction conditions.

Troubleshooting Guides

Problem 1: Low Regioselectivity - Mixture of 2- and 3-Substituted Isomers

Possible Causes:

  • Substituent Effects: The electronic and steric nature of the substituents on the 2-aminopyridine ring may not sufficiently differentiate the nucleophilicity of the endocyclic and exocyclic nitrogen atoms.

  • Reaction Conditions: The reaction temperature, solvent polarity, or catalyst may not be optimal for favoring one regioisomer over the other.

  • Nature of the Electrophile: The reactivity of the electrophilic partner can influence the reaction pathway and, consequently, the regioselectivity.

Suggested Solutions:

ParameterRecommended ChangeRationale
Solvent Vary the polarity of the solvent (e.g., from polar protic to aprotic).Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.
Temperature Optimize the reaction temperature. Lowering the temperature may increase selectivity.At lower temperatures, the reaction is more likely to proceed via the pathway with the lower activation energy, which may favor the formation of a single regioisomer.
Catalyst If using a catalyst, screen different types (e.g., Lewis acids, transition metals).The choice of catalyst can significantly direct the regioselectivity by coordinating with the reactants in a specific manner.
Protecting Groups Consider the use of protecting groups on the 2-amino group to direct the initial reaction to the ring nitrogen.This can force the initial alkylation or acylation to occur at the desired nitrogen, leading to a specific regioisomer upon cyclization.
Problem 2: Low Yield of the Desired Imidazo[1,2-a]pyridine Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Formation of byproducts may be consuming the starting materials.

  • Product Degradation: The desired product might be unstable under the reaction conditions.

  • Poor Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.

Suggested Solutions:

ParameterRecommended ChangeRationale
Reaction Time Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.Ensures that the reaction has reached completion.
Temperature Adjust the reaction temperature. An increase may be necessary for less reactive substrates, while a decrease may prevent degradation.Optimizing the temperature can balance the rate of reaction with the stability of the product.
Concentration Optimize the concentration of the reactants.Higher concentrations can sometimes favor the desired reaction pathway, but can also lead to increased side reactions.
Purification of Starting Materials Ensure the purity of all starting materials and solvents.Removes any potential inhibitors or sources of side reactions.

Experimental Protocols

Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

This protocol is adapted from a method for the regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines.[4]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Appropriate α-bromo ketone (1.0 mmol)

  • 1,2-Dichloroethane (10 mL)

  • Potassium hydroxide (powdered, 0.22 g, 3.3 mmol)

  • Chloroform

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol) and the α-bromo ketone (1.0 mmol) in 1,2-dichloroethane (10 mL).

  • Reflux the reaction mixture for 1.5–2.5 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials have been consumed.

  • Cool the reaction mixture to room temperature.

  • Add powdered potassium hydroxide (0.22 g, 3.3 mmol) to the solution and stir for 30 minutes.

  • Filter the solid and wash it with chloroform.

  • Combine the filtrate and the washings, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in methanol as the eluent to afford the pure 3-substituted imidazo[1,2-a]pyridine.

Visualizations

Troubleshooting Workflow for Regioselectivity

troubleshooting_workflow start Low Regioselectivity Observed (Mixture of Isomers) check_sm Verify Purity of Starting Materials start->check_sm analyze_conditions Analyze Reaction Conditions check_sm->analyze_conditions If pure modify_temp Modify Temperature (e.g., Lower Temperature) analyze_conditions->modify_temp modify_solvent Change Solvent Polarity analyze_conditions->modify_solvent modify_catalyst Screen Different Catalysts analyze_conditions->modify_catalyst re_evaluate Re-evaluate Regioselectivity (TLC, NMR, LC-MS) modify_temp->re_evaluate modify_solvent->re_evaluate modify_catalyst->re_evaluate success Desired Regioisomer Achieved re_evaluate->success Selective failure Continue Optimization re_evaluate->failure Not Selective failure->analyze_conditions

Caption: A decision-making workflow for troubleshooting low regioselectivity in imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Optimization of Suzuki Coupling for 5-Bromo-Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 5-bromo-pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 5-bromo-pyridines, offering potential causes and solutions in a question-and-answer format.

Issue: Low to No Product Yield

Question: My Suzuki coupling reaction with 5-bromo-pyridine is resulting in low or no yield. What are the common causes and how can I improve it?

Answer: Low or no yield is a frequent challenge with 5-bromo-pyridines. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, thereby inhibiting its activity. Additionally, the electron-deficient nature of the pyridine ring can impact the oxidative addition step of the catalytic cycle. Here are key areas to investigate:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is being deactivated.

    • Solution: Ensure the quality of your palladium precatalyst. For Pd(II) precatalysts like Pd(OAc)₂, their reduction to Pd(0) is a crucial step in the catalytic cycle. The choice of phosphine ligand is vital for stabilizing the Pd(0) species. Consider using pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]

  • Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal for this specific substrate.

    • Solution: A systematic screening of reaction parameters is often necessary.[1]

      • Base: The base plays a role in activating the boronic acid.[1] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, K₃PO₄ is often effective.[1][2] The strength and solubility of the base are critical factors.

      • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both the organic starting materials and inorganic reagents.[1] Ensure that all reactants are soluble in the chosen solvent system.[1]

      • Temperature: Increasing the reaction temperature, typically to between 80-110 °C, can often enhance yields, but may also promote side reactions.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is susceptible to deactivation by atmospheric oxygen.

    • Solution: It is critical to thoroughly degas the reaction mixture.[1] This can be accomplished by bubbling an inert gas like Argon or Nitrogen through the solvent or by employing freeze-pump-thaw cycles.[1]

  • Poor Quality Starting Materials: Impurities or degradation of the 5-bromo-pyridine or the boronic acid can negatively affect the reaction.

    • Solution: Ensure the purity of your starting materials.

Issue: Significant Side Product Formation

Question: My reaction is producing significant side products. What are these side products and how can I minimize them?

Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.

    • Cause: This can be caused by excess water, high temperatures, or a non-optimal choice of base.[1]

    • Solution: Consider using a milder base such as KF or K₂CO₃.[1] Minimizing the reaction time and temperature can also be beneficial. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can increase stability against protodeboronation.[3]

  • Homocoupling: The boronic acid couples with itself to form a biaryl compound.

    • Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1]

    • Solution: Rigorous degassing of the reaction mixture is crucial to remove oxygen.[1] Using a slight excess of the 5-bromo-pyridine may also suppress homocoupling.[1] Lowering the catalyst loading could also be advantageous.[1]

  • Dehalogenation: The 5-bromo-pyridine is reduced to pyridine.

    • Cause: This can occur with certain phosphine ligands and bases, particularly at elevated temperatures.

    • Solution: Trying a different ligand or a milder base can help. Lowering the reaction temperature may also reduce the extent of dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is most effective for coupling with 5-bromo-pyridines?

A1: There is no single "best" catalyst system, as the optimal choice is dependent on the specific boronic acid being used.[1] However, for challenging substrates like pyridines, modern catalyst systems are often necessary. Buchwald ligands, which are electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][3] They can accelerate both the oxidative addition and reductive elimination steps and are typically used with Pd₂(dba)₃ or Pd(OAc)₂.[1]

Q2: What is the role of the base in the Suzuki coupling reaction and which one should I choose?

A2: The base is essential for the activation of the organoboron compound, facilitating the transmetalation step. A variety of inorganic and organic bases can be used. For 5-bromo-pyridines, inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed. K₃PO₄ is often a good choice for difficult couplings.[1][2] The selection of the base can influence the reaction rate and the formation of side products.

Q3: How critical is the degassing of the reaction mixture?

A3: Degassing is extremely critical. The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation and promote the undesirable homocoupling of the boronic acid.[1] Thoroughly degassing the solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is essential for achieving high yields and reproducibility.[1]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave irradiation can significantly accelerate Suzuki coupling reactions, often reducing reaction times from hours to minutes.[4] It can be a valuable tool for rapid optimization and for driving difficult couplings to completion.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to GoodA common starting point for Suzuki couplings.[5]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016-24Can be effective for challenging substrates.[6]
Pd₂(dba)₃P(t-Bu)₃KF-RT-Potent system for aryl halides.[1]
Pd(dppf)Cl₂-K₂CO₃Acetonitrile/H₂O80-A frequently used precatalyst.[1]

Note: Yields are highly dependent on the specific substrates used. This table provides examples to guide catalyst selection.

Experimental Protocols

General Protocol for Suzuki Coupling of 5-Bromo-Pyridine

This protocol serves as a general starting point and should be optimized for specific substrates.

1. Reagents and Materials:

  • 5-Bromo-pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Condenser

  • Inert gas (Argon or Nitrogen) supply

2. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-pyridine, arylboronic acid, base, and palladium catalyst.[1][5]

  • Seal the flask with a septum and attach it to a condenser.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]

  • Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for at least 15-30 minutes.

  • Using a syringe, add the degassed solvent to the reaction flask.[1]

3. Reaction Execution:

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.

  • Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1][4]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Bromo-Pyridine PdII R-Pd(II)L_n-X (R = Pyridyl, X = Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OH)₂ Base PdII_Aryl R-Pd(II)L_n-R' (R' = Aryl) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product (5-Aryl-Pyridine) Troubleshooting_Workflow start Low or No Yield catalyst Is the catalyst system optimal? start->catalyst conditions Are reaction conditions adequate? catalyst->conditions No solution_catalyst Switch to Buchwald ligands (SPhos, XPhos). Use a pre-formed Pd(0) catalyst. catalyst->solution_catalyst Yes degassing Is the system properly degassed? conditions->degassing No solution_conditions Screen bases (K₃PO₄, Cs₂CO₃). Optimize solvent mixture. Increase temperature (80-110 °C). conditions->solution_conditions Yes side_products Significant side products? degassing->side_products No solution_degassing Degas solvents thoroughly (Ar/N₂ bubble). Use freeze-pump-thaw cycles. degassing->solution_degassing Yes solution_side_products Minimize water and temperature. Use milder base (KF). Ensure rigorous degassing. side_products->solution_side_products Yes success Improved Yield side_products->success No solution_catalyst->success solution_conditions->success solution_degassing->success solution_side_products->success

References

minimizing debromination in cross-coupling reactions of 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on minimizing debromination in cross-coupling reactions involving 5-Bromo-3-methylimidazo[1,2-a]pyridine. Unwanted debromination is a common side reaction that leads to reduced yields and the formation of 3-methylimidazo[1,2-a]pyridine as a byproduct, complicating purification. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to debromination in cross-coupling reactions?

A1: The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. This high electron density can make the C-Br bond more susceptible to side reactions. Debromination, often referred to as hydrodehalogenation, typically occurs via the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H species can then react with the starting material or the palladium-bound intermediate to replace the bromine atom with a hydrogen atom.

Q2: What are the primary sources of hydride in the reaction mixture that lead to debromination?

A2: The hydride species responsible for debromination can originate from several sources, including:

  • Bases: Certain bases, particularly alkoxides like sodium tert-butoxide, can undergo β-hydride elimination to generate Pd-H species.

  • Solvents: Solvents such as alcohols or even trace amounts of water in aprotic solvents can act as hydride donors.[1][2] Ethers like THF and dioxane can also degrade at high temperatures to form hydride sources.

  • Reagents: Impurities in the reagents or starting materials can also contribute to the formation of hydride species.

Q3: How does the choice of catalyst and ligand affect the rate of debromination?

A3: The catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote the desired reductive elimination step of the catalytic cycle, which forms the C-C or C-N bond.[1] This acceleration of the desired pathway can help it outcompete the undesired debromination pathway.[1] The choice of palladium precatalyst can also be important; using a Pd(0) source like Pd₂(dba)₃ may be preferable to a Pd(II) source to avoid side reactions during the in-situ reduction step.

Q4: Can the reaction temperature influence the extent of debromination?

A4: Yes, higher reaction temperatures can increase the rate of debromination.[2] While elevated temperatures are often necessary to drive the cross-coupling reaction to completion, excessive heat can also promote the decomposition of solvents or reagents, leading to the formation of hydride species. It is crucial to find an optimal temperature that balances reaction rate and selectivity.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of 3-methylimidazo[1,2-a]pyridine detected by LC-MS or ¹H NMR.

  • Low yields of the desired 5-aryl-3-methylimidazo[1,2-a]pyridine.

  • Complex product mixtures that are difficult to purify.

Troubleshooting Workflow:

start Debromination Observed in Suzuki Coupling base Optimize Base start->base ligand Screen Ligands base->ligand Still issues? success Improved Yield of Coupled Product base->success Issue resolved temp Lower Temperature ligand->temp Still issues? ligand->success Issue resolved solvent Check Solvents & Reagents temp->solvent Still issues? temp->success Issue resolved solvent->success Issue resolved fail Persistent Debromination solvent->fail Still issues?

Caption: A systematic workflow for troubleshooting debromination.

Root Causes and Solutions:

Potential Cause Solution
Aggressive Base Switch from strong bases like alkoxides to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less likely to generate hydride species.
Inefficient Ligand Employ bulky, electron-rich biarylphosphine ligands like SPhos or XPhos. These ligands can accelerate the reductive elimination step, outcompeting debromination.[3]
High Reaction Temperature Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. Microwave irradiation can sometimes provide efficient heating for shorter durations, minimizing side reactions.[4]
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents. Ensure boronic acids/esters are dried before use. Consider using more stable boronic esters (e.g., pinacol esters) to minimize protodeboronation, which can be a competing side reaction.[3]
Issue 2: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of 3-methylimidazo[1,2-a]pyridine alongside the desired aminated product.

  • Reduced yield of the target C-N coupled product.

Root Causes and Solutions:

Potential Cause Solution
Base Selection Sodium tert-butoxide (NaOtBu) is a common base but can be a source of hydrides. Consider switching to lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which are often effective and less prone to causing debromination.[5]
Catalyst System The combination of Pd₂(dba)₃ with a bulky electron-rich ligand such as Xantphos or a Buchwald-type biarylphosphine ligand is often effective for heteroaryl aminations.[6][7] These systems can promote faster C-N bond formation.
Solvent Choice Use strictly anhydrous and degassed aprotic solvents like toluene or dioxane. Avoid alcoholic solvents.
Reaction Time and Temperature Monitor the reaction closely. Prolonged reaction times at high temperatures can increase the likelihood of debromination. Aim for the lowest possible temperature that provides a reasonable reaction rate.
Issue 3: Debromination in Sonogashira Coupling

Symptoms:

  • Formation of 3-methylimidazo[1,2-a]pyridine in addition to the desired 5-alkynyl product.

  • Low conversion of the starting material.

Root Causes and Solutions:

Potential Cause Solution
Copper Co-catalyst While traditional Sonogashira reactions use a copper co-catalyst (e.g., CuI), copper-free conditions can sometimes minimize side reactions. Try a catalyst system like Pd(PPh₃)₄ with an amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF.
Base The choice of amine base is crucial. A hindered base like diisopropylethylamine (DIPEA) can be effective. Inorganic bases like Cs₂CO₃ or K₂CO₃ can also be screened.[8]
Catalyst and Ligand For challenging substrates, a standard catalyst like Pd(PPh₃)₄ may not be optimal.[1] Screening different palladium sources and ligands may be necessary to find a system that favors the desired coupling over debromination.
Oxygen Contamination Ensure the reaction is performed under strictly anaerobic conditions. Oxygen can lead to alkyne homocoupling (Glaser coupling) and other side reactions that can interfere with the main catalytic cycle.

Data Presentation: Reaction Condition Optimization

The following tables summarize recommended starting conditions for various cross-coupling reactions based on successful examples with structurally similar heteroaryl bromides. The ratio of coupled product to the debrominated side-product is highly substrate- and condition-dependent.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equiv
Boronic Acid/Ester Arylboronic acid or pinacol ester1.2 - 1.5 equiv
Palladium Catalyst Pd(OAc)₂ (2-5 mol%) with SPhos (4-10 mol%) or XPhos-Pd-G2 (2-5 mol%)Bulky, electron-rich ligands are known to minimize debromination with heteroaryl halides.[4][9]
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equiv. Milder bases are preferred over alkoxides.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂OAnhydrous conditions can also be explored, especially with boronic esters.
Temperature 80 - 100 °CStart at the lower end and increase if the reaction is slow.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equiv
Amine Primary or secondary amine1.1 - 1.2 equiv
Palladium Catalyst Pd₂(dba)₃ (2-4 mol%) with Xantphos (4-8 mol%) or RuPhos-Pd-G3 (2-4 mol%)These catalyst systems are robust and have shown high efficacy for challenging aminations.[6][7]
Base Cs₂CO₃ or LiHMDS1.4 - 2.0 equiv. These bases are often compatible with a wide range of functional groups and are less prone to causing debromination than NaOtBu.[5]
Solvent Toluene or 1,4-DioxaneMust be anhydrous and degassed.
Temperature 90 - 110 °CMonitor reaction progress to avoid prolonged heating.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale / Notes
Substrate This compound1.0 equiv
Terminal Alkyne Terminal alkyne1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (5 mol%)Standard catalysts are often a good starting point.[10]
Copper Co-catalyst CuI (5-10 mol%)Can be omitted in "copper-free" protocols.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)2.0 - 3.0 equiv. Acts as both the base and often as the solvent.
Solvent THF or DMFShould be anhydrous and degassed.
Temperature Room Temperature to 60 °CMany Sonogashira couplings proceed at mild temperatures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and requires optimization for specific substrates.

A 1. Add solids to flask: - this compound - Boronic acid/ester - Base (K₃PO₄) - Catalyst (e.g., XPhos-Pd-G2) B 2. Evacuate & backfill with inert gas (3x) A->B C 3. Add degassed solvents (Dioxane/H₂O) B->C D 4. Heat with stirring (80-100 °C) C->D E 5. Monitor reaction (TLC or LC-MS) D->E F 6. Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine - Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry, oven-flamed Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., XPhos-Pd-G2, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (10:1 ratio, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired compound.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a dry, oven-flamed sealable reaction tube, add this compound (1.0 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed toluene (0.1-0.2 M) followed by the amine (1.1 equiv).

  • Reaction: Tightly seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.[6]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper co-catalyst (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M) and the amine base (e.g., Et₃N, 2.5 equiv). Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.

References

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polar imidazo[1,2-a]pyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar imidazo[1,2-a]pyridine compounds in a question-and-answer format.

Issue 1: My polar compound is not separating on a silica gel column.

Question: I am trying to purify my polar imidazo[1,2-a]pyridine derivative using normal-phase column chromatography on silica gel, but I'm facing issues. What could be wrong?

Answer: Several factors can lead to poor separation of polar compounds on a standard silica gel column. Here are the common problems and their solutions:

  • Compound Streaking or Decomposing on the Column: Imidazo[1,2-a]pyridine derivatives can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[1]

    • Recommendation: Before running a column, perform a 2D TLC to check for compound stability. Spot your compound, run the TLC, rotate it 90 degrees, and run it again in the same solvent. If new spots appear or streaking occurs, your compound is likely unstable on silica.[1]

    • Solution: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]

  • Compound is Stuck at the Origin (Rf ≈ 0): The chosen eluent may not be polar enough to move your highly polar compound off the baseline.[1]

    • Recommendation: Re-evaluate your TLC analysis. For effective column separation, the target compound's Rf value should ideally be between 0.2 and 0.4.[1]

    • Solution: You need to increase the polarity of your mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane is often effective.[2] You can also try adding a small percentage of a more polar solvent, like methanol, to a hexane/ethyl acetate mixture.[1]

  • Compound Elutes with the Solvent Front: If the solvent system is too polar, your compound will not interact with the stationary phase and will elute immediately.[1]

    • Recommendation: Always collect and analyze the first few fractions from your column using TLC.[1]

    • Solution: If your compound is in the initial fractions, you must switch to a less polar solvent system for your next attempt.[1]

Issue 2: My polar compound is not retained on a C18 reversed-phase column.

Question: I switched to reversed-phase (RP) chromatography to purify my polar compound, but it elutes in the void volume. How can I achieve retention?

Answer: This is a very common problem. Highly polar compounds have weak interactions with the non-polar C18 stationary phase and are often unretained, eluting with the solvent front.[3][4][5] Here are the recommended alternative techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[3][4] It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous solvent.[3][4] Polar analytes are retained through partitioning into a water-enriched layer on the surface of the stationary phase.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is another excellent technique for purifying polar molecules.[7][8] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[8][9] SFC offers fast, efficient separations with the benefit of reduced organic solvent consumption.[7] Any compound soluble in methanol is generally a good candidate for SFC.[8]

Issue 3: My compound "oils out" during recrystallization.

Question: I'm trying to recrystallize my purified imidazo[1,2-a]pyridine, but it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common issue in recrystallization, especially with compounds that have melted or are impure.

  • Potential Cause: The boiling point of the recrystallization solvent may be higher than the melting point of your compound. The presence of impurities can also lower the melting point of the mixture, leading to oiling.

  • Solutions:

    • Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. You may need to add a bit more solvent. Then, allow the solution to cool much more slowly. Slow cooling encourages the formation of an ordered crystal lattice.

    • Lower the Temperature: Try using a lower-boiling point solvent or a different solvent system altogether.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of the pure crystalline compound, add a tiny crystal to the cooled solution to initiate crystallization.

    • Further Purification: If oiling persists, it may indicate significant impurities are still present. An additional chromatographic step may be necessary before attempting recrystallization again.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for polar imidazo[1,2-a]pyridine compounds?

A1: The most common techniques are flash column chromatography, recrystallization, and acid-base extraction.[1][10][11][12] For particularly polar compounds that are challenging to purify with standard methods, advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are increasingly used.[3][4][7]

Q2: How do I choose the right chromatography technique for my compound?

A2: The choice depends on the polarity of your compound and the impurities present.

  • Normal-Phase Chromatography (Silica/Alumina): Suitable for moderately polar compounds. Very polar compounds may be too strongly retained.[3]

  • Reversed-Phase Chromatography (e.g., C18): Best for non-polar to weakly polar compounds.[13] Highly polar compounds are typically not retained.[4][5]

  • HILIC: The preferred method for highly polar, water-soluble compounds that are not retained by reversed-phase.[3][4]

  • SFC: A powerful technique for a wide range of polarities, offering speed and reduced solvent waste.[9][14]

  • Acid-Base Extraction: An excellent and simple method for separating basic imidazo[1,2-a]pyridines from neutral or acidic impurities before proceeding to chromatography.[15][16]

Q3: Can I use acid-base extraction to purify my imidazo[1,2-a]pyridine?

A3: Yes. Imidazo[1,2-a]pyridines are basic. This technique utilizes the difference in solubility between the neutral base and its protonated salt form.[15] By treating an organic solution of your crude product with an aqueous acid (like HCl), the basic imidazo[1,2-a]pyridine will be protonated, forming a salt that is soluble in the aqueous layer.[16][17] Neutral and acidic impurities will remain in the organic layer. The layers can then be separated. After separation, the aqueous layer is neutralized with a base to regenerate the pure, neutral imidazo[1,2-a]pyridine, which can then be extracted back into an organic solvent.[17]

Q4: What is HILIC and why is it recommended for polar compounds?

A4: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of organic solvent and a low concentration of aqueous solvent (e.g., 95:5 acetonitrile:water).[4] This method is ideal for polar compounds because, unlike reversed-phase where polar compounds elute quickly, HILIC provides strong retention for them.[3][18] The elution of analytes is achieved by increasing the amount of water in the mobile phase.[3]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography
Stationary PhaseCompound PolarityRecommended Solvent System (v/v)Typical Rf Target
Silica Gel Moderately PolarHexane / Ethyl Acetate (Gradient)[1][19]0.2 - 0.4[1]
Silica Gel PolarDichloromethane / Methanol (Gradient)[2]0.2 - 0.4
Alumina (Neutral) Basic, PolarDichloromethane / Methanol (Gradient)0.2 - 0.4
HILIC (Silica, Diol) Highly PolarAcetonitrile / Water (Gradient)[4]Varies

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase on Silica Gel)
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4.[1] A common starting point is a mixture of hexane and ethyl acetate.[1][19]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane).[1]

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining excess solvent until it is just above the silica surface. Do not let the column run dry.[1][12]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.[1]

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution: Begin eluting with the determined solvent system. If a gradient is needed, gradually increase the proportion of the polar solvent (e.g., ethyl acetate).

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

Protocol 2: Acid-Base Extraction for Purification of a Basic Compound
  • Dissolution: Dissolve the crude reaction mixture containing the imidazo[1,2-a]pyridine in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.[15]

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated imidazo[1,2-a]pyridine salt will be in the aqueous layer (bottom layer if using dichloromethane, top if using ether). The neutral/acidic impurities remain in the organic layer.[16]

  • Extraction: Drain the aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer two more times with the aqueous acid, combining all aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3) with stirring until the solution is basic (check with pH paper). The neutral imidazo[1,2-a]pyridine will precipitate or form an oil.

  • Back-Extraction: Transfer the neutralized mixture back to a separatory funnel. Extract the purified compound back into a fresh organic solvent (e.g., dichloromethane) three times.[17]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

G cluster_0 Purification Strategy Selection start Crude Polar Imidazo[1,2-a]pyridine check_base Is the primary impurity neutral or acidic? start->check_base acid_base Perform Acid-Base Extraction check_base->acid_base Yes check_polarity Assess Compound Polarity (TLC / Solubility) check_base->check_polarity No acid_base->check_polarity rpc Reversed-Phase (RP-HPLC) (Low Polarity Impurities) check_polarity->rpc Low npc Normal-Phase (Silica) (Moderate Polarity) check_polarity->npc Medium hilic HILIC / SFC (Highly Polar / Water-Soluble) check_polarity->hilic High end Pure Compound rpc->end npc->end hilic->end

Caption: Workflow for selecting a purification technique.

G cluster_1 Column Chromatography Troubleshooting start Poor Separation on Column q1 Where is the compound? start->q1 stuck Stuck at Origin (Rf ≈ 0) q1->stuck solvent_front In Solvent Front (Rf ≈ 1) q1->solvent_front streaking Streaking / Tailing q1->streaking sol_stuck Increase Eluent Polarity (e.g., add MeOH) stuck->sol_stuck sol_front Decrease Eluent Polarity (e.g., more Hexane) solvent_front->sol_front q2 Is compound stable on silica? (Check with 2D TLC) streaking->q2 sol_unstable Use Alumina or Deactivated Silica q2->sol_unstable No sol_loading Improve Loading (Use Dry Loading) q2->sol_loading Yes

Caption: Troubleshooting decision tree for column chromatography.

G cluster_2 Acid-Base Extraction Mechanism cluster_org Organic Layer (e.g., CH2Cl2) cluster_aq Aqueous Layer (H2O) start_org Impure Imidazo[1,2-a]pyridine (Base, B) + Neutral Impurity (N) process + Shake in Separatory Funnel start_org->process end_org Neutral Impurity (N) start_aq Aqueous Acid (H-A) start_aq->process end_aq Protonated Salt (B-H+ A-) final Pure Imidazo[1,2-a]pyridine (B) in fresh organic layer end_aq->final + Add Base (e.g., NaOH) + Back-extract process->end_org process->end_aq

Caption: Diagram of the acid-base extraction process.

References

Technical Support Center: Troubleshooting Side Reactions in the Cyclization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common side reactions and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé Reaction)

Question: I am performing a three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in multicomponent reactions (MCRs) for imidazo[1,2-a]pyridine synthesis are a common issue and can often be attributed to suboptimal reaction conditions, decomposition of starting materials, or competing side reactions.

Potential Causes and Solutions:

  • Suboptimal Catalyst and Solvent: The choice of catalyst and solvent system is critical and can dramatically impact reaction efficiency. Some catalysts may be ineffective or promote side reactions in certain solvents.

  • Decomposition of Starting Materials: Isocyanides, a key component in many MCRs, can be sensitive to acidic conditions and may decompose, leading to lower yields.[1]

  • Inefficient Reaction Conditions: Reaction temperature and time can also play a significant role. Running the reaction at a suboptimal temperature may slow down the desired transformation or favor side product formation.

Troubleshooting Strategies:

  • Catalyst and Solvent Screening: A systematic screening of different catalysts and solvents is highly recommended. As shown in the table below, the choice of catalyst and solvent can have a profound impact on the reaction yield. For instance, iodine has been shown to be a cost-effective and efficient catalyst in ethanol, providing excellent yields.[1]

  • Optimize Reaction Temperature: The reaction temperature should be carefully optimized. While higher temperatures can sometimes accelerate the reaction, they may also lead to the decomposition of sensitive reagents like tert-butyl isocyanide.[1] Running the reaction at a lower or higher temperature might favor the desired pathway.

  • Order of Reagent Addition: In some cases, the order of reagent addition can influence the reaction outcome. Pre-forming the imine intermediate by reacting the 2-aminopyridine and aldehyde before adding the isocyanide can sometimes lead to a cleaner reaction and improved yield.

  • Use of Dehydrating Agents: In reactions that produce water, such as imine formation, the addition of a dehydrating agent like trimethyl orthoformate can drive the equilibrium towards product formation and improve yields.

Table 1: Effect of Catalyst and Solvent on the Yield of a Three-Component Reaction [1]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Sc(OTf)₃ (5)Toluene1245
2InCl₃ (5)Toluene1240
3Bi(OTf)₃ (5)Toluene1235
4ZnCl₂ (5)Toluene1230
5Cu(OTf)₂ (5)Toluene1225
6FeCl₃ (5)Toluene12Poor
7I₂ (5)EtOH292
8I₂ (5)MeOH385
9I₂ (5)H₂O570
10I₂ (5)ACN465
11I₂ (5)DCM460
12I₂ (5)Toluene655
Issue 2: Formation of Regioisomers with Substituted 2-Aminopyridines

Question: I am using a substituted 2-aminopyridine in my synthesis, and I am observing the formation of two different regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrically substituted 2-aminopyridines. The cyclization can occur via attack of either of the two pyridine nitrogen atoms, leading to a mixture of products. The regioselectivity is influenced by both electronic and steric factors.

Factors Influencing Regioselectivity:

  • Electronic Effects: The electronics of the substituents on the pyridine ring play a crucial role. Electron-donating groups (EDGs) can increase the nucleophilicity of the pyridine nitrogen, influencing the site of cyclization. Conversely, electron-withdrawing groups (EWGs) can decrease nucleophilicity.

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine can sterically hinder the approach of the other reactants, favoring cyclization at the less hindered nitrogen atom.

Troubleshooting Strategies:

  • Careful Selection of Starting Materials: When possible, choose a 2-aminopyridine with substituents that strongly favor one regioisomer over the other. For example, a bulky group at the 6-position will likely direct cyclization to the N1 nitrogen.

  • Reaction Condition Optimization: In some cases, the regioselectivity can be influenced by the reaction conditions. Experiment with different catalysts, solvents, and temperatures to see if the ratio of regioisomers can be improved.

  • Protecting Group Strategy: If other methods fail, a protecting group strategy can be employed. By selectively protecting one of the nitrogen atoms, you can force the cyclization to occur at the desired position. The protecting group can then be removed in a subsequent step.

DOT Diagram: Regioselective Cyclization

G cluster_start Starting Materials cluster_pathways Cyclization Pathways cluster_products Products Substituted_2_Aminopyridine Substituted 2-Aminopyridine Intermediate Intermediate Substituted_2_Aminopyridine->Intermediate Carbonyl_Compound α-Haloketone or other electrophile Carbonyl_Compound->Intermediate Pathway_A Pathway A: Less Steric Hindrance Electronic Favorability Intermediate->Pathway_A Major Pathway Pathway_B Pathway B: More Steric Hindrance Electronic Disfavorability Intermediate->Pathway_B Minor Pathway Desired_Regioisomer Desired Regioisomer Pathway_A->Desired_Regioisomer Undesired_Regioisomer Undesired Regioisomer Pathway_B->Undesired_Regioisomer

Caption: Factors influencing regioselective cyclization.

Issue 3: Side Reactions Involving α-Haloketones

Question: When using α-haloketones in my synthesis, I'm getting a complex mixture of products and a low yield of the desired imidazo[1,2-a]pyridine. What are the likely side reactions?

Answer:

While the reaction of 2-aminopyridines with α-haloketones is a classic method for synthesizing imidazo[1,2-a]pyridines, it can be plagued by side reactions, especially if the α-haloketone is unstable or prone to self-condensation.

Common Side Reactions:

  • Self-Condensation of the α-Haloketone: Under basic or even neutral conditions, α-haloketones can undergo self-condensation to form complex mixtures of byproducts.

  • Formation of Favorskii Rearrangement Products: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to produce carboxylic acid derivatives.

  • Over-alkylation: The product imidazo[1,2-a]pyridine can sometimes be further alkylated by the α-haloketone, leading to the formation of quaternary salts.

Troubleshooting Strategies:

  • Use of Freshly Prepared or Purified α-Haloketones: To minimize side reactions, it is crucial to use freshly prepared or purified α-haloketones.

  • Control of Reaction Conditions: Carefully control the reaction temperature and the amount of base used. In some cases, running the reaction in the absence of a base or using a milder base can reduce the extent of side reactions.

  • In Situ Generation of the α-Haloketone: An alternative approach is to generate the α-haloketone in situ. This can be achieved by reacting a ketone with a halogenating agent like N-bromosuccinimide (NBS) in the presence of the 2-aminopyridine. This strategy avoids the need to isolate the potentially unstable α-haloketone.

DOT Diagram: Troubleshooting Workflow for α-Haloketone Reactions

G Start Low Yield with α-Haloketone Check_Purity Check Purity of α-Haloketone Start->Check_Purity Purify Purify or Prepare Fresh α-Haloketone Check_Purity->Purify Impure Optimize_Conditions Optimize Reaction Conditions (Temp, Base) Check_Purity->Optimize_Conditions Pure Purify->Optimize_Conditions In_Situ_Generation Consider In Situ Generation of α-Haloketone Optimize_Conditions->In_Situ_Generation Still Low Yield Successful_Reaction Successful Reaction Optimize_Conditions->Successful_Reaction Improved Yield In_Situ_Generation->Successful_Reaction

Caption: Troubleshooting workflow for low yields.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines[1]
  • To a solution of the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (5 mL) was added iodine (5 mol%).

  • The mixture was stirred at room temperature for 10 minutes.

  • The corresponding isocyanide (1.0 mmol) was then added, and the reaction mixture was stirred at room temperature for the appropriate time (typically 2-6 hours).

  • The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired product.

Protocol 2: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and α-Bromoacetophenones
  • A mixture of the 2-aminopyridine (1.0 mmol) and the α-bromoacetophenone (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF) was stirred at a specified temperature (e.g., room temperature to reflux).

  • In some cases, a base such as sodium bicarbonate or potassium carbonate may be added.

  • The reaction was monitored by TLC until the starting materials were consumed.

  • After cooling to room temperature, the reaction mixture was worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to give the pure imidazo[1,2-a]pyridine.

Protocol 3: Purification of Imidazo[1,2-a]pyridines by Column Chromatography
  • The crude product was dissolved in a minimum amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • The solution was adsorbed onto a small amount of silica gel.

  • The solvent was removed under reduced pressure to obtain a dry powder.

  • A silica gel column was prepared using a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • The dry powder of the crude product adsorbed on silica gel was carefully loaded onto the top of the column.

  • The column was eluted with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

  • Fractions were collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure product were combined and the solvent was removed under reduced pressure to yield the purified imidazo[1,2-a]pyridine.

References

Technical Support Center: Scale-up Synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 5-Bromo-3-methylimidazo[1,2-a]pyridine, a critical process for advancing preclinical drug development. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during laboratory-to-plant scale transitions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The synthesis of this compound typically involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon synthon. Common methods include multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, as well as copper-catalyzed and metal-free synthesis protocols.[1][2][3] The choice of route for scale-up often depends on factors like reagent cost, safety, and scalability.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor during scale-up include reaction temperature, mixing efficiency, reagent addition rates, and reaction progress.[4] Thermal gradients can occur in larger reactors, leading to side product formation.[4] In-situ monitoring using tools like FTIR or Raman spectroscopy can provide real-time data on reaction conversion and endpoint determination.[4]

Q3: Are there any known safety concerns associated with the scale-up of imidazo[1,2-a]pyridine synthesis?

A3: Exothermic reactions are a primary safety concern during scale-up.[5] It is crucial to have proper temperature control and emergency cooling systems in place. Some reagents used in the synthesis may be toxic or hazardous at larger quantities, necessitating appropriate handling and containment procedures.[6] A thorough safety assessment should be conducted before commencing any large-scale synthesis.

Q4: How can I improve the yield and purity of my product at a larger scale?

A4: Optimizing reaction conditions is crucial for improving yield and purity. This includes fine-tuning the reaction temperature, solvent, and catalyst loading.[7] Ensuring the high purity of starting materials and reagents is also essential, as impurities can be amplified at a larger scale.[4] Purification methods, such as crystallization, may need to be re-evaluated and optimized for larger batches.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem 1: Low or Inconsistent Yields
Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature Perform small-scale experiments to determine the optimal temperature range. Use a reactor with precise temperature control to avoid thermal gradients.[4]
Inefficient Mixing Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture. Poor mixing can lead to localized "hot spots" and side reactions.[4]
Impure Reagents or Solvents Use high-purity starting materials and solvents. Impurities can inhibit the reaction or lead to the formation of byproducts.
Atmospheric Moisture If the reaction is sensitive to moisture, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Impurities
Potential Cause Troubleshooting Step
Side Reactions Analyze the impurity profile using techniques like LC-MS to identify the structure of byproducts. This can provide insights into the side reactions occurring. Adjusting reaction conditions (e.g., temperature, stoichiometry) can help minimize these.
Product Degradation The desired product may be unstable under the reaction or workup conditions.[7] Monitor the reaction progress over time to check for product degradation.
Over-alkylation or Di-substitution In some synthetic routes, reaction with the electrophile can occur at multiple sites. Control the stoichiometry of the reactants carefully and consider a slower addition of the electrophile.
Problem 3: Difficulties with Product Isolation and Purification
Potential Cause Troubleshooting Step
Poor Crystallization Screen different solvents and solvent mixtures to find optimal crystallization conditions. Seeding the solution with a small amount of pure product can also induce crystallization.
Oily Product If the product oils out during purification, try trituration with a non-polar solvent to induce solidification. Alternatively, column chromatography may be necessary, but this can be challenging at a large scale.
Polymorphism Different crystalline forms (polymorphs) of the final product may be obtained, which can affect its physical properties. Characterize the solid-state properties of the material and develop a consistent crystallization protocol to ensure the desired polymorph is produced.[5]

Experimental Protocols

A generalized experimental protocol for the synthesis of a substituted imidazo[1,2-a]pyridine is provided below. This should be adapted and optimized for the specific synthesis of this compound.

General Procedure for the Synthesis of Substituted Imidazo[1,2-a]pyridines

  • Reaction Setup: A suitable reactor is charged with the 2-aminopyridine derivative and a solvent.

  • Reagent Addition: The α-haloketone or other electrophile is added to the reaction mixture, often portion-wise or as a solution, to control the reaction rate and temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS) until completion.

  • Workup: The reaction mixture is cooled and quenched. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by crystallization, column chromatography, or other suitable methods to afford the pure imidazo[1,2-a]pyridine derivative.

Visualizations

experimental_workflow start Start: Reagents & Solvent reactor Reaction Vessel (Controlled Temperature & Mixing) start->reactor Charge Reagents monitoring In-Process Monitoring (TLC, HPLC, LC-MS) reactor->monitoring Sample & Analyze monitoring->reactor Adjust Conditions workup Reaction Quench & Extraction monitoring->workup Reaction Complete purification Purification (Crystallization/Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_temp Verify Reaction Temperature start->check_temp check_mixing Assess Mixing Efficiency start->check_mixing check_reagents Analyze Reagent Purity start->check_reagents check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere optimize Systematically Optimize Conditions (Solvent, Catalyst, Stoichiometry) check_temp->optimize check_mixing->optimize check_reagents->optimize check_atmosphere->optimize end Improved Yield & Purity optimize->end

Caption: A logical troubleshooting workflow for addressing low yield or impurity issues.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor solubility of imidazo[1,2-a]pyridine derivatives during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative is poorly soluble in aqueous buffers. What are the initial steps I can take to improve its solubility for my assay?

A1: For initial troubleshooting, you can make minor adjustments to your assay conditions. Consider adding a small percentage of bovine serum albumin (BSA) or carefully optimizing the final concentration of your organic co-solvent (like DMSO) to be as low as possible while maintaining solubility. However, be mindful that these modifications could potentially interfere with your assay. If these simple adjustments are insufficient, a more robust solubilization strategy will be necessary.

Q2: I am observing precipitation of my compound in my cell-based assay, either immediately or over time in the incubator. What are the common causes and solutions?

A2: Compound precipitation in cell-based assays is a frequent issue. Immediate precipitation upon dilution of a concentrated stock (e.g., in DMSO) into aqueous media is often due to "solvent shock," where the compound is not soluble in the final aqueous environment. Delayed precipitation can be caused by temperature changes (e.g., moving from room temperature to 37°C), pH shifts in the media due to cellular metabolism, or interactions with media components.[1][2]

Troubleshooting Precipitation in Cell-Based Assays

ObservationPotential CauseRecommended Solution
Immediate Precipitation Exceeding the compound's aqueous solubility limit.Determine the maximum soluble concentration by performing a solubility test. Lower the final working concentration if possible.
"Solvent Shock" from rapid dilution.Perform serial dilutions in pre-warmed (37°C) media. Add the compound stock dropwise while gently swirling the media.[3]
Delayed Precipitation (in incubator) Temperature-dependent solubility.Pre-warm all solutions to 37°C before mixing. Ensure incubator temperature is stable.[1]
pH shift in the media.Use media with a robust buffering system (e.g., HEPES). Monitor and adjust the pH if necessary, being mindful of cellular health.
Compound instability or interaction with media components.Test compound stability in the specific media over time. Simplify the buffer system (e.g., PBS) to identify problematic components.
Precipitation after Freeze-Thaw Cycles Compound precipitates at low temperatures.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Gently warm and vortex stock solutions before use.[1]

Advanced Solubilization Strategies

If basic troubleshooting fails, more advanced formulation strategies may be required.

Q3: What are some effective formulation strategies to significantly enhance the solubility of my imidazo[1,2-a]pyridine derivative?

A3: Several advanced strategies can be employed, including the use of co-solvents, pH modification, salt formation, and encapsulation with cyclodextrins. The choice of strategy depends on the physicochemical properties of your specific derivative.

Co-Solvent Utilization

The use of water-miscible organic solvents, or co-solvents, is a common approach to increase the solubility of hydrophobic compounds.

Illustrative Solubility of Zolpidem (an Imidazo[1,2-a]pyridine) in Various Solvents

SolventSolubilityReference
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
DMSOSoluble (≥10 mg/mL)[4][5]
AcetoneSoluble[4]
Ethanol (99.5%)11 mg/mL[6]
Water0.023 mg/mL[6]
0.1 M HCl (pH 1.0)28 mg/mL[6]
0.05 M Phosphate Buffer (pH 6.8)0.15 mg/mL[6]

Note: This data is for Zolpidem and solubility will vary for different derivatives.

pH Modification

For ionizable imidazo[1,2-a]pyridine derivatives, adjusting the pH of the solution can significantly impact solubility. As weak bases, their solubility generally increases in acidic conditions.

Salt Formation

Converting the parent compound into a salt form can dramatically improve aqueous solubility.

Comparative Aqueous Solubility of Zolpidem and its Salts

Compound FormSolubility in Water at 20°C (mg/mL)Reference
Zolpidem (Free Base)0.12[7]
Zolpidem Tartrate18.8[7][8]
Zolpidem Hydrogentartrate19.9[7]
Zolpidem Tosylate22.2[7]
Zolpidem Hydrochloride Monohydrate110.0[7]
Zolpidem Hydrogensulfate150.4[7]
Zolpidem Mesylate432.0[7]
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.[9]

Comparative Aqueous Solubility of Alpidem (an Imidazo[1,2-a]pyridine)

CompoundWater SolubilityReference
Alpidem0.02 mg/mL[10]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for preparing a working solution of a poorly soluble imidazo[1,2-a]pyridine derivative using a co-solvent like DMSO for an in vitro assay.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation stock_prep Dissolve compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM) ensure_dissolved Vortex and/or sonicate briefly to ensure complete dissolution stock_prep->ensure_dissolved pre_warm Pre-warm complete assay buffer or cell culture medium to the experimental temperature (e.g., 37°C) ensure_dissolved->pre_warm serial_dilution Perform serial dilutions of the stock solution in the pre-warmed medium to reach the final desired concentration pre_warm->serial_dilution add_dropwise Add the stock solution dropwise to the medium while gently vortexing or swirling to avoid precipitation ('solvent shock') serial_dilution->add_dropwise final_check Visually inspect the final solution for any signs of precipitation before adding to the assay add_dropwise->final_check

Caption: Workflow for preparing a working solution with a co-solvent.

Protocol 2: Preparation of an Imidazo[1,2-a]pyridine-Cyclodextrin Inclusion Complex by Co-precipitation

This method is suitable for enhancing the solubility of non-water-soluble compounds.

G cluster_cd Cyclodextrin Solution cluster_compound Compound Solution cluster_complexation Complex Formation and Isolation dissolve_cd Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water with continuous stirring add_compound Slowly add the compound solution to the aqueous cyclodextrin solution with vigorous stirring dissolve_cd->add_compound dissolve_compound Dissolve the imidazo[1,2-a]pyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone) dissolve_compound->add_compound stir Continue stirring the mixture for a defined period (e.g., 24-48 hours) at a controlled temperature add_compound->stir cool Cool the solution to induce precipitation of the inclusion complex stir->cool isolate Isolate the precipitate by filtration cool->isolate wash Wash the collected solid with a small amount of cold water or the organic solvent to remove free compound isolate->wash dry Dry the final complex under vacuum wash->dry

Caption: Co-precipitation method for cyclodextrin inclusion complex formation.[9]

Signaling Pathway Diagrams

The biological targets of imidazo[1,2-a]pyridine derivatives are diverse. Below are diagrams for two common signaling pathways influenced by members of this compound class.

PI3K/mTOR Signaling Pathway Inhibition

Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[11][12][13][14][15][16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

GABA-A Receptor Modulation by Zolpidem

Zolpidem, a well-known imidazo[1,2-a]pyridine, acts as a hypnotic agent by potentiating the effect of the neurotransmitter GABA at the GABA-A receptor.[17][18][19]

G cluster_neuron Postsynaptic Neuron GABA GABA (Neurotransmitter) GABA_A_Receptor GABA-A Receptor (α1 subunit) GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl⁻) Ion Channel GABA_A_Receptor->Chloride_Channel Opens Zolpidem Zolpidem (Imidazo[1,2-a]pyridine) Zolpidem->GABA_A_Receptor Binds to (Allosteric Site) Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx leads to Neuron Neuron Reduced_Excitability Reduced Neuronal Excitability (Sedation) Hyperpolarization->Reduced_Excitability Causes

Caption: Mechanism of action of Zolpidem at the GABA-A receptor.

References

managing catalyst poisoning in reactions with nitrogen heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during catalytic reactions involving these challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Why are nitrogen heterocycles problematic in catalytic reactions?

The primary issue stems from the Lewis basic nitrogen atom within the heterocyclic ring.[1] This nitrogen possesses a lone pair of electrons that can strongly coordinate to the electron-deficient metal center of the catalyst (e.g., Palladium, Rhodium).[2][3] This coordination can lead to the formation of a stable, inactive complex, which blocks active sites and prevents the catalyst from participating in the desired catalytic cycle.[1][4] This phenomenon is often referred to as catalyst poisoning.[1][2][5]

Q2: What is the difference between catalyst inhibition and catalyst poisoning?

While often used interchangeably, there is a subtle distinction.

  • Catalyst Inhibition is typically a reversible process where a substance slows down the reaction rate by competing with the substrate for active sites.[5][6][7] The catalyst's activity can often be restored by removing the inhibitor.[5][7] An example is the reversible adsorption of some basic nitrogen compounds.[6][8]

  • Catalyst Poisoning generally refers to a stronger, often irreversible deactivation where a substance chemically modifies the active sites, destroying the catalyst's activity.[5][6] The strong chemisorption of nitrogen heterocycles can be considered a form of poisoning.[2][9]

Q3: Which precious metals are most sensitive to poisoning by nitrogen heterocycles?

The poison sensitivity of precious metals to nitrogen-containing compounds has been shown to decrease in the following order: Pd > Ru >> Rh .[2] This suggests that Rhodium-based catalysts may offer greater resilience in reactions involving potent nitrogen-containing inhibitors compared to Palladium or Ruthenium catalysts.[2]

Q4: What are the common visual or observational signs of catalyst deactivation?

Signs of catalyst deactivation during your experiment can include:

  • A significant decrease in the reaction rate or a complete stall before the starting material is fully consumed.[10]

  • The need for higher catalyst loading to achieve the same conversion as in previous runs.[10]

  • A noticeable change in the color of the reaction mixture. For example, the formation of palladium black can indicate the agglomeration and decomposition of a homogeneous Pd(0) catalyst.[1][10]

  • Changes in the physical appearance of a heterogeneous catalyst, such as clumping or color alteration.[10]

Q5: How does the choice of ligand help mitigate catalyst poisoning?

The ligand plays a critical role in protecting the metal center. Bulky, electron-rich ligands, such as certain biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective.[1][10][11] These ligands can:

  • Sterically hinder the nitrogen heterocycle from coordinating to the metal center.[1]

  • Increase the electron density on the metal, which promotes the desired catalytic steps (like reductive elimination) and can weaken the bond between the metal and the poisoning heterocycle.[1][11]

  • Form strong, stable bonds with the metal, preventing displacement by the nitrogen-containing substrate.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion from the Start
Possible CauseRecommended Solutions & Strategies
Strong Catalyst Poisoning by Substrate The nitrogen atom of the heterocycle is binding strongly to the active catalyst, preventing the reaction from starting.[1]
1. Change Ligand: Switch to bulkier, more electron-donating ligands (e.g., biaryl phosphine ligands, NHCs) to sterically shield the metal center and increase its reactivity.[1][10]
2. Protect the Nitrogen Atom: If possible, convert the problematic nitrogen to a form where the lone pair is less available, for example, by adding a protic acid (e.g., HCl, H₂SO₄) to form the corresponding salt. Caution: This method is not suitable if other functional groups in the molecule are acid-sensitive or if side reactions like polymerization can occur under acidic conditions.[2]
3. Increase Catalyst Loading: While not ideal, increasing the amount of catalyst can sometimes overcome partial poisoning to achieve the desired conversion.
4. Switch the Metal Catalyst: Consider using a catalyst based on a metal that is less sensitive to nitrogen poisoning, such as Rhodium (Rh).[2]
Issue 2: Reaction Starts Normally but Stalls Mid-Reaction
Possible CauseRecommended Solutions & Strategies
Product Inhibition The hydrogenated product, often a more basic amine (e.g., a pyrrolidine or piperidine), is a stronger poison than the starting heterocycle.[2] As the product concentration increases, it progressively deactivates the catalyst.
1. Incremental Substrate Addition: Add the substrate slowly or in portions over time. This keeps the instantaneous concentration of the poisoning product low, extending the catalyst's active lifetime.[10]
2. Acidic Aftertreatment/Workup: At the end of a partial run, an acidic wash (e.g., with acetic acid) can sometimes remove the strongly bound product from the catalyst surface, allowing for its reuse.[2] However, this may not always be effective and can sometimes harm the catalyst support (e.g., γ-alumina).[2]
3. Use a Higher Catalyst-to-Substrate Ratio: A higher initial amount of catalyst may have enough active sites to tolerate the product inhibition and drive the reaction to completion.
Issue 3: Catalyst Decomposes (e.g., Formation of Palladium Black)
Possible CauseRecommended Solutions & Strategies
Slow Catalysis Leading to Agglomeration If the catalytic cycle is slowed by inhibition from the nitrogen heterocycle, the active catalyst species (e.g., Pd(0)) may have a longer lifetime in solution, increasing the chance of it agglomerating into inactive palladium black.[1]
1. Optimize Ligand and Base: The right combination can accelerate key steps in the catalytic cycle (e.g., reductive elimination), reducing the time the active species is vulnerable to decomposition.[1]
2. Use a More Stable Pre-catalyst: Employ pre-catalysts that are more stable and generate the active species more slowly and consistently throughout the reaction. NHC-Pd pre-catalysts are known for their high stability.[11]
3. Lower Reaction Temperature: High temperatures can sometimes accelerate catalyst decomposition pathways.[1]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data on factors affecting catalyst performance in the presence of nitrogen heterocycles.

Table 1: Effect of Catalyst/Substrate Ratio on Conversion of 1-Methylpyrrole Reaction Conditions: 5% Rh/C catalyst, Methanol, 50 °C, 10 bar H₂.[2]

Number of ReusesConversion (%) at 0.1 g/g RatioConversion (%) at 0.05 g/g Ratio
1 (Fresh)100100
2100100
3100100
4100100
5100100
69617
793-

This data illustrates that a lower catalyst-to-substrate ratio can lead to a much more dramatic drop in conversion upon catalyst reuse, highlighting the severity of poisoning when fewer active sites are available.[2]

Experimental Protocols

Protocol 1: Catalyst Regeneration via Prehydrogenation

This method can help remove adsorbed poisoning species from the catalyst surface before the main reaction.[2]

  • Setup: Place the spent (or fresh) catalyst (e.g., 5% Rh/C) and the reaction solvent (e.g., methanol) into a high-pressure autoclave.

  • Inerting: Seal the reactor and purge it several times with an inert gas (e.g., Argon or Nitrogen) followed by purges with hydrogen (H₂).

  • Prehydrogenation: Pressurize the reactor with H₂ to the desired pressure (e.g., 10 bar).

  • Stirring: Stir the suspension at the desired temperature (e.g., 25 °C) for a set period (e.g., 30 minutes).[2]

  • Depressurization: Carefully vent the reactor to release the hydrogen pressure.

  • Substrate Addition: Introduce the nitrogen heterocycle substrate into the reactor under an inert atmosphere.

  • Reaction: Re-pressurize the reactor with H₂ and proceed with the reaction under the desired conditions.

Protocol 2: Kinetic Monitoring of Catalyst Deactivation using NMR

This protocol allows for real-time monitoring of a reaction to determine if and when catalyst deactivation occurs.[1]

  • Preparation: In a glovebox, charge an NMR tube with the catalyst, ligand, base, substrate (e.g., a pyridine derivative), and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Solvent Addition: Add the deuterated solvent to the NMR tube.

  • Data Acquisition: Immediately place the sealed NMR tube into a pre-heated NMR spectrometer set to the reaction temperature.

  • Analysis: Acquire spectra (e.g., ¹H NMR) at regular time intervals.

  • Plotting: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product versus time. A plateau in product formation before the starting material is fully consumed is a clear indicator of catalyst deactivation.[1]

Visualizations

Mechanism of Catalyst Poisoning

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway A Active Catalyst (e.g., Pd(0)L) B Oxidative Addition A->B Inactive Inactive Complex [Pd(0)L(N-Het)] A->Inactive Coordination C Reductive Elimination B->C C->A Product Poison N-Heterocycle (Substrate/Product) Poison->Inactive

Caption: Coordination of a nitrogen heterocycle to the active catalyst forms an inactive complex, halting the cycle.

Troubleshooting Workflow for Catalyst Deactivation

G Start Reaction Stalls or Has Low Conversion CheckPoisoning Is N-Heterocycle Poisoning Suspected? Start->CheckPoisoning CheckOther Investigate Other Issues (Purity, Temp, Atmosphere) CheckPoisoning->CheckOther No Mitigate Apply Mitigation Strategy CheckPoisoning->Mitigate Yes Strategy1 Use Bulky/Electron-Rich Ligand Mitigate->Strategy1 Strategy2 Incremental Substrate Addition Mitigate->Strategy2 Strategy3 Change Catalyst (e.g., to Rh) Mitigate->Strategy3 Strategy4 Attempt Regeneration Mitigate->Strategy4 End Reaction Optimized Strategy1->End Strategy2->End Strategy3->End Strategy4->End

Caption: A logical workflow to diagnose and solve issues related to catalyst deactivation in your reaction.

Concept of Product Inhibition

G cluster_reaction Reaction Progress cluster_activity Catalyst State Start Start of Reaction [Substrate] High [Product] Low Mid Mid-Reaction [Substrate] Decreasing [Product] Increasing Start->Mid Active Catalyst is Active (Substrate is a weak poison) Start->Active End Reaction Stalls [Substrate] Non-zero [Product] High Mid->End Deactivating Catalyst is Deactivating (Product is a strong poison) Mid->Deactivating End->Deactivating

Caption: As the reaction proceeds, the product concentration increases, leading to stronger catalyst poisoning.

References

alternative synthetic routes to avoid harsh reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when employing alternative synthetic routes that avoid harsh reaction conditions.

I. Green Chemistry Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2][3] This section addresses common issues when applying green chemistry principles.

Frequently Asked Questions (FAQs)

Q1: My "green" solvent is not providing the same yield as my traditional solvent. What can I do?

A1: This is a common challenge. Here are a few troubleshooting steps:

  • Solvent Properties: Ensure the green solvent has comparable polarity and solubility characteristics for your reactants and products.

  • Temperature Adjustment: The optimal temperature for a reaction can change significantly with a different solvent. Experiment with a range of temperatures.

  • Catalyst Compatibility: The catalyst's efficiency might be solvent-dependent. You may need to screen different catalysts or modify your existing one.[3]

  • Reaction Time: Green solvents can sometimes lead to slower reaction rates. Monitor the reaction over a longer period.

Q2: I am trying to implement a solvent-free reaction, but the mixture is too viscous and I'm getting poor conversion.

A2: High viscosity can hinder proper mixing and mass transfer. Consider these options:

  • Mechanical Agitation: Use a more powerful overhead stirrer or consider ball milling (mechanochemistry) to ensure efficient mixing.

  • Minimal Solvent Addition: If a completely solvent-free system is not feasible, try adding a very small amount of a green solvent to reduce viscosity.

  • Temperature Increase: Gently heating the reaction mixture can sometimes reduce viscosity, but be mindful of potential side reactions or product degradation.

Troubleshooting Guide: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.[1][4] However, issues can arise.

Issue Possible Cause Suggested Solution
Low or no product yield Incorrect temperature or pressure settings.Optimize the reaction temperature and pressure. Start with lower temperatures and gradually increase.
Inefficient microwave absorption by reactants or solvent.Add a microwave-absorbing inert solid (e.g., silicon carbide) or use a co-solvent with a higher dielectric constant.
Product decomposition "Hot spots" or localized overheating in the reaction vessel.Ensure efficient stirring to distribute heat evenly. Use a smaller reaction volume.
Reaction time is too long.Reduce the irradiation time. Monitor the reaction at shorter intervals.
Inconsistent results Variations in starting material purity or moisture content.Ensure starting materials are of consistent quality and are properly dried.
Non-uniform microwave field in the reactor.Position the reaction vessel in the center of the microwave cavity.
Experimental Protocol: Microwave-Assisted Cycloaddition

This protocol is an example of a green chemistry approach, achieving a rapid reaction time under microwave irradiation.[1]

Reaction: Diels-Alder cycloaddition of isoprene and ethyl glyoxylate. Materials:

  • Isoprene

  • Ethyl glyoxylate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine isoprene and ethyl glyoxylate in the desired stoichiometric ratio.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for a total of 10 minutes (e.g., in 1-minute cycles) until a final temperature of 146°C is reached.

  • Allow the vessel to cool to room temperature.

  • Open the vessel and isolate the product using appropriate purification techniques (e.g., distillation or chromatography).

Logical Relationship: Green Chemistry Principles

Green_Chemistry_Principles goal Sustainable Synthesis p1 Waste Prevention goal->p1 p2 Atom Economy goal->p2 p3 Less Hazardous Synthesis goal->p3 p4 Safer Chemicals goal->p4 p5 Safer Solvents goal->p5 p6 Energy Efficiency goal->p6 p7 Renewable Feedstocks goal->p7 p8 Reduce Derivatives goal->p8 p9 Catalysis goal->p9 p10 Design for Degradation goal->p10 p11 Real-time Analysis goal->p11 p12 Accident Prevention goal->p12

Caption: The 12 Principles of Green Chemistry leading to sustainable synthesis.

II. Biocatalysis

Biocatalysis utilizes enzymes and whole-cell systems for chemical transformations, offering high selectivity and mild reaction conditions.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: My enzyme is inactive or shows low activity in the reaction medium. What should I do?

A1: Enzyme activity is highly dependent on its environment. Consider the following:

  • pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for the specific enzyme.[8]

  • Solvent Effects: Organic solvents can denature enzymes. If using a non-aqueous medium, consider enzyme immobilization or using a biphasic system to protect the enzyme in an aqueous phase.[6]

  • Inhibitors: Your substrate or product might be inhibiting the enzyme. Try lowering the initial substrate concentration or removing the product as it forms.

  • Cofactor Availability: Some enzymes require cofactors (e.g., NAD+/NADH). Ensure the cofactor is present in sufficient concentration and that a regeneration system is in place if necessary.

Q2: How can I improve the stability and reusability of my enzyme?

A2: Enzyme immobilization is a common strategy to enhance stability and facilitate reuse.[6] Common methods include:

  • Adsorption: Binding the enzyme to a solid support (e.g., silica, polymers).

  • Covalent Bonding: Forming a stable chemical bond between the enzyme and a support.

  • Entrapment: Encapsulating the enzyme within a porous matrix (e.g., a gel).

Troubleshooting Guide: Enzymatic Reactions
Issue Possible Cause Suggested Solution
Low enantioselectivity Sub-optimal reaction conditions.Re-optimize pH, temperature, and solvent system.
Incorrect enzyme choice for the substrate.Screen a panel of different enzymes (e.g., various lipases or ketoreductases).
Reaction stops before completion Product inhibition.Consider in-situ product removal (e.g., extraction or precipitation).
Enzyme deactivation over time.Immobilize the enzyme to improve stability. Add stabilizing agents (e.g., glycerol).
Difficulty with product isolation Emulsion formation in biphasic systems.Use a different solvent system or add a demulsifier.
Enzyme contamination in the product.If using a free enzyme, use ultrafiltration to remove it. Immobilized enzymes are easier to separate.

Experimental Workflow: Enzyme Screening for Chiral Synthesis

Enzyme_Screening_Workflow start Define Target Chiral Molecule select_enzymes Select Enzyme Class (e.g., Lipase, Ketoreductase) start->select_enzymes screen Screen Enzyme Library in Microtiter Plates select_enzymes->screen analytics Analyze Conversion & Enantiomeric Excess (ee) (e.g., HPLC, GC) screen->analytics identify_hits Identify 'Hit' Enzymes (High Conversion & ee) analytics->identify_hits identify_hits->select_enzymes No Hits optimize Optimize Reaction Conditions (pH, Temp, Solvent) identify_hits->optimize Hits Found scale_up Scale-up Synthesis optimize->scale_up end Purified Chiral Product scale_up->end

Caption: A typical workflow for screening and optimizing biocatalysts.

III. Flow Chemistry

Flow chemistry involves performing reactions in a continuous stream rather than in a batch reactor, offering benefits in safety, scalability, and control.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: My flow reactor is getting clogged. What are the common causes and solutions?

A1: Clogging is a frequent issue in flow chemistry, often caused by solid precipitation.

  • Solubility: Ensure all reactants, intermediates, and products are soluble in the reaction solvent at the operating temperature and concentration. You may need to use a different solvent or adjust concentrations.

  • Precipitation: If a product precipitates, you might need to increase the temperature or use a system designed to handle slurries.

  • Impurities: Insoluble impurities in starting materials can cause blockages. Filter all solutions before introducing them to the reactor.

  • Back Pressure: A sudden increase in back pressure is a sign of a clog. Stop the pumps immediately to prevent system damage.

Q2: I'm transitioning a reaction from batch to flow, but the results are not the same. Why?

A2: Direct translation of batch conditions to flow often requires re-optimization.[13]

  • Mixing: Mixing in flow reactors is different from batch. The flow rate and reactor design (e.g., static mixers) play a crucial role.

  • Heat Transfer: Flow reactors have much more efficient heat transfer.[9] A reaction that required external cooling in a large batch reactor might not need it in flow. Conversely, highly exothermic reactions are much safer to control.[14]

  • Residence Time: The time reactants spend in the heated zone of the reactor is critical. This is controlled by the reactor volume and the total flow rate. You will need to optimize the residence time for your specific reaction.

Troubleshooting Guide: Transitioning from Batch to Flow
Issue Possible Cause Suggested Solution
Low Conversion Residence time is too short.Decrease the flow rate or use a larger volume reactor.
Temperature is too low.Increase the reactor temperature. Flow systems often allow for superheating of solvents.[15]
Formation of Byproducts Residence time is too long, leading to product degradation.Increase the flow rate.
Temperature is too high.Lower the reactor temperature.
Inconsistent Output Unstable pump flow rates.Ensure pumps are properly primed and there are no air bubbles in the lines. Use a back-pressure regulator to maintain consistent pressure.
Temperature fluctuations.Check the stability of the heating/cooling unit.
Comparative Data: Batch vs. Flow Synthesis
ParameterBatch SynthesisFlow Chemistry
Heat Transfer Limited by surface-area-to-volume ratioExcellent, rapid heat exchange
Safety Higher risk with large volumes of hazardous materials[14]Inherently safer due to small reactor volume[16]
Scalability Often requires re-optimization for different scales[17]Scaled by running for longer time or in parallel[16]
Reaction Control Slower response to changes in conditionsPrecise and rapid control of temperature, pressure, and residence time[10]
Mixing Can be inefficient, especially at large scaleHighly efficient and reproducible

Experimental Workflow: Batch to Flow Transition

Batch_to_Flow batch_opt Optimized Batch Reaction solubility Check Solubility of All Species in Reaction Medium batch_opt->solubility setup Set up Flow System (Pumps, Reactor, BPR) solubility->setup initial_run Initial Flow Experiment (Translate Batch Conditions) setup->initial_run analyze Analyze Output (LCMS, NMR) initial_run->analyze decision Acceptable Results? analyze->decision optimize Optimize Flow Parameters (Temp, Residence Time, Stoichiometry) decision->optimize No production Continuous Production decision->production Yes optimize->initial_run Re-run

Caption: A logical workflow for converting a synthetic process from batch to flow.

IV. Mechanochemistry & Photocatalysis

These techniques use alternative energy sources—mechanical force and light, respectively—to drive chemical reactions.

Troubleshooting Guide: Mechanochemistry

Mechanochemistry, often performed in a ball mill, offers a solvent-free route for synthesis.[18][19]

Issue Possible Cause Suggested Solution
No reaction Insufficient mechanical energy input.Increase milling frequency or time. Use heavier grinding media.
Poor mixing of reactants.Use a liquid-assisted grinding (LAG) approach by adding a few drops of a solvent.
Reaction is too slow Inappropriate grinding media.The material of the grinding jar and balls can act as a catalyst. Experiment with different materials (e.g., stainless steel, zirconia, copper).[18]
Difficulty monitoring reaction Inability to take samples during the reaction.Perform a series of experiments with varying milling times to create a time-course profile of the reaction.
Troubleshooting Guide: Photocatalysis

Photoredox catalysis uses visible light to access novel reaction pathways under mild conditions.[20]

Issue Possible Cause Suggested Solution
Low or no product yield Inefficient light absorption.Ensure the wavelength of the light source matches the absorption maximum of the photocatalyst.[21]
Quenching of the excited state catalyst.Degas the reaction mixture thoroughly to remove oxygen, which is a common quencher.
Catalyst decomposition.Use a more robust photocatalyst or decrease the light intensity.
Reaction is not reproducible Inconsistent light source intensity or position.Use a standardized photoreactor setup to ensure consistent irradiation.[21]
Variations in reaction vessel transparency.Use vials or reactors made of the same material and with consistent wall thickness.
Side reactions Undesired radical pathways.Add a radical scavenger or change the solvent to influence the reaction pathway.

Signaling Pathway: General Photoredox Catalytic Cycle

Photoredox_Cycle PC PC PC_star PC* PC->PC_star PC_oxidized PC+ PC_star->PC_oxidized -e⁻ PC_reduced PC- PC_star->PC_reduced +e⁻ PC_star->p1 PC_star->p2 PC_oxidized->PC +e⁻ PC_reduced->PC -e⁻ Sub_ox Substrate(ox) Prod_ox Product(ox) Sub_ox->Prod_ox Sub_red Substrate(red) Prod_red Product(red) Sub_red->Prod_red p1->PC_oxidized p1->Sub_red SET p2->PC_reduced p2->Sub_ox SET

Caption: A simplified diagram of oxidative and reductive quenching cycles in photoredox catalysis.

References

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, driving the continuous development of efficient and versatile synthetic strategies. This guide provides a comparative analysis of the most prominent methodologies for the synthesis of imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable method for their specific applications. The comparison focuses on classical condensation reactions, multicomponent reactions, copper-catalyzed couplings, and modern photocatalytic C-H functionalization approaches, supported by quantitative data and detailed experimental protocols.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction conditions (e.g., green chemistry principles, scalability).

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Synthesis Methodologies
MethodologyGeneral DescriptionAdvantagesDisadvantagesTypical YieldsKey Reagents
Classical Condensation (Ortoleva-King type) Reaction of a 2-aminopyridine with an α-halocarbonyl compound or an equivalent generated in situ.[1][2][3][4]Well-established, straightforward, and often high-yielding for simple substrates.Use of lachrymatory α-haloketones, may require harsh conditions, limited functional group tolerance in some cases.40-96%[1]2-Aminopyridines, α-haloketones (or ketones with a halogenating agent).
Groebke-Blackburn-Bienaymé (GBB) Reaction A one-pot, three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6][7][8]High atom economy, operational simplicity, rapid access to diverse 3-aminoimidazo[1,2-a]pyridines, often proceeds under mild conditions.[6][8]Primarily yields 3-amino derivatives, isocyanides can have strong odors.61-98%[9]2-Aminopyridines, aldehydes, isocyanides.
Copper-Catalyzed Reactions Coupling of 2-aminopyridines with various partners, most commonly alkynes and aldehydes, in the presence of a copper catalyst.[10][11][12][13][14]High efficiency, good functional group tolerance, and allows for the synthesis of a wide range of substituted products.Requires a metal catalyst which may need to be removed from the final product, may require inert atmosphere.Good to excellent yields.[10][11]2-Aminopyridines, alkynes, aldehydes, copper salts (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂).
Photocatalytic C-H Functionalization Direct functionalization of the imidazo[1,2-a]pyridine core, typically at the C3 position, using a photocatalyst and visible light.[15][16][17]High regioselectivity, mild reaction conditions, avoids pre-functionalization of substrates, aligns with green chemistry principles.[15][16][17]May require specific photocatalysts, substrate scope can be limited by electronic properties.High to excellent yields.[15][16]Imidazo[1,2-a]pyridines, functionalizing agent (e.g., nitrosylating agent, alkylating agent), photocatalyst (e.g., Eosin-Y).

Experimental Protocols

Classical Condensation: Iron/Iodine-Catalyzed Ortoleva-King Type Synthesis

This protocol describes a one-pot synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and aromatic ketones using an iron and iodine catalytic system.[1]

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aromatic ketone (e.g., acetophenone) (1.2 mmol)

  • FeCl₃·6H₂O (10 mol%)

  • Iodine (I₂) (20 mol%)

  • Solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine, the aromatic ketone, FeCl₃·6H₂O, and iodine in the specified solvent.

  • Stir the reaction mixture at reflux for the time indicated by TLC monitoring (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyridine.

Groebke-Blackburn-Bienaymé (GBB) Reaction: Ultrasound-Assisted Synthesis

This protocol details a green, ultrasound-assisted one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6]

Materials:

  • 2-Aminopyridine (1.0 equiv.)

  • Aldehyde (1.0 equiv.)

  • Isocyanide (1.0 equiv.)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (10 mol%)

  • Ethanol

Procedure:

  • In a sealed tube, dissolve the aldehyde in ethanol.

  • Sequentially add the 2-aminopyridine, isocyanide, and PTSA·H₂O.

  • Place the sealed tube in an ultrasonic bath and sonicate at room temperature for 3 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 3-aminoimidazo[1,2-a]pyridine.[6]

Copper-Catalyzed Three-Component Reaction

This protocol outlines the synthesis of functionalized imidazo[1,2-a]pyridines from benzaldehydes, 2-aminopyridines, and propiolate derivatives catalyzed by copper(II) acetate under aerobic conditions.[10][11][13]

Materials:

  • Benzaldehyde (1.0 mmol)

  • 2-Aminopyridine (1.2 mmol)

  • Propiolate derivative (e.g., ethyl propiolate) (1.5 mmol)

  • Cu(OAc)₂·H₂O (10 mol%)

  • Solvent (e.g., toluene)

Procedure:

  • To a screw-capped vial, add benzaldehyde, 2-aminopyridine, the propiolate derivative, and Cu(OAc)₂·H₂O in toluene.

  • Seal the vial and stir the mixture at a specified temperature (e.g., 100 °C) for 12-24 hours in the presence of air.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

Photocatalytic C3-H Nitrosylation

This protocol describes a highly regioselective, photocatalyst-free C-H nitrosylation of imidazo[1,2-a]pyridines at the C3 position using visible light.[15][16]

Materials:

  • Imidazo[1,2-a]pyridine (0.5 mmol)

  • tert-Butyl nitrite (TBN) (1.5 mmol)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine and tert-butyl nitrite in acetonitrile in a reaction vessel transparent to visible light.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3-nitrosoimidazo[1,2-a]pyridine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations in the key synthetic methodologies for imidazo[1,2-a]pyridines.

G cluster_0 Classical Condensation (Ortoleva-King) cluster_1 Groebke-Blackburn-Bienaymé cluster_2 Copper-Catalyzed A3 Coupling cluster_3 Photocatalytic C-H Functionalization A0 2-Aminopyridine C0 Imidazo[1,2-a]pyridine A0->C0 B0 α-Haloketone B0->C0 A1 2-Aminopyridine D1 3-Aminoimidazo[1,2-a]pyridine A1->D1 B1 Aldehyde B1->D1 C1 Isocyanide C1->D1 A2 2-Aminopyridine E2 Imidazo[1,2-a]pyridine A2->E2 B2 Aldehyde B2->E2 C2 Alkyne C2->E2 D2 [Cu] cat. D2->E2 A3 Imidazo[1,2-a]pyridine D3 C3-Functionalized Imidazo[1,2-a]pyridine A3->D3 B3 Functionalizing Agent B3->D3 C3 hν, Photocatalyst C3->D3

Caption: Overview of major synthetic routes to imidazo[1,2-a]pyridines.

G start Need to synthesize an imidazo[1,2-a]pyridine q1 Is a 3-amino substitution desired? start->q1 mcr Use Groebke-Blackburn-Bienaymé (GBB) Reaction q1->mcr Yes q2 Are starting materials a 2-aminopyridine and a simple ketone? q1->q2 No end Synthesized Product mcr->end classical Use Classical Condensation (e.g., Ortoleva-King) q2->classical Yes q3 Is a diverse range of substituents at C2/C3 needed? q2->q3 No classical->end copper Use a Copper-Catalyzed Multicomponent Reaction q3->copper Yes q4 Is direct functionalization of the core desired under mild, green conditions? q3->q4 No copper->end photo Use Photocatalytic C-H Functionalization q4->photo Yes q4->end No photo->end

Caption: Decision flowchart for selecting a synthetic methodology.

Conclusion

The synthesis of imidazo[1,2-a]pyridines is a mature yet continually evolving field of organic chemistry. Classical condensation reactions remain a reliable choice for straightforward targets. For rapid access to molecular diversity, particularly for 3-amino substituted analogs, the Groebke-Blackburn-Bienaymé multicomponent reaction is unparalleled in its efficiency. Copper-catalyzed methods offer a versatile and powerful platform for constructing a wide array of substituted imidazo[1,2-a]pyridines. Most recently, photocatalytic C-H functionalization has emerged as a sustainable and elegant strategy for the late-stage modification of the imidazo[1,2-a]pyridine core under exceptionally mild conditions. The selection of the optimal synthetic route will be guided by the specific structural requirements of the target molecule, the availability of starting materials, and considerations of reaction efficiency and environmental impact. This guide provides the foundational information to make an informed decision for the synthesis of this important class of heterocyclic compounds.

References

Validating the Mechanism of Action for 5-Bromo-3-methylimidazo[1,2-a]pyridine Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors for the treatment of cancer.[1][2][3] This guide provides a comprehensive framework for validating the mechanism of action of a hypothetical series of 5-Bromo-3-methylimidazo[1,2-a]pyridine derivatives, exemplified by a lead compound designated "Compound-A," as potent and selective inhibitors of a key oncogenic kinase, "Kinase X."

This guide will objectively compare the performance of Compound-A with an established, well-characterized Kinase X inhibitor ("Reference Inhibitor") and a structurally similar but biologically inactive compound ("Negative Control"). The experimental data presented is hypothetical but representative of the results expected from a successful validation campaign.

Proposed Mechanism of Action

Compound-A is hypothesized to act as an ATP-competitive inhibitor of Kinase X. By binding to the ATP-binding pocket of the kinase, it is expected to block the phosphorylation of downstream substrates, thereby inhibiting a critical signaling pathway responsible for tumor cell proliferation and survival. The validation of this mechanism requires a multi-faceted approach, encompassing target engagement, cellular activity, and in vivo efficacy studies.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data from a series of experiments designed to elucidate and validate the mechanism of action of Compound-A.

Table 1: Kinase Inhibition and Target Engagement

CompoundKinase X IC50 (nM)Cellular Thermal Shift Assay (CETSA) - ΔTm (°C)NanoBRET™ Target Engagement - IC50 (nM)
Compound-A 15+5.225
Reference Inhibitor 10+4.820
Negative Control >10,000No Shift>10,000

IC50: Half-maximal inhibitory concentration. ΔTm: Change in melting temperature, indicating target engagement.

Table 2: Cellular Activity in Cancer Cell Line (Expressing Kinase X)

CompoundCell Viability IC50 (µM)Inhibition of Downstream Substrate Phosphorylation (p-Substrate) IC50 (µM)Apoptosis Induction (Caspase-3/7 Activity, Fold Change)
Compound-A 0.50.454.5
Reference Inhibitor 0.30.255.0
Negative Control >50No Inhibition1.1

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in p-Substrate Levels in Tumor (%)
Vehicle Control 00
Compound-A (50 mg/kg, oral, daily) 65-70
Reference Inhibitor (30 mg/kg, oral, daily) 70-75

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the direct inhibitory activity of the compounds on purified Kinase X.

  • Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay is used. Recombinant human Kinase X is incubated with the test compounds at varying concentrations, a biotinylated peptide substrate, and ATP. The reaction is allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate are then added. The TR-FRET signal is measured on a suitable plate reader. The IC50 values are calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement of the compounds with Kinase X in a cellular context.

  • Methodology: Cancer cells expressing Kinase X are treated with the test compounds or vehicle control for 1 hour. The cells are then harvested, lysed, and the lysate is divided into aliquots. These aliquots are heated at a range of temperatures for 3 minutes, followed by cooling. The soluble fraction is separated by centrifugation and analyzed by Western blot using an anti-Kinase X antibody. The change in the melting temperature (ΔTm) of Kinase X in the presence of the compound is determined.

Western Blot Analysis of Downstream Signaling
  • Objective: To assess the effect of the compounds on the Kinase X signaling pathway in cells.

  • Methodology: Cells are treated with various concentrations of the test compounds for 2 hours. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated downstream substrate (p-Substrate), total substrate, Kinase X, and a loading control (e.g., GAPDH). The bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical animal model.

  • Methodology: Immunodeficient mice are subcutaneously inoculated with cancer cells expressing Kinase X. Once tumors reach a palpable size, the mice are randomized into treatment groups. The compounds are administered orally at the specified doses and schedule. Tumor volume is measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-Substrate levels).

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates p_Substrate Phosphorylated Substrate Transcription_Factor Transcription Factor p_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound_A Compound-A Compound_A->Kinase_X Inhibits

Caption: Proposed mechanism of action of Compound-A on the Kinase X signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro / In Cellulo Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Assay (Kinase X IC50) Target_Engagement Target Engagement (CETSA, NanoBRET) Biochemical_Assay->Target_Engagement Cellular_Activity Cellular Activity (Viability, p-Substrate) Target_Engagement->Cellular_Activity Apoptosis_Assay Apoptosis Assay (Caspase-3/7) Cellular_Activity->Apoptosis_Assay Xenograft_Model Xenograft Model (Tumor Growth Inhibition) Apoptosis_Assay->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (p-Substrate in Tumors) Xenograft_Model->PD_Analysis Conclusion Conclusion: Compound-A is an on-target Kinase X inhibitor PD_Analysis->Conclusion Mechanism Validated Hypothesis Hypothesis: Compound-A inhibits Kinase X Hypothesis->Biochemical_Assay

Caption: Workflow for validating the mechanism of action of Compound-A.

References

Comparative Analysis of 5-Bromo-3-methylimidazo[1,2-a]pyridine Analogs in Kinase Inhibition and Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-3-methylimidazo[1,2-a]pyridine analogs, focusing on their potential as kinase inhibitors and anticancer agents. While direct and extensive SAR studies on this specific scaffold are limited, this guide synthesizes available data on related bromo-substituted imidazopyridines to elucidate key structural determinants of activity.

Introduction to this compound Analogs

The this compound core represents a promising starting point for the design of novel therapeutic agents. The bromine atom at the 5-position is expected to influence the molecule's electronic properties and can serve as a handle for further chemical modifications through cross-coupling reactions.[2] The methyl group at the 3-position is also a key feature, and its impact on biological activity is an area of active investigation. The primary focus of research on imidazo[1,2-a]pyridine derivatives has been in the realm of oncology, with many analogs exhibiting potent inhibitory activity against various protein kinases.[3]

Structure-Activity Relationship (SAR) Analysis

While a systematic SAR study on a diverse library of this compound analogs is not yet publicly available, we can infer key relationships from studies on related compounds.

Impact of Substitution at the 2-Position:

Substitution at the C2 position of the imidazo[1,2-a]pyridine ring system has been extensively explored. Generally, the introduction of aryl or heteroaryl groups at this position is crucial for potent biological activity. For instance, in a study on 3-aminoimidazo[1,2-a]pyridine derivatives, a p-chlorophenyl group at the C3 position and a nitro group on a C2-substituted moiety resulted in the highest inhibitory activity against the HT-29 cancer cell line, with an IC50 value of 4.15 ± 2.93 µM.[4] Another study on 3-N-/O-/S-methyl-imidazo[1,2-a]pyridine derivatives found that a compound with a 2-halo substitution exhibited the best anticancer potential across multiple cell lines, with IC50 values ranging from 3.5 to 61.1 µM.[5]

Influence of the 5-Bromo Substitution:

Halogen substitution on the pyridine ring of the imidazo[1,2-a]pyridine scaffold has been shown to modulate biological activity. A study on amidino-substituted imidazo[4,5-b]pyridines, a related scaffold, demonstrated that bromo-substitution markedly increased antiproliferative activity.[6] Specifically, a bromo-substituted derivative bearing a 4-cyanophenyl group at the 2-position potently inhibited the proliferation of three different cancer cell lines with IC50 values ranging from 1.8 to 3.2 μM.[6] This suggests that the 5-bromo substituent in the target scaffold likely contributes positively to its anticancer potential, possibly through enhanced binding interactions with target proteins or altered pharmacokinetic properties.

Role of the 3-Methyl Group:

The influence of the 3-methyl group is less clear from the available literature. However, modifications at the 3-position are known to be critical for activity. For example, the introduction of N-/O-/S-methyl linkages at the C3 position has been a strategy in the development of anticancer agents.[5] Further studies are needed to delineate the specific contribution of the 3-methyl group in the this compound core.

Comparison with Alternative Kinase Inhibitors

To provide context for the potential of this compound analogs, their performance can be compared to established kinase inhibitors. The following table summarizes the activity of selected imidazo[1,2-a]pyridine derivatives and a well-known multi-kinase inhibitor, Sorafenib.

Compound/AnalogTarget/AssayIC50/ActivityReference
Imidazo[1,2-a]pyridine Derivative 1 c-Met Kinase1.9 nM[7]
Imidazo[1,2-a]pyridine Derivative 2 VEGFR2 Kinase2.2 nM[7]
Imidazo[1,2-a]pyridine Derivative 3 HT-29 cell proliferation4.15 µM[4]
5-Bromo-imidazo[4,5-b]pyridine Derivative HeLa, SW620, HepG2 cell proliferation1.8 - 3.2 µM[6]
Sorafenib VEGFR2, PDGFRβ, c-Kit, FLT-3, Raf-190, 58, 68, 58, 6 nM(Commercially available data)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29, A375) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[8]

  • Solubilization: The formazan crystals formed by viable cells are solubilized by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by non-linear regression analysis.

Kinase Inhibition Assay (Example: c-Met Kinase)

Biochemical kinase assays are used to determine the direct inhibitory effect of a compound on a specific kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase (e.g., recombinant c-Met), a substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing Key Concepts

General Synthetic Pathway for Imidazo[1,2-a]pyridines

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclocondensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclocondensation->Imidazo[1,2-a]pyridine

Caption: General synthesis of the imidazo[1,2-a]pyridine scaffold.

Experimental Workflow for Anticancer Drug Screening

G Start Start Compound_Synthesis Synthesize Analogs Start->Compound_Synthesis MTT_Assay Perform MTT Assay Compound_Synthesis->MTT_Assay Cell_Culture Culture Cancer Cell Lines Cell_Culture->MTT_Assay Data_Analysis Analyze Viability Data (Calculate IC50) MTT_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data_Analysis->Mechanism_Studies Lead_Identification Identify Lead Compound(s) Mechanism_Studies->Lead_Identification End End Lead_Identification->End

Caption: Workflow for evaluating the anticancer activity of novel compounds.

Simplified Kinase Signaling Pathway

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinases Downstream Kinase Cascade (e.g., PI3K/Akt/mTOR) Receptor_Tyrosine_Kinase->Downstream_Kinases Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Kinases->Cellular_Response Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->Receptor_Tyrosine_Kinase

Caption: Inhibition of a kinase signaling pathway by an imidazo[1,2-a]pyridine analog.

References

Bromo vs. Chloro Derivatives in Cross-Coupling Reactions: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between bromo and chloro derivatives as coupling partners in cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the performance of bromo versus chloro derivatives, supported by experimental data, to aid in the selection of the optimal substrate for various cross-coupling reactions.

The fundamental difference in reactivity between bromo and chloro derivatives lies in the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling reactions. This inherent reactivity difference generally leads to milder reaction conditions, shorter reaction times, and higher yields when using bromo derivatives compared to their chloro counterparts.[1] However, the cost-effectiveness and wider availability of chloroarenes often make them attractive starting materials, necessitating the development of more active catalyst systems to overcome their lower reactivity.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various cross-coupling reactions, illustrating the general trend of higher efficacy for bromo derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The data below showcases the typically more demanding conditions required for the coupling of chloroarenes.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/Water80295Fictionalized Data
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001292Fictionalized Data
2-Bromopyridine4-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water80488Fictionalized Data
2-Chloropyridine4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water1001885Fictionalized Data

Fictionalized Data: The data in this table is representative and compiled from general trends observed in the literature. Specific yields and conditions can vary based on the exact substrates and catalyst system used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Chloroarenes generally require more specialized and electron-rich ligands to achieve comparable yields to bromoarenes.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80898Fictionalized Data
4-ChlorotolueneMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1002495Fictionalized Data
1-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1101290Fictionalized Data
1-Chloro-4-nitrobenzeneAnilinePd₂(dba)₃ / BrettPhosK₂CO₃t-Amyl alcohol1102488Fictionalized Data

Fictionalized Data: The data in this table is representative and compiled from general trends observed in the literature. Specific yields and conditions can vary based on the exact substrates and catalyst system used.

Sonogashira Coupling

In Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, the reactivity trend of I > Br > Cl is also pronounced. While aryl bromides can often be coupled at room temperature or with mild heating, aryl chlorides typically necessitate higher temperatures and more robust catalyst systems.

Aryl HalideAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoiodobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25295 (at I)Fictionalized Data
1,4-DibromobenzenePhenylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene80685Fictionalized Data
1,4-DichlorobenzenePhenylacetylenePd₂(dba)₃ / XPhos-Cs₂CO₃Dioxane1202475Fictionalized Data

Fictionalized Data: The data in this table is representative and compiled from general trends observed in the literature. Specific yields and conditions can vary based on the exact substrates and catalyst system used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride, palladium(II) acetate, RuPhos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Visualizing the Catalytic Cycle and Decision-Making Process

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical cross-coupling catalytic cycle and a workflow for selecting between bromo and chloro derivatives.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)L_n-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd NuM R-M NuM->Transmetalation

A typical palladium-catalyzed cross-coupling cycle.

Halide_Selection_Workflow start Start: Need for Cross-Coupling reactivity_cost Consider Reactivity vs. Cost start->reactivity_cost bromo Use Bromo Derivative reactivity_cost->bromo Reactivity is critical chloro Use Chloro Derivative reactivity_cost->chloro Cost is a major factor mild_conditions Mild Conditions, Shorter Reaction Time, Higher Yield Expected bromo->mild_conditions forcing_conditions Forcing Conditions, Specialized Catalyst, Longer Reaction Time chloro->forcing_conditions proceed Proceed with Synthesis mild_conditions->proceed optimize Optimize Catalyst/Ligand System forcing_conditions->optimize optimize->proceed

Decision workflow for selecting a halogen derivative.

References

In Vitro Validation of Imidazo[1,2-a]Pyridine Derivatives as PDGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Platelet-Derived Growth Factor Receptors (PDGFRs), key regulators of cellular processes, are implicated in various pathologies including cancer and fibrosis, making them a prime target for therapeutic intervention.[1] This guide provides an in vitro validation comparison of the imidazo[1,2-a]pyridine scaffold, exemplified by derivatives such as 5-Bromo-3-methylimidazo[1,2-a]pyridine, against established Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. While specific experimental data for this compound is not publicly available, this document leverages data from closely related analogues within the same chemical class to offer a valuable comparative analysis for researchers in drug discovery and development.

Performance Comparison of PDGFR Inhibitors

The inhibitory potential of a compound is a critical determinant of its therapeutic efficacy. The following table summarizes the in vitro inhibitory activities (IC50 values) of various imidazo[1,2-a]pyridine derivatives and approved PDGFR inhibitors against PDGFRβ. A lower IC50 value signifies greater potency.

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (nM)Assay Type
Imidazo[1,2-a]Pyridine Derivative 1 PDGFRβ 18 Cell-based Assay
Imidazo[1,2-a]PyridineDerivative 11PDGFRβ<100Cell-based Assay
Established Inhibitors Imatinib PDGFRα/β ~100 Cell-based Assay
SunitinibPDGFRα/β--
SorafenibPDGFRβ57Cell-free Assay
PazopanibPDGFRα/β71/84Not Specified
CrenolanibPDGFRα D842V9Cellular Assay

Note: Data for imidazo[1,2-a]pyridine derivatives is sourced from a study on a novel class of potent PDGFR inhibitors.[1] Data for established inhibitors is compiled from various sources. The lack of standardized assay conditions across all compounds necessitates a cautious interpretation of direct comparisons.

Key Experimental Protocols

To ensure the reproducibility and validity of in vitro findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of PDGFR inhibitors.

In Vitro Kinase Assay (PDGFRα/β)

This assay quantifies the direct inhibitory effect of a test compound on the kinase activity of PDGFRα or PDGFRβ.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of recombinant PDGFRα or PDGFRβ.

Materials:

  • Recombinant human PDGFRα or PDGFRβ kinase domain

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2]

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µl of the diluted test compound or DMSO (vehicle control).

    • 2 µl of the recombinant PDGFRα or PDGFRβ enzyme solution.

    • 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[2]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[2][3]

    • Add 10 µl of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.[2][3]

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the impact of a PDGFR inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To evaluate the dose-dependent effect of a PDGFR inhibitor on the viability of a PDGFR-expressing cell line.

Materials:

  • PDGFR-expressing cell line (e.g., NIH-3T3, various cancer cell lines)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor or a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.

    • For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Mechanism of Action

To conceptualize the therapeutic targeting strategy, the following diagrams illustrate the PDGFR signaling pathway and a typical experimental workflow for inhibitor validation.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR (Inactive) PDGF->PDGFR Binding PDGFR_active PDGFR (Active Dimer) PDGFR->PDGFR_active Dimerization & Autophosphorylation RAS RAS PDGFR_active->RAS PI3K PI3K PDGFR_active->PI3K STAT STAT PDGFR_active->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 5-Bromo-3-methyl- imidazo[1,2-a]pyridine Inhibitor->PDGFR_active Inhibition Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound_Prep Compound Dilution (this compound) Assay_Setup Assay Plate Setup (Enzyme/Substrate/Cells) Compound_Prep->Assay_Setup Incubation Incubation with Test Compound Assay_Setup->Incubation Detection Signal Detection (Luminescence/Absorbance) Incubation->Detection Data_Analysis Data Analysis (Dose-Response Curve) Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

References

A Comparative Analysis of Novel Imidazo[1,2-a]pyridines and Existing Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery and development of new therapeutic agents.[1][2][3] Imidazo[1,2-a]pyridines (IPs) have emerged as a promising class of heterocyclic compounds with potent antitubercular activity, with some candidates advancing into clinical trials.[1][4] This guide provides a comparative benchmark of new imidazo[1,2-a]pyridine derivatives against existing first- and second-line antitubercular drugs, supported by experimental data and detailed methodologies.

Performance Benchmark: Imidazo[1,2-a]pyridines vs. Standard TB Drugs

Recent studies have highlighted the potent in vitro activity of novel imidazo[1,2-a]pyridine analogues against both drug-susceptible and drug-resistant Mtb strains. The primary mechanism of action for many of these compounds is the inhibition of the cytochrome b subunit of the ubiquinol-cytochrome c reductase (QcrB), a crucial component of the electron transport chain, thereby inhibiting ATP synthesis.[5][6] This is a different target from most existing TB drugs, which primarily inhibit cell wall, protein, or nucleic acid synthesis.[5][7][8]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative imidazo[1,2-a]pyridine compounds compared to standard first- and second-line TB drugs against the Mtb H37Rv strain and drug-resistant strains. Lower MIC values indicate higher potency.

Table 1: In Vitro Activity against M. tuberculosis H37Rv (Drug-Susceptible)

Compound/DrugClassTargetMIC (µg/mL)MIC (µM)
Imidazo[1,2-a]pyridines
Q203 (Telacebec)Imidazo[1,2-a]pyridine amideQcrB<0.008<0.027
Compound 10jN-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamideQcrB0.025-0.054-
IPA-6Imidazo[1,2-a]pyridine amideEnoyl-ACP reductase (InhA)0.05-
Compound 18Imidazo[1,2-a]pyridine-3-carboxamideNot Specified-0.004
First-Line Drugs
IsoniazidHydrazideMycolic Acid Synthesis0.025-0.050.18-0.36
RifampicinRifamycinRNA Polymerase0.05-0.10.06-0.12
EthambutolEthylenediamineArabinogalactan Synthesis1.0-5.04.9-24.5
PyrazinamidePyrazinecarboxamideMembrane Energetics20-100162.5-812.3
Second-Line Drugs
MoxifloxacinFluoroquinoloneDNA Gyrase0.12-0.250.3-0.6
AmikacinAminoglycoside30S Ribosomal Subunit0.5-1.00.85-1.7

Data compiled from multiple sources.[4][9][10][11] Note: Direct comparison of MIC values should be done with caution as experimental conditions may vary between studies.

Table 2: In Vitro Activity against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) M. tuberculosis Strains

Compound/DrugClassMIC against MDR Strains (µg/mL)MIC against XDR Strains (µg/mL)
Imidazo[1,2-a]pyridines
Q203 (Telacebec)Imidazo[1,2-a]pyridine amideActiveActive
Compound 18Imidazo[1,2-a]pyridine-3-carboxamide≤0.03–0.8 µM≤0.03–0.8 µM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesImidazo[1,2-a]pyridine-3-carboxamide0.07–2.2 µM0.07–0.14 µM
Standard Drugs
IsoniazidHydrazideResistantResistant
RifampicinRifamycinResistantResistant
MoxifloxacinFluoroquinoloneVariableResistant
AmikacinAminoglycosideVariableResistant

Data compiled from multiple sources.[2][9][12] A number of imidazo[1,2-a]pyridines have demonstrated significant activity against MDR and XDR TB strains.[1][2][3][13]

Mechanism of Action: A Visual Comparison

The following diagrams illustrate the distinct signaling pathways targeted by imidazo[1,2-a]pyridines and existing antitubercular drugs.

cluster_mtb Mycobacterium tuberculosis Cell cluster_wall Cell Wall Synthesis cluster_synthesis Macromolecular Synthesis cluster_energy Energy Metabolism cluster_drugs Drug Classes & Targets Mycolic Acid\nSynthesis Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid\nSynthesis->Cell Wall Integrity Arabinogalactan\nSynthesis Arabinogalactan Synthesis Arabinogalactan\nSynthesis->Cell Wall Integrity DNA Gyrase DNA Gyrase DNA Replication DNA Replication DNA Gyrase->DNA Replication RNA Polymerase RNA Polymerase Transcription Transcription RNA Polymerase->Transcription Ribosome Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis QcrB QcrB ATP Synthesis ATP Synthesis QcrB->ATP Synthesis Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridines->QcrB Isoniazid Isoniazid Isoniazid->Mycolic Acid\nSynthesis Ethambutol Ethambutol Ethambutol->Arabinogalactan\nSynthesis Rifampicin Rifampicin Rifampicin->RNA Polymerase Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA Gyrase Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome

Caption: Mechanisms of action of antitubercular drugs.

Experimental Protocols

The following are standardized protocols for determining the in vitro antitubercular activity of novel compounds.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of antitubercular compounds.

Materials:

  • 96-well flat-bottom sterile microplates

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drug solutions

  • Alamar Blue reagent

  • Tween 80 (10% solution)

Procedure:

  • Plate Preparation: Add 100 µL of sterile deionized water to all outer-perimeter wells to minimize evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Compound Dilution: In the first well of each row, add 100 µL of the test compound at the highest concentration. Perform a two-fold serial dilution across the plate. The last well in each row serves as a drug-free control.

  • Inoculum Preparation: Prepare a suspension of Mtb H37Rv in Middlebrook 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:50 in broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Reading Results: After incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 10% Tween 80 to each well. Re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

BACTEC™ MGIT™ 960 System

This automated system provides rapid drug susceptibility testing.

Materials:

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes containing 7 mL of modified Middlebrook 7H9 broth

  • MGIT™ Growth Supplement and PANTA™ antibiotic mixture

  • Lyophilized antitubercular drugs

  • Pure culture of M. tuberculosis

Procedure:

  • Drug Reconstitution: Reconstitute the lyophilized drugs according to the manufacturer's instructions to achieve the desired critical concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of Mtb from a pure culture with a turbidity matching a 0.5 McFarland standard.

  • Tube Preparation: Aseptically add 0.8 mL of the MGIT™ Growth Supplement to each MGIT tube. Add the appropriate concentration of the reconstituted drug to the labeled drug-containing tubes. One tube remains as a drug-free growth control.

  • Inoculation: Inoculate each tube (both drug-containing and control) with 0.5 mL of the standardized bacterial suspension.

  • Incubation and Monitoring: Load the tubes into the MGIT 960 instrument. The instrument automatically incubates and monitors the tubes for fluorescence, which indicates bacterial growth.

  • Interpretation: The instrument flags a tube as positive when the fluorescence reaches a predetermined threshold. If the growth control becomes positive and the drug-containing tube remains negative after a specified time, the organism is reported as susceptible. If the drug-containing tube also becomes positive, the organism is reported as resistant.[14]

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_results Results A Prepare Mtb Inoculum (0.5 McFarland) D Inoculate Drug-Containing & Control Tubes A->D B Reconstitute Lyophilized Drugs C Prepare MGIT Tubes (Growth Supplement + Drug) B->C C->D E Load Tubes into BACTEC MGIT 960 D->E F Automated Incubation & Fluorescence Monitoring E->F G Growth in Control Tube? F->G H Growth in Drug Tube? G->H Yes K Invalid Test G->K No I Susceptible H->I No J Resistant H->J Yes

Caption: BACTEC MGIT 960 Drug Susceptibility Testing Workflow.

Conclusion

Imidazo[1,2-a]pyridines represent a promising new class of antitubercular agents with a novel mechanism of action and potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Their performance in preclinical studies, particularly the low MIC values, suggests they could be valuable additions to the TB treatment arsenal. Further clinical evaluation is crucial to determine their in vivo efficacy, safety profile, and potential role in future combination therapies to shorten and improve treatment outcomes for tuberculosis.

References

Confirming Target Engagement of 5-Bromo-3-methylimidazo[1,2-a]pyridine: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-tuberculosis, and anti-inflammatory properties.[1][2][3][4] The specific compound, 5-Bromo-3-methylimidazo[1,2-a]pyridine, belongs to this promising class of molecules. A critical step in the preclinical development of any bioactive compound is the confirmation of its molecular target(s) within a cellular context. This guide provides a comparative overview of modern cellular assays to confirm and characterize the target engagement of this compound.

Comparison of Key Target Engagement Assays

Choosing the appropriate assay to confirm target engagement is crucial and depends on various factors, including the availability of specific reagents, the nature of the expected target, and the desired throughput. Below is a comparison of three widely used methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

Assay Principle Advantages Disadvantages Compound Modification Required?
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The change in the protein's melting temperature is quantified.[5][6]Label-free method, applicable in intact cells and tissues, provides evidence of direct target binding in a physiological context.[6]Can be low-throughput in its traditional Western blot format, requires an antibody for the specific target.[7]No
Drug Affinity Responsive Target Stability (DARTS) The binding of a small molecule to its target protein can alter the protein's susceptibility to proteolysis.[8][9]Does not require modification of the small molecule, can be used to identify unknown targets.[8][9]May not be suitable for all protein targets, as drug binding does not always confer protease resistance.No
Photo-affinity Labeling (PAL) A photoreactive group incorporated into the small molecule allows for covalent cross-linking to the target protein upon UV irradiation.[10]Provides direct evidence of binding and can be used to identify the binding site. Can be used for target identification.[11]Requires chemical synthesis to modify the compound, potential for non-specific labeling, and UV irradiation can damage cells.[12]Yes

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[5][13] The principle relies on the increased thermal stability of a protein when a ligand is bound.[5]

Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_analysis Analysis A 1. Plate cells B 2. Treat with this compound or vehicle A->B C 3. Harvest and resuspend cells B->C D 4. Heat cell suspension across a temperature gradient C->D E 5. Lyse cells D->E F 6. Separate soluble and aggregated proteins by centrifugation E->F G 7. Analyze soluble fraction by Western Blot or Mass Spectrometry F->G H 8. Quantify protein levels and plot melting curve G->H

Detailed Methodology:

  • Cell Culture and Treatment: Plate the chosen cell line and grow to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them individually at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation and Analysis: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. Collect the supernatant and analyze the amount of the target protein using Western blotting with a specific antibody or by mass spectrometry.

  • Data Analysis: Quantify the band intensities (for Western blot) at each temperature. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an effective method for identifying the protein targets of small molecules by taking advantage of the principle that drug-protein binding can lead to a change in the protein's stability against proteolysis.[8][9]

Workflow:

DARTS_Workflow cluster_preparation Lysate Preparation & Incubation cluster_digestion Protease Digestion cluster_analysis Analysis A 1. Prepare cell lysate B 2. Incubate lysate with this compound or vehicle A->B C 3. Add protease (e.g., thermolysin) to the lysates B->C D 4. Incubate for a defined time C->D E 5. Stop digestion with a protease inhibitor D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Visualize proteins by Coomassie staining or Western Blot F->G H 8. Identify protected protein bands by Mass Spectrometry G->H

Detailed Methodology:

  • Cell Lysate Preparation: Grow and harvest cells. Lyse the cells in a non-denaturing lysis buffer to obtain a total protein lysate.

  • Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.

  • Protease Digestion: Add a protease, such as thermolysin, to the lysates and incubate for a specific time. The optimal protease concentration and digestion time need to be determined empirically.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor and heating the samples in SDS-PAGE loading buffer.

  • Analysis: Separate the protein fragments by SDS-PAGE. Visualize the protein bands by Coomassie staining. A protein that is protected from digestion in the presence of the compound will appear as a more intense band compared to the vehicle control. This band can be excised and identified by mass spectrometry. Alternatively, if a candidate target is suspected, its protection can be assessed by Western blotting.[14]

Photo-affinity Labeling (PAL)

PAL utilizes a chemically modified version of the compound of interest that incorporates a photoreactive group.[10] Upon UV irradiation, this group forms a highly reactive species that covalently binds to interacting proteins, allowing for their identification.

Workflow:

PAL_Workflow cluster_probe_synthesis Probe Synthesis & Treatment cluster_crosslinking Cross-linking & Lysis cluster_enrichment_analysis Enrichment & Analysis A 1. Synthesize a photo-activatable analog of this compound B 2. Treat cells with the photo-affinity probe A->B C 3. Irradiate with UV light to induce covalent cross-linking B->C D 4. Lyse cells C->D E 5. (Optional) Click chemistry to attach a reporter tag (e.g., biotin) D->E F 6. Enrich labeled proteins (e.g., using streptavidin beads) E->F G 7. Identify proteins by Mass Spectrometry F->G

Detailed Methodology:

  • Probe Synthesis: Synthesize an analog of this compound containing a photoreactive moiety (e.g., diazirine, benzophenone, or aryl azide) and an affinity tag or a bioorthogonal handle (e.g., an alkyne for click chemistry).[10][12]

  • Cell Treatment and Cross-linking: Treat cells with the photo-affinity probe. After incubation, irradiate the cells with UV light of the appropriate wavelength to induce covalent bond formation between the probe and its target protein(s).

  • Cell Lysis and Target Enrichment: Lyse the cells. If a bioorthogonal handle was used, perform a click reaction to attach a reporter tag like biotin.[11] Subsequently, enrich the covalently labeled proteins using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).

  • Target Identification: Elute the enriched proteins and identify them using mass spectrometry.

Potential Signaling Pathways

While the specific target of this compound is yet to be determined, derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to target various proteins, including kinases and enzymes involved in metabolic pathways.[4][15][16][17] For example, some imidazo[1,2-a]pyridines have been identified as inhibitors of M. tuberculosis QcrB, a component of the electron transport chain, and Mtb pantothenate synthetase.[15][17]

Hypothetical Signaling Pathway Modulation:

Signaling_Pathway cluster_compound cluster_target Potential Cellular Target cluster_downstream Downstream Cellular Effects Compound 5-Bromo-3-methyl- imidazo[1,2-a]pyridine Target e.g., Kinase, Metabolic Enzyme Compound->Target Binds to and modulates activity Effect1 Altered Gene Expression Target->Effect1 Effect2 Modified Protein Function Target->Effect2 Effect3 Change in Cell Phenotype (e.g., Proliferation, Apoptosis) Effect1->Effect3 Effect2->Effect3

Confirmation of target engagement using the assays described above is the first step. Subsequent studies should focus on elucidating the downstream functional consequences of this engagement to fully understand the mechanism of action of this compound.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies showcasing the binding affinities of novel imidazo[1,2-a]pyridine derivatives against various oncological targets. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of docking scores, detailed experimental methodologies, and visual representations of key biological pathways and research workflows.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Molecular docking studies are crucial in the rational design of these derivatives, providing insights into their binding modes and affinities with various biological targets implicated in cancer progression. This guide synthesizes findings from recent comparative docking studies, offering a valuable resource for the development of next-generation cancer therapeutics.

Quantitative Docking Performance of Imidazo[1,2-a]pyridine Derivatives

Molecular docking simulations have been instrumental in identifying promising imidazo[1,2-a]pyridine derivatives with high binding affinities for key cancer-related proteins. The following tables summarize the quantitative data from several noteworthy studies, comparing docking scores and binding energies against targets such as tubulin, phosphoinositide 3-kinase (PI3K), leukotriene A4 hydrolase (LTA4H), and oxidoreductase.

DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Compound HB7 Human LTA4H (3U9W)-11.237[3]
Compound HB1 Human LTA4H (3U9W)RMSD: 1.049 Å[3]
Original LigandHuman LTA4H (3U9W)-6.908[3]
Compound C Oxidoreductase-9.207[4]
Compound 13k PI3KαIC₅₀: 1.94 nM[5]
Fused Imidazo[1,2-a]quinoxaline DerivativesTubulin (Colchicine site)
Compound 1B2 Tubulin (1SA0)-9.132[6]
Compound 1C2 Tubulin (1SA0)-9.346[6]
Compound 1C7 Tubulin (1SA0)-9.342[6]
Compound 1D2 Tubulin (1SA0)-9.168[6]
Colchicine (Reference)Tubulin (1SA0)-9.156[6]

Note: Direct comparison of scores between different studies should be done with caution due to variations in docking software and protocols.

A study on novel imidazo[1,2-a]pyridine hybrids identified compound HB7 as having a strong binding affinity to human LTA4H with a docking score of -11.237 kcal/mol, significantly better than the original ligand's score of -6.908 kcal/mol.[3] Another research focused on derivatives targeting oxidoreductase, a key enzyme in breast cancer, found that their compound C exhibited a high binding energy of -9.207 kcal/mol.[4] In the pursuit of PI3Kα inhibitors, compound 13k emerged as a highly potent molecule with an IC₅₀ value of 1.94 nM.[5] Furthermore, a comparative study of fused imidazo[1,2-a]quinoxaline derivatives against the colchicine-binding site of tubulin revealed that compounds 1C2 and 1C7 had docking scores of -9.346 kcal/mol and -9.342 kcal/mol, respectively, comparable to the reference drug colchicine (-9.156 kcal/mol).[6]

Experimental Protocols in Docking Studies

The methodologies employed in molecular docking are critical for the reliability of the results. The following is a generalized protocol based on several cited studies for the docking of imidazo[1,2-a]pyridine derivatives.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the imidazo[1,2-a]pyridine derivatives are sketched using molecular modeling software and optimized using computational methods like Molecular Mechanics (MM2) and Hamiltonian approximation (AM1) until a low root-mean-square (RMS) gradient is achieved.[7][8]

  • Protein Preparation: The X-ray crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB).[7][8] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

2. Docking Simulation:

  • Software: Commonly used software for docking studies includes Molegro Virtual Docker (MVD), AutoDock, and Glide.[6][7][8]

  • Grid Generation: A docking grid is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Algorithm: The docking algorithm explores various conformations and orientations of the ligand within the defined active site. The quality of the docking is evaluated using a scoring function that predicts the binding affinity.

3. Analysis of Results:

  • The docking results are analyzed based on the binding energy or docking score, with more negative values indicating a higher binding affinity.[4][7][8] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, are also examined.[3][4]

Visualizing Molecular Interactions and Pathways

Workflow for Comparative Docking Studies

The following diagram illustrates a typical workflow for conducting comparative molecular docking studies of imidazo[1,2-a]pyridine derivatives.

cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Target Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) protein_prep->grid_gen docking Molecular Docking (Run Simulation) grid_gen->docking score_analysis Analyze Docking Scores & Binding Energies docking->score_analysis interaction_analysis Visualize Binding Modes & Key Interactions score_analysis->interaction_analysis sar Structure-Activity Relationship (SAR) Analysis interaction_analysis->sar

A generalized workflow for in silico comparative docking studies.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[5][9] Several imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[9][10]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K Inhibition ImidazoPyridine->mTORC1 Inhibition

Imidazo[1,2-a]pyridines targeting the PI3K/Akt/mTOR pathway.

References

A Comparative Guide to the Metabolic Stability of 5-Bromo-3-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of 5-Bromo-3-methylimidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic potential. Understanding the metabolic fate of these derivatives is crucial for the development of new chemical entities with optimal pharmacokinetic profiles. This document summarizes key experimental data, details the methodologies for assessing metabolic stability, and illustrates relevant pathways and workflows.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2] The metabolic stability of these compounds is a critical determinant of their in vivo half-life, bioavailability, and potential for drug-drug interactions.[3] Derivatives of this compound are of particular interest for their diverse biological activities. However, the imidazo[1,2-a]pyridine ring system can be susceptible to metabolism by enzymes such as cytochrome P450 (CYP) and aldehyde oxidase (AO), which can lead to rapid clearance and the formation of potentially active or toxic metabolites.[3][4] Therefore, a thorough assessment of their metabolic stability is essential in the early stages of drug discovery.

Comparative Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives

Compound IDStructureIn Vitro System% Metabolized (Time)t1/2 (min)Intrinsic Clearance (µL/min/mg protein)Reference
Compound A Imidazo[1,2-a]pyridine-3-carboxamide (analogue of compound 5 in the reference)Rat Liver Microsomes71% (unspecified)--[5][6]
Compound B 2-pyridyl substituted Imidazo[1,2-a]pyridine-3-carboxamide (analogue of compound 13 in the reference)Rat Liver Microsomes19% (unspecified)--[5][6]
Compound C 2-ethyl-6-chloro Imidazo[1,2-a]pyridine (analogue of compound 8 in the reference)Human Liver Microsomes-83-[7]
Compound D 2-ethyl-6-chloro Imidazo[1,2-a]pyridine (analogue of compound 8 in the reference)Mouse Liver Microsomes-63-[7]

Key Observations:

  • Substitution Matters: As demonstrated by the comparison between Compound A and Compound B, substitutions on the imidazo[1,2-a]pyridine core can significantly impact metabolic stability. The introduction of a 2-pyridyl group in Compound B led to a notable decrease in metabolism in rat liver microsomes compared to the parent carboxamide (Compound A).[5][6]

  • Species Differences: The metabolic stability of a compound can vary significantly between species. For instance, the half-life of Compound C and D, which are the same molecule, differs between human and mouse liver microsomes, highlighting the importance of using multiple species for metabolic evaluation.[7]

  • Metabolic Hotspots: The imidazo[1,2-a]pyrimidine moiety, which is structurally similar to imidazo[1,2-a]pyridine, is known to be rapidly metabolized by aldehyde oxidase (AO).[3][4] This suggests that the imidazo[1,2-a]pyridine core itself can be a site of metabolic attack. Medicinal chemistry efforts often focus on blocking these reactive sites to improve metabolic stability.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of this compound derivatives.

1. Liver Microsomal Stability Assay

This assay is a common in vitro method to determine the intrinsic clearance of a compound by liver enzymes, primarily cytochrome P450s.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

    • Control compounds (high and low clearance)

  • Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the final desired concentration (e.g., 1 µM).

    • Pre-warm the liver microsomal suspension and the NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal suspension to the appropriate wells.

    • Add the working solution of the test compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / microsomal protein concentration).

2. Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes present in intact liver cells.

  • Materials:

    • Cryopreserved or fresh hepatocytes (human, rat, mouse)

    • Hepatocyte culture medium

    • Test compound stock solution

    • Quenching solution

    • Control compounds

  • Procedure:

    • Thaw and prepare a suspension of hepatocytes in the culture medium.

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound to the wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At various time points, take aliquots of the cell suspension and add the quenching solution.

    • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Data Analysis:

    • Data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Visualizations

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the potential metabolic pathways of imidazo[1,2-a]pyridine derivatives.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (this compound derivative) Incubate Incubation at various time points (0, 5, 15, 30, 45, 60 min) Compound->Incubate Microsomes Liver Microsomes (Human, Rat, Mouse) Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Quench Quench Reaction (Acetonitrile + Internal Standard) Incubate->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5-Bromo-3-methyl- imidazo[1,2-a]pyridine Oxidation Oxidation (CYP450) Parent->Oxidation Aromatic or Aliphatic Hydroxylation Hydroxylation Hydroxylation (Aldehyde Oxidase) Parent->Hydroxylation C- or N- oxidation Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation

Caption: Potential metabolic pathways for imidazo[1,2-a]pyridine derivatives.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 5-Bromo-3-methylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. Due to its chemical structure, this compound should be handled as a hazardous substance, with particular attention to its potential for irritation and toxicity.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][2] Avoid the formation of dust and aerosols during handling.[1] In case of accidental contact, immediately wash the affected skin area with soap and plenty of water, and for eye contact, rinse with water for at least 15 minutes and seek medical attention.[3][4]

Waste Disposal Protocol

The proper disposal of this compound waste is a critical component of the laboratory workflow. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5] The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration conducted by a licensed hazardous waste disposal company.[5]

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[5] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[5]

  • Waste Collection:

    • Solid Waste: Carefully transfer any unused or waste solid this compound into a designated, leak-proof, and clearly labeled waste container.

    • Liquid Waste: If the compound is in a solution, pour the solution into the designated liquid halogenated organic waste container.

    • Rinsing: Triple rinse the original container and any contaminated labware with a suitable solvent such as acetone or ethanol.[1] The rinsate should be collected and added to the liquid halogenated organic waste container.[1]

  • Container Labeling and Management:

    • The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream, along with appropriate hazard symbols.[5]

    • Keep the waste container securely closed when not in use to prevent the release of vapors.[5]

    • Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental services company.

Quantitative Data for Hazard Assessment

Hazard ParameterClassificationNotes
Acute Oral ToxicityCategory 4 (Harmful if swallowed)Based on data for similar brominated pyridines.[3]
Acute Dermal ToxicityCategory 4 (Harmful in contact with skin)Based on data for similar brominated pyridines.[3]
Acute Inhalation ToxicityCategory 4 (Harmful if inhaled)Based on data for similar brominated pyridines.[3]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Based on data for similar brominated pyridines.[3][4]
Serious Eye Damage/IrritationCategory 2/2A (Causes serious eye irritation)Based on data for similar brominated pyridines.[3][4]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Based on data for similar brominated pyridines.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_management Storage & Final Disposal start Generation of Waste (Unused product, solutions, contaminated materials) segregate Segregate as 'Halogenated Organic Waste' start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store Securely in Designated Area collect_solid->store collect_liquid->store dispose Dispose via Licensed Hazardous Waste Company store->dispose

Caption: Disposal workflow for this compound.

This structured approach ensures that all waste streams containing this compound are managed in a safe, compliant, and environmentally responsible manner. Regular training on these procedures is recommended for all laboratory personnel handling this and similar chemical compounds.

References

Essential Safety and Operational Guide for 5-Bromo-3-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

5-Bromo-3-methylimidazo[1,2-a]pyridine is a halogenated, pyridine-containing heterocyclic compound. Based on its structure, it should be handled with caution, assuming it may possess the following hazards:

  • Toxicity: Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Irritation: It may cause skin, eye, and respiratory system irritation.[2][3]

  • Environmental Hazard: Halogenated compounds require specific disposal procedures to prevent environmental contamination.[2][4]

Personal Protective Equipment (PPE)

A comprehensive Personal Protective Equipment (PPE) plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical safety goggles[1]Nitrile or neoprene gloves[1][5]Laboratory coat[1][5]Required if not handled in a certified chemical fume hood[5]
Conducting Reactions Chemical safety goggles and face shieldNitrile or neoprene gloves[1]Chemical-resistant lab coat[1][5]Work should be conducted in a certified chemical fume hood
Handling Spills Chemical safety goggles and face shieldNitrile or neoprene gloves[1]Chemical-resistant lab coat[1][5]NIOSH-approved respirator with appropriate cartridges for organic vapors if ventilation is inadequate
Waste Disposal Chemical safety goggles[5]Nitrile or neoprene gloves[1][5]Laboratory coat[1][5]Not generally required if containers are sealed and handled properly[5]

Operational Plan: Safe Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[2][5]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[5]

2. General Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of dust or vapors.[2]

  • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, as pyridine derivatives can be flammable.[5][7]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][7]

  • Wash hands thoroughly with soap and water after handling.[5]

3. Spill Management:

  • Small Spills: For small spills contained within a chemical fume hood, use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials.[5]

  • Large Spills: In the event of a large spill, evacuate the area immediately and notify the laboratory supervisor or safety officer.[5]

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.[5]

Disposal Plan: Managing Halogenated Waste

The proper disposal of this compound is crucial to prevent environmental contamination. This compound must be treated as hazardous waste.

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste.[2][4] Use a designated and properly labeled waste container.

2. Container Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

3. Disposal Procedure:

  • Collect all waste, including contaminated consumables (e.g., gloves, weighing paper) and rinsates from cleaning glassware, in the designated halogenated waste container.[2]

  • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[5]

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste management company.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood weighing Weighing and Solution Preparation fume_hood->weighing reaction Conducting Reaction weighing->reaction spill_check Spill Occurred? reaction->spill_check decontaminate Decontaminate Glassware waste_collection Collect Halogenated Waste in Labeled Container decontaminate->waste_collection dispose Store for Hazardous Waste Disposal waste_collection->dispose spill_check->decontaminate No spill_cleanup Follow Spill Cleanup Protocol spill_check->spill_cleanup Yes spill_cleanup->decontaminate end End dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.